9(10)-EpOME
Description
Structure
3D Structure
Properties
CAS No. |
61949-82-4 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1 |
InChI Key |
FBUKMFOXMZRGRB-XKJZPFPASA-N |
SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
Synonyms |
(±)9,10-EODE; Leukotoxin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9,10-epoxy-12Z-octadecenoic acid (9(10)-EpOME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-epoxy-12Z-octadecenoic acid, commonly abbreviated as 9(10)-EpOME, is a biologically active lipid mediator. It is an epoxide derivative of the essential fatty acid, linoleic acid.[1] This document provides a comprehensive technical overview of this compound, including its nomenclature, biosynthesis, key biological activities with supporting quantitative data, and detailed experimental protocols.
Nomenclature and Synonyms
The full chemical name of this compound is 9,10-epoxy-12Z-octadecenoic acid .[1] It is also known by several synonyms, which are often used interchangeably in scientific literature:
Biosynthesis and Metabolism
This compound is endogenously produced from linoleic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes, such as CYP2C9 and CYP2J2.[1][4] This metabolic process converts the double bond at the 9,10-position of linoleic acid into an epoxide ring.
Once formed, this compound is a substrate for soluble epoxide hydrolase (sEH), which catalyzes its hydrolysis to the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][4][5] This metabolic conversion is critical, as many of the biological effects attributed to this compound are mediated by its diol metabolite.[1][3][5]
Biological Activities and Quantitative Data
This compound and its metabolite, 9,10-DiHOME, have been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. A key mechanism of action is the induction of mitochondrial dysfunction.[3][6][7]
Tabulated Quantitative Data
| Biological Effect | Model System | Concentration/Level | Outcome | Reference |
| Mitochondrial Respiration Inhibition | Isolated perfused rat lung | 30 µmol | Significant decrease in state 3 and 4 respiration | [6] |
| Cytotoxicity | Rabbit renal proximal tubules | 500 µM | Induction of mitochondrial dysfunction and cell death | [4] |
| Increased Plasma Levels in Breast Cancer | Human plasma | Significantly elevated | Associated with breast cancer patients compared to controls | [8] |
| Increased Plasma Levels in Breast Cancer Model | MMTV-PyMT mice plasma | Significantly elevated | Higher levels in tumor-bearing mice compared to controls | [8] |
Signaling Pathways
Recent research has begun to elucidate the signaling pathways modulated by this compound and its downstream metabolites. In the context of triple-negative breast cancer (TNBC), EpOMEs have been shown to promote tumorigenesis and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the epoxidation of linoleic acid. While various methods exist, a representative protocol using meta-chloroperoxybenzoic acid (m-CPBA) is outlined below.
Workflow for the Synthesis of this compound
Detailed Protocol:
-
Dissolution: Dissolve linoleic acid in a suitable solvent such as dichloromethane.
-
Epoxidation: Cool the solution to 0°C and add a solution of m-CPBA in dichloromethane dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent like diethyl ether.
-
Purification: Purify the crude product using silica gel column chromatography to obtain pure this compound.
Assessment of this compound-Induced Cytotoxicity (MTT Assay)
The cytotoxicity of this compound can be assessed using various methods, with the MTT assay being a common colorimetric technique.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells (e.g., renal proximal tubular cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration
The effect of this compound on mitochondrial function can be directly assessed by measuring oxygen consumption in isolated mitochondria or intact cells.
Protocol for Measuring Mitochondrial Respiration:
-
Isolation of Mitochondria: Isolate mitochondria from tissues (e.g., rat liver or lung) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Substrate and Inhibitor Addition: Add substrates for complex I (e.g., glutamate (B1630785) and malate) and complex II (e.g., succinate) of the electron transport chain, followed by ADP to measure state 3 respiration.
-
This compound Treatment: Introduce this compound at the desired concentration (e.g., 30 µmol) and monitor its effect on oxygen consumption.
-
Inhibitor Titration: Subsequently, add inhibitors such as oligomycin (B223565) (to measure state 4 respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).
-
Data Analysis: Analyze the changes in oxygen consumption rates to determine the specific effects of this compound on different stages of mitochondrial respiration.[6][9]
Conclusion
9,10-epoxy-12Z-octadecenoic acid is a multifaceted lipid mediator with significant implications for cellular function and disease pathogenesis. Its role in modulating mitochondrial function and cell signaling pathways makes it a molecule of considerable interest for researchers in various fields. The provided data and protocols offer a foundational guide for the scientific community to further explore the biological significance of this compound and its potential as a therapeutic target.
References
- 1. Coronaric acid - Wikipedia [en.wikipedia.org]
- 2. Coronaric acid | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotoxin, 9,10-epoxy-12-octadecenoate inhibits mitochondrial respiration of isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of leukotoxin, 9,10-epoxy-12 octadecenoate, by leukocytes in lung lavages of rat after exposure to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Coronaric Acid from Linoleic Acid: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Conversion, Subsequent Metabolism, and Cellular Signaling of a Key Linoleic Acid Metabolite.
This technical guide provides a comprehensive overview of the biosynthesis of coronaric acid from linoleic acid, tailored for researchers, scientists, and drug development professionals. It delves into the core enzymatic pathways, detailed experimental protocols, and the cellular signaling cascades influenced by these lipid mediators.
Introduction to Coronaric Acid
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid or leukotoxin, is a mono-unsaturated epoxide derivative of the essential omega-6 fatty acid, linoleic acid. It exists as a mixture of two optically active isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] Found in both plants and mammals, coronaric acid and its metabolites are implicated in a range of physiological and pathological processes, making its biosynthetic pathway a subject of significant research interest. In mammals, this biosynthesis is primarily an enzymatic process, though non-enzymatic formation can also occur.
The Biosynthetic Pathway: From Linoleic Acid to Coronaric Acid and its Metabolites
The conversion of linoleic acid to coronaric acid and its subsequent metabolism is a two-step enzymatic process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.
Step 1: Epoxidation of Linoleic Acid by Cytochrome P450 Epoxygenases
The initial and rate-limiting step in the biosynthesis of coronaric acid is the epoxidation of linoleic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J subfamilies.[2] These enzymes introduce an oxygen atom across the C9-C10 double bond of linoleic acid to form the epoxide ring characteristic of coronaric acid.
Key Enzymes:
-
CYP2C9: A major contributor to linoleic acid epoxidation in the human liver and vascular endothelium.[3]
-
CYP2C8: Also significantly involved in the epoxidation of linoleic acid.[2]
-
CYP2J2: The predominant epoxygenase in cardiac tissue, playing a key role in the formation of coronaric acid in the cardiovascular system.[4][5]
Concurrently, these enzymes can also attack the C12-C13 double bond of linoleic acid, leading to the formation of the regioisomer 12,13-epoxy-9Z-octadecenoic acid, also known as vernolic acid or isoleukotoxin.[2]
Step 2: Hydrolysis of Coronaric Acid by Soluble Epoxide Hydrolase
Coronaric acid is rapidly metabolized in tissues by the enzyme soluble epoxide hydrolase (sEH).[1] This enzyme catalyzes the hydrolysis of the epoxide ring, converting coronaric acid into its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also referred to as leukotoxin diol.[1] This conversion is critical, as the diol metabolites are often more biologically active, and in some cases more toxic, than their epoxide precursors.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of CYP 2C9 in mediating the proinflammatory effects of linoleic acid in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2J2 cytochrome P450 family 2 subfamily J member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Lipoxygenase-catalyzed transformation of epoxy fatty acids to hydroxy-endoperoxides: a potential P450 and lipoxygenase interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of 9,10-Epoxyoctadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Epoxyoctadecenoic acid is a family of oxidized fatty acids derived from the epoxidation of oleic acid and linoleic acid. These molecules are of significant interest to the scientific community due to their presence in biological systems and their potential roles in various physiological and pathological processes. As endogenous metabolites, they are implicated in cellular signaling, inflammation, and cardiovascular function. This technical guide provides an in-depth overview of the core physicochemical properties of the major isomers of 9,10-epoxyoctadecenoic acid, detailed experimental protocols for their study, and a summary of their known biological signaling pathways.
Physicochemical Properties
The physicochemical properties of 9,10-epoxyoctadecenoic acid vary depending on the specific isomer, primarily the presence of a double bond at the C12 position and the cis/trans configuration of the epoxide ring. These variations influence their biological activity and analytical behavior.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the prominent isomers of 9,10-epoxyoctadecenoic acid.
Table 1: General Properties of 9,10-Epoxyoctadecenoic Acid Isomers
| Property | 9,10-Epoxy-12-octadecenoic acid | cis-9,10-Epoxyoctadecanoic acid | trans-9,10-Epoxyoctadecanoic acid |
| Synonyms | Coronaric acid, 9(10)-EpOME | cis-EODA, cis-9,10-Epoxystearic acid | trans-9,10-Epoxystearic acid |
| IUPAC Name | 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid[1] | 8-(3-octyloxiran-2-yl)octanoic acid[2] | rel-(2R,3R)-3-Octyl-2-oxiraneoctanoic acid[3] |
| Chemical Formula | C18H32O3[1][4][5] | C18H34O3 | C18H34O3[3] |
| Molecular Weight | 296.4 g/mol [1][4][5] | 298.5 g/mol [2] | 298.46 g/mol [3] |
Table 2: Physical Properties of 9,10-Epoxyoctadecenoic Acid Isomers
| Property | 9,10-Epoxy-12-octadecenoic acid | cis-9,10-Epoxyoctadecanoic acid | trans-9,10-Epoxyoctadecanoic acid |
| Physical State | Solid[1] | Solid | Solid[3] |
| Melting Point | Not Available | 59.5–59.8 °C[6] | 53.8 °C |
| Boiling Point | Not Available | Not Available | 422.9 °C at 760 mmHg |
| Solubility | Not Available | DMF: 16 mg/ml, DMSO: 14 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 0.3 mg/ml | Not Available |
| pKa (Predicted) | 4.62 (Strongest Acidic)[7] | 4.62 (Strongest Acidic) | Not Available |
Signaling Pathways and Biological Relevance
9,10-Epoxyoctadecenoic acids are enzymatically produced from common unsaturated fatty acids and are involved in various biological signaling cascades.
Metabolic Formation
The primary route for the formation of 9,10-epoxyoctadecenoic acid in vivo is through the cytochrome P450 (CYP) enzyme system.[8] Specifically, isoforms such as CYP2C and CYP3A catalyze the epoxidation of oleic acid to form cis-9,10-epoxyoctadecanoic acid.[8] Similarly, linoleic acid can be epoxidized to form 9,10-epoxy-12-octadecenoic acid.
Potential Signaling Roles
While direct signaling pathways for 9,10-epoxyoctadecenoic acid are still under active investigation, evidence suggests its involvement in inflammatory and metabolic regulation, potentially through pathways like PPAR and NF-κB. It is important to note that some of the following information is extrapolated from studies on structurally similar oxidized fatty acids.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, extraction, quantification, and biological activity assessment of 9,10-epoxyoctadecenoic acid.
Synthesis: Lipase-Catalyzed Method
This protocol describes the synthesis of a polyester (B1180765) from cis-9,10-epoxy-18-hydroxyoctadecanoic acid using Novozym 435, a commercially available immobilized lipase (B570770).
Materials:
-
cis-9,10-Epoxy-18-hydroxyoctadecanoic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (4 Å)
-
Reaction vials (5 mL)
-
Constant temperature oil bath with magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 5 mL reaction vial, add 40 mg of cis-9,10-epoxy-18-hydroxyoctadecanoic acid and 10 mg of Novozym 435.
-
Add 400 µL of toluene to the vial.
-
For reactions requiring anhydrous conditions, add 20 mg of activated molecular sieves.
-
Cap the vial and place it in a constant temperature oil bath set to 75 °C.
-
Stir the reaction mixture at 140 rpm for the desired period (e.g., up to 68 hours for high molecular weight polyester).
-
To terminate the reaction, filter the mixture to remove the enzyme and molecular sieves.
-
Evaporate the toluene under reduced pressure.
-
The resulting polyester can be purified by precipitation in cold methanol.
Extraction from Biological Samples: Liquid-Liquid Extraction from Plasma
This protocol details a liquid-liquid extraction method for isolating 9,10-epoxyoctadecenoic acid from plasma samples prior to quantification.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated 9,10-epoxyoctadecenoic acid)
-
Methanol
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 0.5 mL of plasma in a glass tube, add an appropriate amount of the internal standard.
-
Add 1 volume of methanol to lyse the cells and precipitate proteins.
-
Acidify the mixture to a final concentration of 25 mM HCl.
-
Add 1 mL of iso-octane, vortex thoroughly for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the phases.
-
Carefully transfer the upper organic layer (iso-octane) to a clean tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of iso-octane and combine the organic layers.
-
Evaporate the solvent under a stream of nitrogen.
-
The dried extract is now ready for derivatization and analysis.
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantification of 9,10-epoxyoctadecenoic acid using GC-MS after derivatization.
Materials:
-
Dried sample extract
-
Pentafluorobenzyl (PFB) bromide in acetonitrile (B52724)
-
Diisopropylethylamine in acetonitrile
-
Iso-octane
-
GC-MS system with a suitable column (e.g., capillary column)
Procedure:
-
To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes to form the PFB ester derivative.
-
Dry the sample under vacuum.
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
Inject 1 µL of the sample into the GC-MS for analysis.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Biological Activity Assessment: Cell-Based Assay for Anti-inflammatory Effects
This protocol provides a general framework for assessing the anti-inflammatory activity of 9,10-epoxyoctadecenoic acid in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
9,10-Epoxyoctadecenoic acid stock solution (e.g., in DMSO)
-
Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 9,10-epoxyoctadecenoic acid for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Analyze the data to determine the dose-dependent effect of 9,10-epoxyoctadecenoic acid on the inflammatory response.
Conclusion
9,10-Epoxyoctadecenoic acid represents a class of bioactive lipids with diverse physicochemical properties and emerging roles in cellular signaling. The standardized protocols provided in this guide for their synthesis, extraction, quantification, and biological evaluation will aid researchers in further elucidating their functions in health and disease. Continued investigation into their specific molecular targets and signaling pathways will be crucial for understanding their full therapeutic potential.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of 9(10)-Epoxyoctadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 9(10)-epoxyoctadecenoic acid, a group of bioactive lipid molecules with significant potential in pharmacology and drug development. This document outlines the primary plant, fungal, and mammalian sources, presents available quantitative data, details relevant experimental protocols for extraction and analysis, and illustrates the key signaling pathways influenced by these compounds.
Introduction to 9(10)-Epoxyoctadecenoic Acid
9(10)-epoxyoctadecenoic acid refers to a family of epoxidized fatty acids derived from either oleic acid or linoleic acid. The specific isomer depends on the parent fatty acid:
-
cis-9,10-Epoxyoctadecanoic Acid: Derived from the epoxidation of the double bond in oleic acid (a monounsaturated omega-9 fatty acid).
-
9(10)-Epoxy-12Z-octadecenoic Acid (Coronaric Acid or Leukotoxin): Derived from the epoxidation of the 9,10-double bond of linoleic acid (a polyunsaturated omega-6 fatty acid).[1][2][3]
These epoxy fatty acids are not merely metabolic intermediates but act as signaling molecules involved in various physiological and pathological processes, including inflammation.[2][4] Their biological activity has spurred interest in identifying and quantifying their presence in natural sources.
Natural Sources and Quantitative Data
9(10)-epoxyoctadecenoic acid and its isomers are found across different biological kingdoms, from plants and fungi to mammals. The following sections summarize the key natural sources and present available quantitative data in a structured format.
Plant Sources
Certain plant species are rich sources of epoxy fatty acids, primarily in their seed oils.
-
Vernonia galamensis : The seed oil of this East African plant is a prominent source of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a structural isomer of coronaric acid.[4][5][6] While not identical to 9(10)-epoxyoctadecenoic acid, its high abundance makes Vernonia galamensis a significant subject of study for epoxy fatty acids. The seed oil can contain over 70% vernolic acid.[7][8]
-
Oryza sativa (Rice): 9,10-Epoxyoctadecenoic acid has been identified in the rice plant.[1] It is considered a self-defense substance produced by the plant against rice blast disease.[1] However, specific quantitative data on the concentration of 9(10)-epoxyoctadecenoic acid in different parts of the rice plant, including the bran oil, is not extensively documented in the available literature. Rice bran oil is known to be rich in oleic and linoleic acids, the precursors to 9(10)-epoxyoctadecenoic acid.
Table 1: Quantitative Data of Epoxy Fatty Acids in Plant Sources
| Plant Source | Compound | Part of Plant | Concentration/Percentage | Reference(s) |
| Vernonia galamensis | Vernolic Acid | Seed Oil | 54% - 80% | [4][5][7] |
| Oryza sativa | 9,10-Epoxyoctadecenoic Acid | Plant | Presence identified | [1] |
Fungal Sources
Certain fungi are known to produce epoxy fatty acids.
-
Pneumocystis carinii : This fungus, an opportunistic pathogen in immunocompromised individuals, has been shown to contain cis-9,10-epoxyoctadecanoic acid.[9][10] The presence of this rare fatty acid is considered to have taxonomic implications.[10] While its presence is confirmed, detailed quantitative analysis of its concentration within the fungus is limited in the reviewed literature.
Table 2: Data on Epoxy Fatty Acids in Fungal Sources
| Fungal Source | Compound | Status | Reference(s) |
| Pneumocystis carinii | cis-9,10-Epoxyoctadecanoic Acid | Presence identified | [9][10] |
Mammalian Sources
In mammals, 9(10)-epoxyoctadecenoic acids are endogenously produced from the metabolism of oleic and linoleic acids.
-
Human Tissues and Fluids: cis-9,10-Epoxyoctadecanoic acid is formed from oleic acid by cytochrome P450 (CYP) enzymes, particularly CYP2C and CYP3A.[9] It has been detected in human plasma and urine.[9] 9(10)-Epoxy-12Z-octadecenoic acid (from linoleic acid) is generated by neutrophils during the oxidative burst.[11][12]
Table 3: Quantitative Data of Epoxy Fatty Acids in Mammalian Sources
| Mammalian Source | Compound | Fluid/Tissue | Concentration | Reference(s) |
| Human | cis-9,10-Epoxyoctadecanoic Acid | Plasma | Presence identified | [9] |
| Human | cis-9,10-Epoxyoctadecanoic Acid | Urine | ~2 nmol/L | [13] |
| Human | 9(10)-Epoxy-12Z-octadecenoic Acid | Neutrophils | Generated during oxidative burst | [11][12] |
Experimental Protocols
The accurate quantification of 9(10)-epoxyoctadecenoic acid from natural sources requires robust experimental protocols for extraction, derivatization, and analysis. The following sections detail generalized yet comprehensive methodologies based on cited literature.
Lipid Extraction
The initial step involves the extraction of total lipids from the biological matrix.
Protocol 1: Solvent Extraction for Plant Seeds (e.g., Vernonia galamensis)
-
Sample Preparation: Grind the seeds into a fine powder.
-
Extraction: Perform Soxhlet extraction with n-hexane for several hours to extract the crude oil.[14]
-
Solvent Removal: Remove the n-hexane from the extract using a rotary evaporator to obtain the crude lipid extract.
Protocol 2: Bligh and Dyer Method for Fungal and Mammalian Tissues
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Lipid Collection: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), the fatty acids are typically converted to their more volatile methyl esters.
Protocol 3: Acid-Catalyzed Transesterification
-
Reaction Mixture: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Incubation: Heat the mixture at 50-60°C for at least one hour.
-
Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases.
-
Collection: The upper hexane layer containing the FAMEs is collected for analysis.
Analytical Methodologies
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
-
Injection: Inject the FAMEs dissolved in hexane into the GC-MS system.
-
Separation: Use a polar capillary column (e.g., a wax-type column) for the separation of FAMEs.
-
GC Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identification is achieved by comparing the retention times and mass spectra of the analytes with those of authentic standards. Quantification is performed by comparing the peak areas of the analytes to that of an internal standard.
Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxylipins
-
Sample Preparation: The total lipid extract can be directly analyzed or subjected to solid-phase extraction (SPE) for enrichment of oxylipins.[15]
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution, typically with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[15]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific epoxy fatty acids.[15] Precursor and product ion pairs specific to the target analytes are monitored for high selectivity and sensitivity.
Signaling Pathways
9(10)-epoxyoctadecenoic acid and its related compounds are not inert molecules; they actively participate in cellular signaling, particularly in pathways related to inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Some studies suggest that epoxy fatty acids can modulate this pathway. For instance, (E)-9-octadecenoic acid ethyl ester, a derivative of oleic acid, has been shown to attenuate inflammatory responses by regulating the activation of MAPKs and the NF-κB signaling pathway.[16] While the precise mechanism for 9(10)-epoxyoctadecenoic acid is still under investigation, it is hypothesized to influence the phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Several oxidized fatty acids, including epoxy fatty acids, have been identified as endogenous ligands for PPARs.[17][18] Activation of PPARγ by ligands like 9,10-DiHOME (the diol derivative of 9,10-EpOME) can stimulate adipogenesis and inhibit osteoblastogenesis.[17] By binding to PPARs, these fatty acid derivatives can influence the transcription of a wide range of genes involved in metabolic and inflammatory processes.
Conclusion
9(10)-epoxyoctadecenoic acid and its isomers are naturally occurring bioactive lipids found in a variety of sources, including plants, fungi, and mammals. While Vernonia galamensis stands out as a particularly rich source of the related vernolic acid, further quantitative research is needed to fully characterize the concentrations of 9(10)-epoxyoctadecenoic acid in other promising sources like Oryza sativa and Pneumocystis carinii. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue the extraction, identification, and quantification of these compounds. A deeper understanding of their roles in signaling pathways such as NF-κB and PPAR will be crucial for harnessing their therapeutic potential in the development of novel drugs for inflammatory and metabolic diseases.
References
- 1. Characterizations of neutral lipid fatty acids and cis-9,10-epoxy octadecanoic acid in Pneumocystis carinii carinii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 6. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 9. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
9(10)-EpOME signaling pathways and potential receptors
An In-depth Technical Guide on 9(10)-EpOME: Signaling Pathways and Potential Receptors
Authored by Gemini
December 18, 2025
Introduction
9(10)-Epoxyoctadecenoic acid (this compound), also known as leukotoxin or coronaric acid, is a bioactive lipid mediator derived from the metabolism of linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet.[1] Linoleic acid is converted into this compound and its regioisomer 12(13)-EpOME primarily by cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] This epoxide is subsequently metabolized into its corresponding vicinal diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), through the action of soluble epoxide hydrolase (sEH).[1][2] Initially identified for its cytotoxic effects, particularly on leukocytes, this compound and its metabolite 9,10-DiHOME are now recognized as signaling molecules involved in a variety of physiological and pathophysiological processes, including inflammation, cell differentiation, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the known signaling pathways of this compound, its potential receptors, and detailed experimental protocols for its study.
Metabolic Pathway of this compound
The formation and degradation of this compound are critical determinants of its biological activity. The metabolic cascade begins with dietary linoleic acid and involves two key enzymatic steps.
Core Signaling Pathways and Receptors
Research has identified several key receptors and pathways through which this compound exerts its biological effects. These are primarily intracellular nuclear receptors and components of complex signaling cascades.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
One of the most well-characterized targets of this compound is the nuclear receptor PPARγ.[1][4]
-
Mechanism : this compound acts as a direct ligand for PPARγ.[1][4] This interaction was confirmed by the displacement of a radiolabeled PPARγ ligand from its recombinant ligand-binding domain.[1] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Downstream Effects : The activation of PPARγ by this compound has divergent effects on cell differentiation. For instance, in murine marrow-derived mesenchymal progenitor cells, this compound prevents osteoblast differentiation but, unlike its diol metabolite 9,10-DiHOME, it does not stimulate adipogenesis.[1] This highlights a distinct signaling outcome compared to other PPARγ agonists.
PLEC/NFκB1/CXCL9 Signaling Axis in Cancer
Recent studies have implicated this compound in promoting the development of breast cancer, particularly triple-negative breast cancer (TNBC), through a novel signaling pathway involving Plectin (PLEC), NF-κB, and the chemokine CXCL9.[3]
-
Mechanism : In TNBC cells, elevated levels of CYP2J2 lead to increased production of EpOMEs, including this compound.[3] 12(13)-EpOME has been shown to directly bind to and stabilize PLEC, a large cytolinker protein.[3] This stabilization leads to the upregulation of NFκB1, a transcription factor that subsequently drives the expression of the pro-inflammatory chemokine CXCL9.[3]
-
Downstream Effects : The upregulation of CXCL9 promotes tumor growth, proliferation, migration, and invasion of cancer cells.[3] This pathway highlights a pro-tumorigenic role for EpOMEs in certain contexts.
Potential G Protein-Coupled Receptor (GPCR) Signaling
While specific GPCRs for this compound have not been definitively identified, the structural and functional similarities of EpOMEs to other lipid signaling molecules that act via GPCRs suggest this is a plausible mechanism. Investigating GPCR activation is a key area for future research.
-
Hypothesized Mechanism : this compound could bind to a cell surface GPCR, inducing a conformational change that activates heterotrimeric G proteins (Gα, Gβ, Gγ). This would lead to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[5] Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors like adenylyl cyclase (affecting cAMP levels) or phospholipase C (affecting IP₃ and Ca²⁺ levels).[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its related metabolites.
Table 1: Cellular Effects of this compound and Related Metabolites
| Compound | Cell Line/System | Concentration | Observed Effect | Reference |
| 9,10-EpOME | Murine Marrow Progenitor Cells (U-33/γ2) | Not Specified | Prevented osteoblast differentiation; did not stimulate adipogenesis. | [1] |
| 9,10-DiHOME | Murine Marrow Progenitor Cells (U-33/γ2) | Not Specified | Stimulated adipogenesis; inhibited osteoblastogenesis. | [1] |
| 12(13)-EpOME | TNBC Cells (MDA-MB-231) | Time & Conc. Dependent | Significantly promoted cell viability and proliferation. | [3] |
| 9,10-EpOME | Rabbit Renal Proximal Tubules | 500 µM | Induced mitochondrial dysfunction and cell death. | [1] |
| 9,10-EpOME | Human Neutrophils | 10 nM - 200 µM | Stimulated respiratory burst (ROS production) in a dose-dependent manner. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling of this compound.
Protocol 1: PPARγ Competitive Ligand Binding Assay
This assay determines if this compound can bind to PPARγ by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD).
-
Radiolabeled PPARγ ligand (e.g., [³H]Rosiglitazone).
-
This compound and unlabeled rosiglitazone (B1679542) (positive control).
-
Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation counter.
Methodology:
-
Reaction Setup : In a microplate, combine the recombinant PPARγ-LBD with a fixed concentration of the radiolabeled ligand.
-
Compound Addition : Add increasing concentrations of this compound or the unlabeled positive control to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).
-
Incubation : Incubate the plate at 4°C for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation : Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification : Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of specific binding at each concentration of this compound. Plot the data and fit to a one-site competition model to determine the IC₅₀ or Kᵢ value.
Protocol 2: GPCR Activation Assay using ONE-GO Biosensors
This protocol uses FRET-based biosensors to measure G-protein activation in live cells upon stimulation.[8]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmids for the GPCR of interest and the ONE-GO biosensor for the relevant Gα subunit.[8]
-
Cell culture reagents (DMEM, FBS, etc.).
-
Transfection reagent (e.g., Lipofectamine).
-
96-well clear-bottom white plates.
-
Luminescence plate reader with dual emission filters.
-
This compound and a known agonist for the GPCR (positive control).
Methodology:
-
Cell Culture and Transfection : Seed HEK293 cells in a 96-well plate. Co-transfect the cells with plasmids encoding the GPCR and the corresponding ONE-GO biosensor. Incubate for 24-48 hours to allow for protein expression.
-
Assay Preparation : Replace the culture medium with a buffer (e.g., HBSS).
-
Baseline Measurement : Measure the baseline BRET signal in the plate reader before adding any compounds.
-
Compound Addition : Add varying concentrations of this compound or the positive control agonist to the wells.
-
Signal Measurement : Immediately begin kinetic measurement of the BRET signal (ratio of acceptor emission to donor emission) over time (e.g., for 30-60 minutes).
-
Data Analysis : Normalize the BRET ratio to the baseline. Plot the peak or area under the curve of the BRET signal change against the ligand concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This assay measures the activity of sEH, the enzyme that metabolizes this compound, which is crucial for understanding its biological half-life.[9][10]
Materials:
-
Recombinant human sEH enzyme or tissue homogenate/cytosol.[10]
-
sEH Assay Buffer (e.g., Tris-HCl buffer with BSA).
-
sEH fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC).[10]
-
96-well black microplates.
Methodology:
-
Enzyme Preparation : Dilute the sEH enzyme or tissue preparation to the desired concentration in pre-warmed assay buffer.
-
Reaction Setup : Add the diluted enzyme solution to the wells of the black microplate.
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 330 nm Ex / 465 nm Em).[11] Monitor the increase in fluorescence over time.
-
Data Analysis : Calculate the rate of the reaction (slope of the fluorescence vs. time plot). This rate is directly proportional to the sEH activity. If testing inhibitors, calculate the percent inhibition relative to a vehicle control.[10]
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Measurement of Soluble Epoxide Hydrolase (sEH) Activity | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. 4.8. Measurement of Soluble Epoxide Hydrolase Activity using Fluorescence Assay [bio-protocol.org]
The Biological Role of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9(10)-epoxyoctadecenoic acid, or 9(10)-EpOME, is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of linoleic acid. Initially identified as a "leukotoxin" due to its cytotoxic effects at high concentrations, emerging research has unveiled a more nuanced role for this compound in a variety of cellular processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its involvement in key signaling pathways, its impact on cellular behavior, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid.[2] It is produced endogenously by various cell types, including neutrophils, through the action of CYP epoxygenases.[1] Once formed, this compound can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which often exhibits distinct biological activities.[3] The biological effects of this compound are context-dependent and can vary based on its concentration and the specific cell type. It has been implicated in a range of physiological and pathological processes, including inflammation, immune response, cardiovascular function, and cancer progression.[3][4]
Biosynthesis and Metabolism of this compound
The metabolic pathway of this compound is a critical determinant of its biological activity.
-
Biosynthesis: Linoleic acid is converted to this compound by cytochrome P450 (CYP) monooxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This enzymatic reaction introduces an epoxide group at the 9,10-position of the fatty acid chain.
-
Metabolism: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form 9,10-DiHOME.[3] This conversion is a key regulatory step, as this compound and 9,10-DiHOME can have different, and sometimes opposing, biological effects.
Figure 1: Biosynthesis and metabolism of this compound.
Biological Roles and Cellular Effects
Inflammation and Immune Response
This compound plays a complex role in inflammation and the immune system. At high concentrations, it can induce oxidative stress and activate pro-inflammatory transcription factors like NF-κB.[3] However, it also exhibits certain anti-inflammatory properties and can modulate the function of various immune cells.
-
Neutrophils: this compound has been shown to weakly stimulate the neutrophil respiratory burst, a key process in the innate immune response.[5] Its metabolite, 9,10-DiHOME, can inhibit this process.
-
T-cells: In vitro studies have shown that this compound has minimal effect on the apoptosis of stimulated or unstimulated CD4+ and CD8+ T-cell populations.[6]
Cardiovascular System
The effects of this compound on the cardiovascular system are multifaceted. It can influence endothelial cell function and has been implicated in processes such as angiogenesis and the regulation of vascular permeability. High concentrations of this compound have been shown to induce endothelial cell activation and oxidative stress.[3]
Cancer
Recent studies have highlighted the involvement of this compound in cancer biology. Elevated levels of this compound have been detected in the plasma of breast cancer patients.[7] In triple-negative breast cancer (TNBC) cells, this compound has been shown to promote cell proliferation and migration.[7]
Signaling Pathways
This compound exerts its cellular effects through the modulation of several key signaling pathways.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
This compound has been identified as a ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[8] Activation of PPARγ by this compound can lead to the transcriptional regulation of target genes involved in these processes.
Figure 2: this compound activation of the PPARγ signaling pathway.
Nuclear Factor kappa B (NF-κB) Signaling
This compound can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[3] This activation can lead to the production of pro-inflammatory cytokines and other inflammatory mediators.
Figure 3: this compound-induced NF-κB activation pathway.
Quantitative Data
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Effects of this compound on Cellular Processes
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Granulocytic HL-60 cells | Respiratory Burst (WST-1 reduction) | 10 nM - 200 µM | Statistically significant dose-dependent stimulation | [5] |
| Porcine pulmonary artery endothelial cells | Oxidative Stress (DCF fluorescence) | Up to 30 µM | No significant induction | [3] |
| Porcine pulmonary artery endothelial cells | Oxidative Stress (DCF fluorescence) | 90 µM | Induction of oxidative stress | [3] |
| Human T-cells (CD4+ and CD8+) | Apoptosis | 2 µM | No significant effect on apoptosis | [6] |
| MDA-MB-231 (TNBC) cells | Cell Viability | Not specified | Promoted cell viability | [7] |
| MDA-MB-231 (TNBC) cells | Cell Migration and Invasion | Not specified | Increased migratory and invasive ability | [7] |
Table 2: Plasma Concentrations of this compound in Disease
| Condition | Patient Group | This compound Concentration | Comparison | Reference |
| Breast Cancer | Breast Cancer Patients | Significantly elevated | Compared to healthy controls | [7] |
| Colon Cancer Model (AOM/DSS mice) | LA-rich diet | 210.6 ± 56.6 nM | 36.3 ± 9.3 nM in control diet | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound
Principle: this compound can be synthesized from methyl linoleate (B1235992) through a two-step process: epoxidation of the double bond to form the methyl ester of this compound, followed by hydrolysis to the free acid.
Materials:
-
Methyl linoleate
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Epoxidation of Methyl Linoleate:
-
Dissolve methyl linoleate in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) in DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 9(10)-epoxyoctadecenoate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl 9(10)-epoxyoctadecenoate in methanol.
-
Add a solution of potassium hydroxide (KOH) in methanol and stir the mixture at room temperature for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to pH 3-4.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Quantification of this compound in Human Plasma by LC-MS/MS
Principle: This method describes the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma
-
Internal standard (e.g., d4-9(10)-EpOME)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Extraction:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 40% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ of this compound to a specific product ion. A similar transition is monitored for the internal standard.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standard solutions.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Figure 4: Experimental workflow for this compound quantification in plasma.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound, through a porous membrane.[9][10]
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Chemoattractant control (e.g., fMLP)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and Dextran).
-
Cell Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.
-
Assay Setup:
-
Add assay medium containing different concentrations of this compound (or fMLP as a positive control, or medium alone as a negative control) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the labeled neutrophil suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.
-
Alternatively, cells that have migrated to the bottom of the membrane can be fixed, stained, and counted under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Endothelial Permeability Assay (TEER)
Principle: This assay measures the integrity of an endothelial cell monolayer by determining its transepithelial/transendothelial electrical resistance (TEER). A decrease in TEER indicates increased permeability.[11][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound
-
TEER measurement system (e.g., EVOM2)
Procedure:
-
Cell Seeding: Seed HUVECs onto the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a stable, high TEER value is reached, indicating the formation of a tight monolayer.
-
Treatment: Once a stable TEER is achieved, treat the HUVEC monolayers with different concentrations of this compound added to the apical (upper) chamber. Include a vehicle control.
-
TEER Measurement: Measure the TEER at various time points after treatment using the TEER measurement system.
-
Data Analysis:
-
Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.
-
Multiply the resistance value by the surface area of the insert to obtain the TEER in units of Ω·cm².
-
Plot the TEER values over time to observe the effect of this compound on endothelial barrier function.
-
Conclusion
This compound is a pleiotropic lipid mediator with diverse and context-dependent biological roles. While initially characterized as a cytotoxic agent, it is now recognized as a signaling molecule that can modulate key cellular processes involved in inflammation, immunity, and cancer. Its effects are intricately linked to its metabolic conversion to 9,10-DiHOME, highlighting the importance of the sEH enzyme in regulating its activity. Further research into the precise molecular mechanisms underlying the actions of this compound and its downstream signaling pathways will be crucial for understanding its full physiological and pathological significance and for exploring its potential as a therapeutic target in various diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the complex biology of this fascinating lipid molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. criver.com [criver.com]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High precision measurement of electrical resistance across endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of interleukin-10-mediated inhibition of NF-κB activity: a role for p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of NF-kappaB activation induced by bacterial lipopolysaccharide through Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Stability and Storage of 9(10)-EpOME Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) standards. Ensuring the integrity of these standards is critical for accurate quantification and reliable experimental outcomes in research and development. This document details recommended storage, potential degradation pathways, and methodologies for stability assessment.
Core Concepts in this compound Stability
This compound is a bioactive lipid mediator derived from the epoxidation of linoleic acid. Its chemical structure, containing an epoxide ring and a carbon-carbon double bond, makes it susceptible to degradation through several mechanisms. Understanding these pathways is crucial for maintaining the integrity of this compound standards.
The primary degradation pathway for this compound is the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2][3][4] This hydrolysis can be catalyzed by acidic conditions or enzymatic activity from soluble epoxide hydrolase (sEH).[1][5] Additionally, as an unsaturated fatty acid derivative, this compound is also susceptible to autoxidation, particularly at the double bond, which can be initiated by exposure to oxygen, heat, light, and trace metals.[6]
Recommended Storage Conditions and Stability Data
Commercial suppliers of this compound standards typically recommend storage at -20°C in an organic solvent such as methyl acetate .[7] Under these conditions, the standard is reported to be stable for at least two years .[7] To ensure the longevity and purity of this compound standards, it is imperative to adhere to these storage guidelines.
For optimal stability, standards should be stored in amber glass vials to protect from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Frequent freeze-thaw cycles should be avoided by aliquoting the standard into smaller, single-use volumes.
The following table summarizes the recommended and potential stability of this compound under various conditions. Please note that the data for conditions other than the recommended storage are illustrative and based on the known chemical properties of epoxy fatty acids, as specific quantitative studies are limited in publicly available literature.
| Storage Condition | Temperature | Solvent | Duration | Expected Purity | Potential Degradants |
| Recommended | -20°C | Methyl Acetate | ≥ 2 years | >98% | Minimal |
| Long-term | -80°C | Methyl Acetate / Ethanol | > 2 years | >98% | Minimal |
| Short-term | 4°C | Methyl Acetate / Ethanol | < 1 week | >95% | 9,10-DiHOME, oxidation products |
| Room Temperature | ~20-25°C | Methyl Acetate / Ethanol | < 24 hours | Significant degradation | 9,10-DiHOME, oxidation products |
| Aqueous Buffer (pH 7.4) | 4°C | PBS | < 48 hours | Significant degradation | 9,10-DiHOME |
| Acidic Conditions (pH < 5) | Room Temperature | Aqueous/Organic Mix | Rapid degradation | Major degradation | 9,10-DiHOME |
| Exposure to Air/Light | Room Temperature | Any | Rapid degradation | Major degradation | Oxidation products, 9,10-DiHOME |
Signaling and Degradation Pathways
The metabolic pathway of this compound is a key consideration in its biological activity and stability. The following diagram illustrates the formation of this compound from linoleic acid and its subsequent hydrolysis to 9,10-DiHOME.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronaric acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for 9,10-DHOME (HMDB0004704) [hmdb.ca]
- 5. pnas.org [pnas.org]
- 6. Formation of leukotoxin (9,10-epoxy-12-octadecenoic acid) during the autoxidation of phospholipids promoted by hemoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) analytical standards. It includes a comparative table of suppliers, detailed experimental protocols for quantification, and a visualization of the key signaling pathway involving this lipid mediator. This compound, a cytochrome P450 (CYP)-derived metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1] Accurate and reliable quantification of this compound is crucial for advancing research in these areas.
Commercial Availability of this compound Analytical Standards
A variety of commercial suppliers offer this compound analytical standards, primarily as a racemic mixture ((±)this compound). Some suppliers also provide specific enantiomers, such as 9(R),10(S)-EpOME, and deuterated internal standards for mass spectrometry-based quantification. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Cayman Chemical | (±)this compound | 6814-52-4 | ≥98% | A solution in methyl acetate |
| (±)this compound-d4 | 1246816-59-7 | ≥99% atom % D | A solution in methyl acetate | |
| 9(R),10(S)-EpOME | 16833-56-0 | ≥98% | A solution in methyl acetate | |
| Santa Cruz Biotechnology | (±)this compound | 6814-52-4 | Not specified | Not specified |
| Larodan | 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid | 16833-56-0 | >98% | In solution |
| trans-9,10-Epoxy-octadecanoic acid | 13980-07-9 | >98% | In solution | |
| Aladdin Scientific | (±)this compound | 6814-52-4 | ≥98% | ~100ug/mL in methyl acetate |
Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS
The analysis of this compound is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] The following protocol outlines a general workflow for the extraction and quantification of this compound from plasma or serum.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[3] A combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed.[4][5][6]
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Cold Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) or Ethyl Acetate
-
Hexane (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: To 200 µL of the plasma sample in a glass tube, add a known amount of the this compound-d4 internal standard solution.
-
Protein Precipitation: Add 800 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[4]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Liquid-Liquid Extraction:
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: The precursor ion [M-H]⁻ is m/z 295.2. Product ions for quantification and qualification are typically monitored (e.g., m/z 171.1, 113.1).
-
This compound-d4 (IS): The precursor ion [M-H]⁻ is m/z 299.2. Corresponding product ions are monitored.
-
-
Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for the specific instrument.[4]
Signaling Pathway of this compound in Triple-Negative Breast Cancer
Recent studies have elucidated a signaling pathway through which this compound, produced by the enzyme CYP2J2, promotes the tumorigenesis and metastasis of triple-negative breast cancer (TNBC).[7] This pathway involves the upregulation of Plectin (PLEC), which in turn activates NF-κB1, a transcription factor for the chemokine CXCL9.[7]
Caption: CYP2J2/EpOME signaling pathway in TNBC.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound from biological samples.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 9,10-epoxy-12Z-octadecenoic Acid: Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,10-epoxy-12Z-octadecenoic acid, a bioactive lipid metabolite of linoleic acid. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its synthesis, analytical quantification, and significant role in various biological processes. Particular emphasis is placed on its metabolic pathway, involving cytochrome P450 epoxygenases and soluble epoxide hydrolase, and its implications in inflammation and cytotoxicity. This guide also furnishes detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Chemical Identification and Properties
9,10-epoxy-12Z-octadecenoic acid is a mono-unsaturated epoxy fatty acid derived from the metabolism of linoleic acid. Depending on the stereochemistry of the epoxide ring, it exists as different isomers. It is also commonly known by its trivial names, Coronaric acid and Leukotoxin .
Table 1: Chemical Identifiers for 9,10-epoxy-12Z-octadecenoic Acid and Related Isomers
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| cis-9,10-Epoxy-12(Z)-octadecenoic acid | 9,10-EpOME | 65167-83-1[1] | C₁₈H₃₂O₃ | 296.45 |
| 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid | Coronaric acid | 16833-56-0[2] | C₁₈H₃₂O₃ | 296.45 |
| 9(S),10(R)-Epoxy-12(Z)-octadecenoic acid | Not readily available | C₁₈H₃₂O₃ | 296.45 |
Biosynthesis and Metabolism
In mammalian tissues, 9,10-epoxy-12Z-octadecenoic acid is endogenously produced from linoleic acid, a common dietary polyunsaturated fatty acid. The epoxidation is catalyzed by cytochrome P450 (CYP) epoxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This epoxide is then rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), which is often more biologically active and cytotoxic than the parent epoxide.[3]
Biological Activity and Significance
9,10-epoxy-12Z-octadecenoic acid and its metabolite, 9,10-DiHOME, have been implicated in a range of biological activities, often with opposing effects.
-
Inflammation: While some epoxy fatty acids possess anti-inflammatory properties, the metabolism of 9,10-epoxy-12Z-octadecenoic acid to 9,10-DiHOME is often associated with pro-inflammatory responses.[4]
-
Cytotoxicity: The diol metabolite, 9,10-DiHOME, is notably more cytotoxic than the parent epoxide.[3] Its toxicity is often attributed to the disruption of mitochondrial function.
-
Immune Cell Modulation: The term "Leukotoxin" suggests its effects on white blood cells (leukocytes). While the bacterial protein LtxA has a well-defined mechanism of inducing apoptosis in leukocytes via binding to LFA-1, the fatty acid-derived leukotoxin's effects are more complex and are primarily mediated by its diol metabolite.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 9,10-epoxy-12Z-octadecenoic acid.
Synthesis of 9,10-epoxy-12Z-octadecenoic Acid
A common method for the synthesis of epoxides from alkenes is through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Linoleic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve linoleic acid in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9,10-epoxy-12Z-octadecenoic acid.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-epoxy-12Z-octadecenoic acid in biological matrices.
Table 2: Example LC-MS/MS Parameters for 9,10-epoxy-12Z-octadecenoic Acid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 295.2 -> 171.1 |
| Collision Energy | -20 eV |
| Internal Standard | d4-9,10-epoxy-12Z-octadecenoic acid |
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (d4-labeled analog).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest (e.g., leukocytes, endothelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
9,10-epoxy-12Z-octadecenoic acid or 9,10-DiHOME
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9,10-epoxy-12Z-octadecenoic acid or 9,10-DiHOME for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
9,10-epoxy-12Z-octadecenoic acid is a biologically significant lipid mediator with diverse and context-dependent activities. Its role as a substrate for soluble epoxide hydrolase, leading to the formation of the more potent 9,10-DiHOME, highlights a critical metabolic pathway in the regulation of inflammation and cytotoxicity. The detailed protocols and information provided in this guide are intended to facilitate further research into the pharmacological potential of this compound and its metabolites, with the ultimate goal of developing novel therapeutic strategies for a variety of diseases.
References
An In-depth Technical Guide to the Solubility of 9(10)-EpOME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), a critical bioactive lipid mediator derived from linoleic acid. Understanding its solubility is paramount for researchers in pharmacology, biochemistry, and drug development to ensure accurate experimental design, formulation, and interpretation of biological activity. This document outlines available solubility data, presents a standard protocol for solubility determination, and illustrates the key metabolic pathway in which this compound is involved.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molarity (approx.) | Solvent Type |
| Dimethylformamide (DMF) | 16 mg/mL | 53.6 mM | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | 46.9 mM | Polar Aprotic |
| Ethanol | 16 mg/mL | 53.6 mM | Polar Protic |
| PBS (pH 7.2) | 0.3 mg/mL | 1.0 mM | Aqueous Buffer |
Data sourced for cis-9,10-Epoxyoctadecanoic acid, a structurally related epoxy fatty acid.[1]
As a lipid, this compound is expected to be practically insoluble in water and soluble in many organic solvents.[2]
Experimental Protocols
Protocol: Determination of Lipid Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate (B84403) buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[4][5]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid material.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE) to remove any solid particles.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant or filtrate.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the sample using a validated HPLC or LC-MS method to determine the precise concentration of this compound.
-
A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.[3][4][6]
-
-
Reporting: The resulting concentration is reported as the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL or µg/mL).
Signaling Pathways and Visualizations
This compound is a key intermediate in the cytochrome P450 (CYP) metabolic pathway of linoleic acid. This pathway is crucial in various physiological and pathological processes, including inflammation and cancer.[7][8][9]
Metabolic Pathway of this compound
Linoleic acid, a common polyunsaturated fatty acid, is metabolized by CYP monooxygenases to form epoxyoctadecenoic acids (EpOMEs), including this compound.[9] These epoxides are subsequently hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[7][9][10] Both EpOMEs and their DiHOME metabolites are bioactive and have been shown to act as signaling molecules. For instance, 9,10-EpOME can function as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[9]
Caption: Metabolic conversion of Linoleic Acid to this compound and its downstream product, 9,10-DiHOME.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow diagram for the shake-flask method of solubility determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. CYP eicosanoid pathway mediates colon cancer-promoting effects of dietary linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Note: Quantitative Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) in Human Plasma by LC-MS/MS
Introduction
9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), also known as coronaric acid or leukotoxin, is a bioactive lipid mediator derived from the metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] Linoleic acid is converted to this compound by cytochrome P450 (CYP) epoxygenases, primarily isoforms like CYP2J2, CYP2C8, and CYP2C9.[1] This epoxide can be further hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][2] this compound and its metabolite are implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and acute respiratory distress syndrome.[2][3][4] Given its low endogenous concentrations and complex biological matrix, a highly sensitive and selective analytical method is required for accurate quantification. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma.
Metabolic Pathway of this compound
Linoleic acid, an essential omega-6 fatty acid, is metabolized by CYP enzymes to form epoxides. These epoxides are subsequently hydrated by the enzyme soluble epoxide hydrolase (sEH) into the corresponding diols.
Caption: Biosynthesis and metabolism of this compound from linoleic acid.
Principle of the Method
This method employs solid-phase extraction (SPE) to isolate this compound and other oxylipins from human plasma, effectively removing proteins and other interfering substances. The extracted analyte is then separated from its isomers using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations during sample preparation and analysis.
Experimental Workflow
The analytical process involves a series of steps from sample preparation to data analysis, designed for high-throughput and reproducible quantification.
Caption: Overall workflow for this compound quantification in plasma.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and (±)this compound-d4 (Cayman Chemical or equivalent).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol.
-
Reagents: Formic acid or acetic acid (LC-MS grade).
-
Plasma: Human plasma collected in K2-EDTA tubes, stored at -80°C.
-
SPE Cartridges: Oasis HLB 96-well plates or cartridges (30 mg, Waters) or equivalent.[5]
-
Equipment: Centrifuge, 96-well plate evaporator, vortex mixer, analytical balance.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol. Store at -20°C.[6]
-
Working Standard Mixture: Create a mixture of working standards by diluting the stock solutions. A typical starting concentration for the calibration curve might be 1 µg/mL.
-
Internal Standard (ISTD) Spiking Solution (e.g., 100 ng/mL): Prepare the ISTD solution by diluting the this compound-d4 stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serial dilution of the working standard mixture in 50% methanol.
Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is adapted for a 96-well SPE plate format for higher throughput.[5][6]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the ISTD spiking solution. Vortex briefly.
-
Condition: Condition the SPE plate wells by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Load: Load the plasma/ISTD mixture onto the conditioned SPE plate.
-
Wash: Wash the wells with 1.5 mL of 5% methanol in water to remove salts and polar interferences.[5]
-
Elute: Elute the analytes with 1.2 mL of methanol into a clean 96-well collection plate.
-
Evaporate: Dry the eluent completely under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried residue in 50 µL of 50% methanol in water. Vortex, centrifuge briefly, and transfer to autosampler vials for analysis.[5]
LC-MS/MS Analytical Conditions
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm)[7] |
| Column Temperature | 40 °C[7] |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid[7] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% Acetic Acid or Formic Acid[7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| LC Gradient | Start at ~30% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Temp. | 250 - 400 °C |
| MRM Transitions | This compound: 295.2 -> 171.1; This compound-d4: 299.2 -> 171.1 (or other appropriate fragment)[8] |
| Collision Energy | Optimize for specific instrument; typically -15 to -25 eV. |
| Dwell Time | 20 - 50 ms |
Method Performance and Data Presentation
Data Analysis
Quantification is performed using the instrument's software (e.g., Analyst, MassHunter). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of this compound in unknown plasma samples is then calculated from this regression equation.
Typical Method Performance Characteristics
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound quantification in plasma, based on literature values for similar oxylipin assays.[7][9][10]
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.25 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% (80-120% at LOQ) |
| Matrix Effect | Corrected by ISTD; typically within 90-110%[7] |
| Extraction Recovery | > 85%[7] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for accurate and precise measurement. This high-throughput protocol is well-suited for clinical research and drug development studies investigating the role of the CYP-epoxygenase pathway in health and disease.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]
- 5. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Quantitative Analysis of Epoxy Fatty Acids by Gas Chromatography-Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of epoxy fatty acids (EFAs) using Gas Chromatography-Mass Spectrometry (GC-MS). EFAs are important lipid signaling molecules involved in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer progression. Accurate and sensitive quantification of EFAs in biological matrices is therefore crucial for advancing research and drug development in these areas.
This protocol outlines the necessary steps for sample preparation, including lipid extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. Furthermore, it includes a summary of method validation data to guide researchers in assessing the performance of the technique.
Experimental Workflow Overview
The overall workflow for the analysis of epoxy fatty acids by GC-MS involves several key stages, from sample collection to data analysis. The following diagram illustrates the logical progression of the experimental protocol.
Caption: Experimental workflow for epoxy fatty acid analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the determination of epoxy fatty acids as their methyl esters.[1][2] While this data was generated using GC-FID, the sample preparation and derivatization are directly applicable to GC-MS, and the performance metrics provide a valuable benchmark. The method was validated in four different food matrices.[1][2]
| Analyte | Matrix | Recovery (%) | Limit of Quantification (LOQ) (μg/g) | Intraday Repeatability (RSD%) | Interday Reproducibility (RSD%) |
| Epoxy Fatty Acids | Vegetable Oils | 94 - 115 | 3.32 - 20.47 | 1 - 19 | 2 - 9 |
| Unprocessed Pork | 94 - 115 | 3.32 - 20.47 | 1 - 19 | 2 - 9 | |
| Fried Potato Crisps | 94 - 115 | 3.32 - 20.47 | 1 - 19 | 2 - 9 | |
| Infant Formula | 94 - 115 | 3.32 - 20.47 | 1 - 19 | 2 - 9 |
Experimental Protocols
A critical step in the GC-MS analysis of epoxy fatty acids is the derivatization of the polar carboxyl group to a more volatile and thermally stable ester.[3] The most common approach is methylation to form fatty acid methyl esters (FAMEs).[3] However, other derivatization techniques such as silylation and pentafluorobenzyl (PFB) ester formation can also be employed.
Protocol 1: Lipid Extraction and Saponification
This protocol is a general procedure for the extraction and hydrolysis of total lipids from a biological sample.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
0.9% NaCl solution
-
Potassium hydroxide (B78521) (KOH) solution in methanol (e.g., 2 M)
-
Internal standard (e.g., a deuterated epoxy fatty acid)
Procedure:
-
Homogenization and Internal Standard Spiking: Homogenize tissue samples in an appropriate buffer. To a known amount of sample (e.g., 1 ml of plasma or a specific weight of tissue homogenate), add a known amount of the internal standard.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Saponification:
-
To the dried lipid extract, add a methanolic KOH solution.
-
Incubate at a specific temperature (e.g., 50-60°C) for a set time (e.g., 30-60 minutes) to hydrolyze the fatty acid esters.
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to protonate the fatty acids.
-
-
Fatty Acid Extraction:
-
Extract the free fatty acids from the acidified solution using hexane.
-
Collect the upper hexane layer.
-
Evaporate the hexane to dryness under a stream of nitrogen. The sample is now ready for derivatization.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.
Materials:
-
Dried fatty acid extract from Protocol 1
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14%) or methanolic HCl
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Methylation:
-
Add BF3-methanol solution to the dried fatty acid extract.
-
Tightly cap the reaction vial and heat at 60-100°C for 5-60 minutes.
-
-
Extraction of FAMEs:
-
Cool the reaction mixture to room temperature.
-
Add hexane and saturated NaCl solution and vortex thoroughly.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
Protocol 3: Silylation Derivatization
This method converts both the carboxylic acid and any hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.
Materials:
-
Dried fatty acid extract from Protocol 1
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Silylation Reaction:
-
Dissolve the dried fatty acid extract in a small volume of the anhydrous solvent.
-
Add the silylating reagent.
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Protocol 4: Pentafluorobenzyl (PFB) Bromide Derivatization
This derivatization is particularly useful for analysis by negative chemical ionization (NCI) GC-MS, which can provide very high sensitivity.
Materials:
-
Dried fatty acid extract from Protocol 1
-
Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., acetonitrile)
-
Diisopropylethylamine (DIPEA) solution in a suitable solvent (e.g., acetonitrile)
Procedure:
-
PFB Ester Formation:
-
Dissolve the dried fatty acid extract in a small volume of solvent.
-
Add the PFBBr and DIPEA solutions.
-
Incubate at room temperature for 20-30 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in isooctane for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of epoxy fatty acid derivatives. Optimization of these parameters for your specific instrument and analytes is recommended.
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for FAME analysis, such as a DB-23, DB-WAX, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 5°C/min, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for each epoxy fatty acid derivative should be determined from their mass spectra.
-
Mass Range: m/z 50-500.
-
Signaling Pathway and Logical Relationships
The analysis of epoxy fatty acids is often contextualized within their role in cellular signaling. The following diagram illustrates a simplified signaling pathway involving the generation of epoxy fatty acids from arachidonic acid by cytochrome P450 (CYP) enzymes and their subsequent metabolism or action.
Caption: Simplified epoxy fatty acid signaling pathway.
References
Application Notes and Protocols for the Solid-Phase Extraction of 9(10)-EpOME from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450-mediated epoxidation of linoleic acid.[1][2] This epoxide has been implicated in a variety of physiological and pathological processes, including inflammation and cellular signaling, making its accurate quantification in biological tissues a critical aspect of biomedical research.[3][4] Historically identified as a "leukotoxin," this compound has been recovered from tissues such as the lungs and skin.[1] This document provides detailed protocols for the isolation of this compound from tissue samples using solid-phase extraction (SPE), a robust and reliable technique for the purification and concentration of analytes from complex biological matrices.
Data Presentation
The efficiency of an SPE protocol is determined by its ability to consistently recover the target analyte while removing interfering matrix components. The following table summarizes representative recovery data for fatty acids and related lipid mediators from biological tissues using reversed-phase SPE (RP-SPE) with C18 sorbents. While specific recovery data for this compound from tissues is not extensively published, the data for structurally similar compounds such as hydroxyoctadecadienoic acid (HODE) isomers provide an expected range. It is crucial to perform in-house validation to determine the specific recovery and reproducibility of this compound for your tissue type and analytical system.
| Analyte Class | SPE Sorbent | Biological Matrix | Average Recovery (%) | Reproducibility (%RSD) | Reference |
| HODE Isomers | C18 | Meat Products | 85-105% | <15% | |
| Various Lipids | C18 | Plasma | >70% | <15% | |
| Tryptic Peptides | C18 | Plasma | >50% (hydrophilic peptides) | 21-33% | [5] |
Signaling Pathway of this compound
The biosynthesis and metabolism of this compound are key to its biological activity. Linoleic acid, a common polyunsaturated fatty acid, is converted to this compound by cytochrome P450 (CYP) enzymes.[1] Subsequently, soluble epoxide hydrolase (sEH) metabolizes this compound to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which may have distinct biological activities.[1] this compound itself can act as a signaling molecule, potentially modulating inflammatory pathways and influencing intracellular second messengers like calcium ions (Ca²⁺) and cyclic AMP (cAMP).[3][4]
Caption: Biosynthesis and signaling cascade of this compound.
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of this compound from tissue samples. The protocol is adapted from established methods for the extraction of long-chain polyunsaturated fatty acids and is suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)
This protocol utilizes a C18 sorbent to isolate this compound based on its hydrophobic properties.
Materials:
-
Tissue sample (e.g., lung, liver, adipose)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (e.g., deuterated this compound)
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
SPE vacuum manifold
Procedure:
-
Sample Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 2 mL of cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the lipids.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 2 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Wash the cartridge with 2 mL of a 50% methanol-water solution to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the retained this compound and other fatty acids with 2 mL of acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).
-
Experimental Workflow Diagram
Caption: Solid-phase extraction workflow for this compound.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following protocols offer step-by-step instructions for three common derivatization techniques: Pentafluorobenzyl (PFB) esterification, silylation for trimethylsilyl (B98337) (TMS) ether formation, and fatty acid methyl ester (FAME) synthesis.
Introduction to this compound and the Need for Derivatization
9(10)-Epoxyoctadecenoic acid is a naturally occurring epoxide of oleic acid, formed through the cytochrome P450 epoxygenase pathway. It is a signaling lipid involved in various physiological and pathological processes, including inflammation and cardiovascular function. Due to its polar carboxylic acid group and thermal instability, direct analysis of this compound by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity.
Signaling Pathway of this compound
This compound is synthesized from oleic acid by cytochrome P450 epoxygenases. It is subsequently metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecanoic acid (9,10-DiHODE). This compound and its metabolite are known to exert their biological effects through various pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Metabolic pathway of this compound.
Derivatization Techniques for GC-MS Analysis
The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the need for high sensitivity for quantitative studies or the need for structural confirmation. Below are protocols for three widely used derivatization techniques.
Experimental Workflow Overview
General experimental workflow.
Protocol 1: Pentafluorobenzyl (PFB) Esterification
This method is highly sensitive for quantitative analysis using GC with electron capture detection (ECD) or negative ion chemical ionization (NICI) mass spectrometry. The PFB bromide reagent reacts with the carboxylic acid group of this compound.
Materials:
-
This compound standard or extracted sample
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)
-
Acetonitrile (B52724) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Water (deionized)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
To a 2 mL reaction vial, add the dried this compound sample or standard.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 50 µL of 1% PFB-Br in acetonitrile to the dried sample.
-
Add 50 µL of 1% DIPEA in acetonitrile to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Extraction of PFB Ester:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the PFB ester into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation for GC-MS:
-
The hexane solution containing the PFB-derivatized this compound is now ready for injection into the GC-MS system.
-
Protocol 2: Silylation for Trimethylsilyl (TMS) Ether Formation
Silylation is a common derivatization technique that replaces active hydrogens on the epoxide and carboxylic acid groups with a less polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating reagent.
Materials:
-
This compound standard or extracted sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous) or other suitable solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample in the reaction vial is completely dry. Any moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
-
Final Preparation for GC-MS:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.
-
Alternatively, the solvent can be evaporated, and the residue redissolved in a non-polar solvent like hexane for injection.
-
Protocol 3: Fatty Acid Methyl Ester (FAME) Formation
This classic method converts the carboxylic acid group of this compound into a methyl ester. Boron trifluoride-methanol (BF3-methanol) is a widely used reagent for this purpose.
Materials:
-
This compound standard or extracted sample
-
14% Boron trifluoride in methanol (B129727) (BF3-methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Place the dried this compound sample in a reaction vial.
-
-
Derivatization Reaction:
-
Add 200 µL of 14% BF3-methanol to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Extraction of FAME:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
Final Preparation for GC-MS:
-
The hexane solution containing the this compound methyl ester is ready for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the different derivatization methods. The values can vary depending on the specific instrumentation and experimental conditions.
| Derivatization Method | Reagent(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |
| PFB Esterification | PFB-Br, DIPEA | Low picogram to femtogram range | Picogram range | High sensitivity with NICI-MS, excellent for trace analysis. |
| Silylation (TMS) | BSTFA + 1% TMCS | Low to mid picogram range | Mid to high picogram range | Derivatizes both carboxyl and hydroxyl groups, good for structural confirmation. |
| Methyl Esterification (FAME) | BF3-Methanol | High picogram to low nanogram range | Nanogram range | Robust and well-established method for fatty acids, simple procedure. |
Conclusion
The choice of derivatization technique for the GC-MS analysis of this compound should be guided by the analytical goals. For highly sensitive quantification, PFB esterification followed by GC-NICI-MS is the recommended approach. Silylation is a versatile method suitable for both quantification and structural elucidation. Methyl esterification provides a straightforward and reliable method for routine analysis of the fatty acid profile. Optimization of reaction conditions for each method is recommended to achieve the best results for your specific application.
Application Notes and Protocols: Quantification of 9(10)-EpOME using Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of linoleic acid metabolism. It is implicated in a variety of physiological and pathological processes, including the regulation of inflammation and blood pressure. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, (±)this compound-d4. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample extraction, matrix effects, and instrument response, ensuring high accuracy and precision.[1]
Signaling Pathways Involving this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and metabolism, primarily through its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its influence on the Nuclear Factor-kappa B (NF-κB) signaling cascade.
This compound and PPARγ Signaling Pathway
This compound can act as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response. Upon binding, the activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to the transcription of genes involved in anti-inflammatory responses and lipid metabolism.
Figure 1: this compound Activation of the PPARγ Signaling Pathway.
This compound and NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By activating PPARγ, this compound can indirectly inhibit the NF-κB pathway, as activated PPARγ can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines.
Figure 2: Indirect Inhibition of the NF-κB Pathway by this compound via PPARγ.
Experimental Protocols
The following protocols describe the extraction and quantification of this compound from human plasma.
Experimental Workflow Overview
References
Application Notes and Protocols: Cell-Based Assays for Determining 9(10)-EpOME Bioactivity
Introduction
9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived epoxide metabolite of the essential fatty acid, linoleic acid.[1] Also known as leukotoxin, it is generated by inflammatory leukocytes like neutrophils during oxidative bursts.[2][3][4] This lipid mediator is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. This compound is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which often exhibits distinct and sometimes more potent biological activities.[1][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the diverse bioactivities of this compound for researchers in drug discovery and life sciences.
Inflammatory Response Modulation
This compound has demonstrated complex, often dose-dependent, effects on inflammatory pathways. At high concentrations, it can activate pro-inflammatory transcription factors like NF-κB and stimulate the neutrophil respiratory burst.[1][2][6] Understanding these effects is crucial for evaluating its role in inflammatory diseases.
Data Summary: Pro-inflammatory Effects of this compound
| Assay | Cell Line / System | Concentration | Observed Effect | Reference |
| Neutrophil Respiratory Burst | Granulocytic HL-60 cells | 20–200 µM | Statistically significant dose-dependent stimulation of superoxide (B77818) production. | [2] |
| Transcription Factor Activation | Porcine Pulmonary Artery Endothelial Cells | 90 µM | Activation of NF-κB and AP-1. | [1] |
| Cytokine Release | Human Endothelial Cells (EA.Hy926) | Not specified | Inhibition of epoxygenases (which produce 9,10-EpOME) induced TNFα release, suggesting an endogenous anti-inflammatory role of the pathway. | [7] |
Protocol: Cytokine Release Assay
This protocol details the measurement of cytokine release (e.g., TNF-α, IL-6) from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), upon stimulation with this compound.
Materials:
-
PBMCs isolated from whole blood
-
RPMI-1640 culture medium with 10% FBS
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
Vehicle control (e.g., ethanol or DMSO)
-
96-well flat-bottom culture plates
-
ELISA kits for target cytokines (e.g., Human TNF-α, IL-6)
Procedure:
-
Cell Seeding: Isolate PBMCs using a density gradient centrifugation method. Resuspend the cells in RPMI-1640 medium and adjust the density to 2-3 x 10^5 cells/mL.[8] Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare LPS (e.g., 1 µg/mL) and vehicle controls.
-
Stimulation: Add 100 µL of the diluted this compound, LPS, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.[10]
-
Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Visualizations: Inflammatory Signaling and Workflow
Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process in development and disease. The pro-proliferative effects of this compound in cancer suggest it may also influence angiogenesis. The endothelial tube formation assay is a robust in vitro method to assess this potential.
Protocol: Endothelial Tube Formation Assay
This assay evaluates the ability of this compound to induce or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract (BME).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution
-
24-well or 96-well culture plates, pre-chilled
-
Inverted microscope with a digital camera
Procedure:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 250 µL (for 24-well) or 50-80 µL (for 96-well) of BME to each well.[11][12] Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[11][12]
-
Cell Preparation: Harvest HUVECs (passage 2-6 is recommended) and resuspend them in a reduced-serum medium (e.g., 0.2% FBS) at a density of 1.5-3 x 10⁵ cells/mL.[11][13]
-
Treatment and Seeding: Add this compound to the cell suspension at desired final concentrations. Immediately add 150-200 µL of the cell suspension on top of the solidified BME gel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Tube formation typically begins within 2-4 hours.[11][13]
-
Imaging and Analysis: Visualize the tube network using an inverted microscope. Capture images at several time points. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).
Visualization: Tube Formation Assay Workflow
Cell Proliferation and Cytotoxicity
This compound and its diol metabolite can induce cytotoxicity, primarily through mitochondrial dysfunction.[3] However, in certain contexts, such as in triple-negative breast cancer (TNBC) cells, it can promote cell proliferation.[14] Cell viability assays are fundamental for distinguishing between these dose- and cell-type-dependent effects.
Data Summary: Proliferative and Cytotoxic Effects of this compound
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| CCK-8 Assay | MDA-MB-231 (TNBC) | Not specified | 12(13)-EpOME (an isomer) significantly promoted cell viability. | [14] |
| EdU Assay | MDA-MB-231 (TNBC) | Not specified | 12(13)-EpOME significantly increased the proportion of EdU-positive (proliferating) cells. | [14] |
| Cytotoxicity | Rabbit Renal Proximal Tubules | 500 µM | Induced mitochondrial dysfunction and cell death. | [1] |
| Cytotoxicity | Hela Cells | Not specified | The metabolite 9,10-DiHOME induced mitochondrial swelling and cytochrome c release. | [1] |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Target cell line (e.g., MDA-MB-231, HUVEC)
-
Complete culture medium
-
96-well flat-bottom culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow attachment.[15]
-
Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical cellular process. This compound can modulate apoptosis, for instance by reducing apoptosis in unstimulated memory T cells.[5] Caspase activity assays are a direct method to quantify the activation of the key proteases that execute the apoptotic program.
Protocol: Fluorometric Caspase-9 Activity Assay
This assay quantifies the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, using a fluorogenic substrate (e.g., LEHD-AFC).
Materials:
-
Cells treated with this compound
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1 M)
-
Caspase-9 Substrate (LEHD-AFC, 1 mM)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Induce Apoptosis: Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time.
-
Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[16]
-
Prepare Reaction Mix: In a microplate, prepare the reaction mix. For each sample, add 50 µL of cell lysate.
-
Add Reaction Buffer: Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., 10 µL of 1 M DTT per 1 mL of buffer). Add 50 µL of this complete buffer to each sample.[16]
-
Add Substrate: Add 5 µL of 1 mM LEHD-AFC substrate to each well for a final concentration of 50 µM.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm. The increase in fluorescence is proportional to caspase-9 activity.
Visualization: Apoptosis Pathway and Assay Workflow
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Basal and inducible anti-inflammatory epoxygenase activity in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of 9(10)-EpOME in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), a cytochrome P450-derived metabolite of linoleic acid. This document includes detailed experimental protocols, a summary of quantitative data from various animal models, and visualizations of relevant signaling pathways. This compound, also known as leukotoxin, has been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the key quantitative data from published studies on the in vivo administration of this compound in different animal models.
Table 1: this compound Administration in Rat Models
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Wistar Rats | Intravenous | 100 µmol/kg (acute) | Physiological Saline | Induction of pulmonary edema, increased lung wet/dry weight ratio, increased albumin and ACE activity in lung lavage.[1] | [1] |
| Wistar Rats | Intravenous | 50 µmol/kg (subacute) | Physiological Saline | Similar changes to the acute dose observed 12 hours post-injection.[1] | [1] |
| Rats | Cardiac Puncture | Up to 100 mg/kg | Not Specified | No mortality or symptoms of respiratory distress observed.[2] | [2] |
| Sprague-Dawley Rats | Intravenous (perfused lung) | 200 µM (bolus injection) | Physiological Salt Solution | Caused significant lung weight gain and increased vascular permeability.[3] | [3] |
Table 2: this compound Administration in Other Animal Models
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Dogs | Intravenous | 5, 10, and 50 mg/kg | Physiological Saline | Dose-dependent depression of cardiac function. 50 mg/kg was lethal within 45 minutes.[4] |[4] | | Dogs | Intravenous | 15 mg/kg | Not Specified | Induced typical signs of cardiac failure, with a significant drop in aortic flow and pressure.[5] |[5] | | MMTV-PyMT Mice (Breast Cancer Model) | Endogenous | Not Applicable | Not Applicable | Significantly elevated plasma concentrations of this compound compared to control mice. |[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of this compound for administration to animal models. This compound is typically supplied in an organic solvent like methyl acetate (B1210297), which needs to be removed before use in biological experiments.
Materials:
-
(±)this compound in methyl acetate
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile vehicle:
-
Ethanol (B145695) (for initial dissolution)
-
Dimethyl sulfoxide (B87167) (DMSO) (for initial dissolution)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile Isotonic Saline
-
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Under a gentle stream of sterile, inert gas, evaporate the methyl acetate from the vial containing this compound.
-
Immediately add a small volume of a suitable organic solvent such as ethanol or DMSO to the dried this compound. The solubility in these solvents is approximately 50 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
For intravenous or intraperitoneal administration, further dilute the stock solution into a sterile aqueous buffer like PBS (pH 7.2) or isotonic saline to the desired final concentration.
-
When diluting into an aqueous buffer, ensure that the final concentration of the organic solvent is insignificant to avoid potential physiological effects. A final concentration of DMSO or ethanol of less than 1% is generally recommended.
-
If an organic solvent-free solution is required, after evaporating the methyl acetate, directly dissolve the neat oil in the aqueous buffer. Note that the solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL. Sonication may be required for complete dissolution.
-
It is recommended to prepare the aqueous solution fresh on the day of use and not to store it for more than one day.
Protocol 2: Intravenous Administration of this compound in Rats for Induction of Pulmonary Edema
This protocol is based on a study investigating the acute and subacute effects of this compound on the lungs in Wistar rats.[1]
Materials:
-
Wistar rats (specific pathogen-free)
-
Prepared this compound solution in physiological saline
-
Sterile syringes and needles (appropriate gauge for rat tail vein injection)
-
Animal restrainer
-
Anesthetic agent (as per institutional guidelines)
Procedure:
-
Prepare the this compound solution in sterile physiological saline at the desired concentration (e.g., to deliver 100 µmol/kg or 50 µmol/kg in a suitable injection volume).
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in a restrainer, exposing the tail.
-
Disinfect the injection site on the tail vein with an appropriate antiseptic.
-
Perform the intravenous injection slowly and carefully into the lateral tail vein.
-
For acute studies, monitor the animals for the desired period (e.g., 10 minutes) before proceeding with tissue collection and analysis (e.g., lung wet/dry weight ratio, bronchoalveolar lavage).[1]
-
For subacute studies, return the animal to its cage after injection and monitor for the specified duration (e.g., 12 hours) before analysis.[1]
-
A control group receiving an equivalent volume of physiological saline should be included.
Protocol 3: Intravenous Administration of this compound in Dogs for Cardiovascular Assessment
This protocol is adapted from studies investigating the cardiovascular effects of this compound in anesthetized dogs.[4][5]
Materials:
-
Beagle dogs
-
Prepared this compound solution in physiological saline
-
Anesthetic agents (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments for catheterization
-
Catheters for monitoring aortic flow, left ventricular pressure, and aortic pressure
-
Physiological monitoring equipment
-
Ventilator
Procedure:
-
Anesthetize the dog and maintain anesthesia throughout the experiment.
-
Intubate the dog and provide artificial ventilation.
-
Surgically place catheters in the appropriate vessels and heart chamber to measure aortic flow, left ventricular pressure (and its derivative, dP/dt), and aortic pressure.
-
Allow the animal to stabilize after surgery and instrumentation.
-
Administer the prepared this compound solution intravenously at the desired dose (e.g., 5, 10, or 50 mg/kg).[4]
-
Continuously monitor and record cardiovascular parameters before, during, and after the administration of this compound.
-
A control group receiving an equivalent volume of physiological saline should be included.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[2] Additionally, in inflammatory contexts, the activation of transcription factors such as NF-κB is a crucial step.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for In Vivo Administration and Analysis
The following diagram illustrates a general workflow for studying the in vivo effects of this compound in an animal model.
Caption: General workflow for in vivo this compound studies.
References
- 1. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (±)this compound - Applications - CAT N°: 52400 [bertin-bioreagent.com]
- 3. Leukotoxin, 9,10-epoxy-12-octadecenoate causes edematous lung injury via activation of vascular nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of leukotoxin (9, 10-epoxy-12-octadecenoate) and free fatty acids in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotoxin, 9, 10-epoxy-12-octadecenoate, causes cardiac failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Studying the Effects of 9(10)-EpOME in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is an epoxy fatty acid derived from the cytochrome P450 (CYP) metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet. Emerging research has identified this compound and its isomer, 12(13)-EpOME, as significant signaling molecules in the tumor microenvironment. Notably, elevated levels of these epoxides have been found in the plasma of breast cancer patients, suggesting a role in cancer pathophysiology.[1][2][3][4]
These application notes provide a comprehensive guide to studying the effects of this compound in cancer cell lines. The document outlines detailed protocols for key in vitro assays, summarizes the current understanding of its mechanism of action, and presents data on its effects on cancer cell behavior. While much of the current research focuses on breast cancer, where EpOMEs have been shown to promote proliferation and metastasis, other studies point to potential cytotoxic effects in different contexts, possibly through the induction of mitochondrial dysfunction.[5][6] This highlights the cell-type and context-dependent nature of this compound's bioactivity, warranting further investigation across a spectrum of cancer types.
Data Presentation: Effects of EpOMEs on Cancer Cell Lines
The following tables summarize the observed effects of this compound and its isomer 12(13)-EpOME on various cancer cell lines. It is important to note that much of the current literature focuses on 12(13)-EpOME due to its higher observed plasma levels in breast cancer patients.[1][3][4]
Table 1: Summary of Observed Pro-Tumorigenic Effects of EpOMEs in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Effect of EpOME Treatment | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Increased viability, proliferation, migration, and invasion. | [1][3][4][7] |
| BT-549 | Triple-Negative Breast Cancer (TNBC) | Increased viability and proliferation. | [1][7] |
| MDA-MB-436 | Triple-Negative Breast Cancer (TNBC) | Increased viability and proliferation. | [1][7] |
| MDA-MB-157 | Triple-Negative Breast Cancer (TNBC) | Increased viability and proliferation. | [1][7] |
| MCF-7 | Non-TNBC (ER+) | Increased viability and proliferation. | [1][7] |
| BT-474 | Non-TNBC (HER2+) | Increased viability and proliferation. | [1][7] |
Table 2: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines
The following data is hypothetical and intended to serve as a template for presenting experimental findings on the potential cytotoxic effects of this compound, which have been suggested in some contexts.[5][6] Researchers should generate their own data to validate these effects.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 45.2 |
| HCT116 | Colon Carcinoma | 62.8 |
| U87 MG | Glioblastoma | 38.5 |
| HepG2 | Hepatocellular Carcinoma | 75.1 |
| PC-3 | Prostate Adenocarcinoma | 55.9 |
| PANC-1 | Pancreatic Carcinoma | 49.3 |
Signaling Pathways and Mechanisms of Action
In triple-negative breast cancer, EpOMEs, generated by the enzyme CYP2J2, have been shown to promote tumor growth and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[2][3][4] Overexpression of CYP2J2 or direct treatment with EpOMEs upregulates Plectin (PLEC), which in turn activates NF-κB1. NF-κB1 is a transcription factor for the chemokine CXCL9, which is implicated in tumor progression and immune modulation.[2][3][4]
Figure 1. The CYP2J2/EpOME/PLEC/NFκB1/CXCL9 signaling pathway in breast cancer.
Experimental Workflow
A typical workflow for investigating the effects of this compound on a cancer cell line involves several stages, from initial cell culture to functional assays and data analysis.
Figure 2. General experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the impact of this compound on cancer cell lines.
Cell Viability Assay (MTT Protocol)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8] Mix thoroughly by gentle shaking.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Cell Proliferation Assay (EdU Protocol)
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
EdU (5-ethynyl-2'-deoxyuridine) solution (e.g., 10 mM stock)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[1][9]
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for a period that allows for optimal labeling (e.g., 1-2 hours), depending on the cell cycle length.[1][10]
-
Fixation: Remove the EdU-containing medium, wash with PBS, and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[1][9]
-
Click-iT® Reaction: Wash the cells with 3% BSA in PBS. Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[9]
-
Staining and Imaging: Wash the cells, then stain with a nuclear counterstain. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) can be quantified using image analysis software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the monolayer.[6][11]
-
Wash and Refeed: Gently wash the wells with PBS to remove dislodged cells. Add fresh culture medium, with or without this compound at the desired concentrations.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points using image analysis software (like ImageJ). The rate of wound closure is a measure of cell migration.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 1 hour at 37°C to allow it to solidify.[3][12] (For migration assays, this coating step is omitted).
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.
-
Establish Chemoattractant Gradient: Add medium containing a chemoattractant (like 10% FBS) to the lower chamber.[3][12]
-
Incubation: Incubate the plate for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Remove Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert.[3][13]
-
Fix and Stain: Fix the invaded cells on the bottom of the membrane with methanol for 10-20 minutes. Stain the cells with Crystal Violet for 10-20 minutes.[3]
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. The number of cells is indicative of their invasive potential.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. snapcyte.com [snapcyte.com]
- 4. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 9(10)-EpOME in Cardiovascular Disease Models
Introduction
9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived epoxide metabolite of the abundant omega-6 polyunsaturated fatty acid, linoleic acid.[1] Also known as leukotoxin, it is generated by neutrophils during oxidative bursts and has been identified in humans with conditions like acute respiratory distress syndrome.[2] In the context of cardiovascular disease, this compound and its downstream metabolite, 9,10-dihydroxystearate (B1259267) (9,10-DiHOME), produced by soluble epoxide hydrolase (sEH), are emerging as significant modulators of vascular inflammation, endothelial dysfunction, and hypertension.[3][4] Understanding the multifaceted roles of this compound in various cardiovascular disease models is crucial for developing novel therapeutic strategies.
Mechanisms of Action
The biological activities of this compound are complex and often intertwined with the actions of its diol metabolite, 9,10-DiHOME. The conversion of this compound to 9,10-DiHOME by soluble epoxide hydrolase (sEH) is a critical regulatory step, as the epoxide and its corresponding diol can have distinct or opposing effects.[3][5]
Key signaling pathways influenced by this compound and its metabolite include:
-
Soluble Epoxide Hydrolase (sEH) Pathway: sEH metabolizes this compound to 9,10-DiHOME, which is often the more biologically active and sometimes more toxic molecule.[5] Inhibition of sEH can therefore increase the levels of this compound, which has been shown to have protective effects in some cardiovascular models.[4][6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Both this compound and 9,10-DiHOME can act as ligands for PPARγ.[1] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[7][8] Activation of PPARγ by these lipids can influence adipogenesis and osteoblastogenesis.[1]
-
Transient Receptor Potential (TRP) Channels: this compound and 9,10-DiHOME have been shown to activate TRPV1 and TRPA1 channels in sensory neurons.[9] In the cardiovascular system, TRPV4 channels are expressed in endothelial cells and are involved in sensing mechanical stimuli like shear stress.[10][11]
In Vitro Models
Endothelial Cell Models
Endothelial cells are a key in vitro model for studying the effects of this compound on vascular function. The human endothelial cell line EA.hy926 is a useful and reproducible model for investigating the CYP epoxygenase pathway.[12]
-
Inflammation: In endothelial cells, this compound and its metabolite can modulate inflammatory responses. For instance, inhibition of sEH, which increases the ratio of this compound to 9,10-DiHOME, can reduce inflammation-induced TNFα and NFκB activation.[12][13]
-
Oxidative Stress: At high concentrations (90 μM), both 9,10-EpOME and 9,10-DiHOME can induce oxidative stress in porcine pulmonary artery endothelial cells.[1]
In Vivo Models
Atherosclerosis Models
The Apolipoprotein E-knockout (ApoE-/-) mouse is a widely used model for studying atherosclerosis.[4][6]
-
sEH Inhibition: In ApoE-/- mice fed an atherogenic diet, treatment with a soluble epoxide hydrolase inhibitor (AEPU) led to a significant increase in plasma levels of 9,10-EpOME and a corresponding increase in the EpOME/DiHOME ratio.[6] This was associated with a 53% reduction in atherosclerotic lesions in the descending aorta.[4] The reduction in plaque area showed an inverse correlation with the plasma EpOME/DiHOME ratio, suggesting a protective role for this compound in this context.[4][6]
Hypertension Models
Animal models of hypertension, such as those induced by angiotensin II infusion, are used to study the effects of this compound on blood pressure regulation.[14][15]
-
Blood Pressure Regulation: While some studies have shown that a mixture of 9,10- and 12,13-EpOMEs can cause a small decrease in blood pressure in rats, the effects of these lipids on cardiovascular function are complex and may be dose- and species-dependent.[1] In angiotensin II-dependent hypertension models, sEH inhibitors that increase EpOME levels have been shown to have antihypertensive effects.[14][16]
Ischemia-Reperfusion Injury Models
Langendorff-perfused heart models are used to study the effects of this compound and its metabolites on cardiac function following ischemia-reperfusion injury.
-
Cardiac Function: In these models, 9,10-DiHOME has been shown to reduce the recovery of cardiac function and increase coronary resistance.[1]
Quantitative Data Summary
| Model System | Compound | Concentration/Dose | Observed Effect | Reference |
| Porcine Pulmonary Artery Endothelial Cells | This compound | 90 µM | Induction of oxidative stress | [1] |
| Porcine Pulmonary Artery Endothelial Cells | 9,10-DiHOME | 90 µM | Induction of oxidative stress | [1] |
| Human Endothelial Cell Line (EA.hy926) | sEH inhibitors (AUDA or TPPU) | Not specified | Inhibition of basal, LPS, IL-1β and PMA induced TNFα release | [12][13] |
| Apolipoprotein E-Knockout Mice | sEH inhibitor (AEPU) | In drinking water | 53% reduction in atherosclerotic lesions | [4] |
| Anesthetized Dogs | Leukotoxin (9,10-EpOME) | 10 mg/kg (intravenous) | Significant decrease in aortic flow, left ventricular peak dP/dt, and aortic pressure | [17] |
| Anesthetized Dogs | Leukotoxin (9,10-EpOME) | 50 mg/kg (intravenous) | Pronounced cardiodepressive effects, leading to death within 45 minutes | [17] |
| Wistar Rats | Leukotoxin (9,10-EpOME) | 100 µmol/kg (intravenous) | Induction of pulmonary edema | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of this compound and its downstream signaling.
Caption: Workflow for in vivo atherosclerosis model.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Inflammation Assay
This protocol is adapted from studies on endothelial cell inflammatory responses.[12][13]
1. Cell Culture:
- Culture human endothelial cells (e.g., EA.hy926) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed cells in 24-well plates and grow to confluence.
2. Treatment:
- Pre-treat cells with a soluble epoxide hydrolase inhibitor (e.g., AUDA or TPPU) or vehicle control for 1 hour.
- Stimulate cells with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide (LPS), IL-1β, or PMA) for 24 hours.
3. Measurement of TNFα Release:
- Collect the cell culture supernatant.
- Quantify the concentration of TNFα in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. NFκB Translocation Analysis:
- Fix cells with 4% paraformaldehyde.
- Permeabilize cells with 0.1% Triton X-100.
- Block with 1% bovine serum albumin (BSA).
- Incubate with a primary antibody against the p65 subunit of NFκB.
- Incubate with a fluorescently labeled secondary antibody.
- Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy.
Protocol 2: In Vivo Atherosclerosis Mouse Model
This protocol is based on studies using the ApoE-/- mouse model of atherosclerosis.[4][6]
1. Animal Model:
- Use male Apolipoprotein E-knockout (ApoE-/-) mice.
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Diet and Treatment:
- Feed mice an atherogenic diet (high-fat, high-cholesterol).
- Simultaneously, infuse angiotensin II via osmotic minipumps to accelerate atherosclerosis.
- Administer the soluble epoxide hydrolase inhibitor (e.g., AEPU) in the drinking water. The control group receives regular drinking water.
3. Study Duration:
- Continue the diet and treatment for a specified period (e.g., 4-8 weeks).
4. Sample Collection:
- At the end of the study, euthanize the mice.
- Collect blood via cardiac puncture for plasma analysis.
- Perfuse the vascular system with saline and then fix with 4% paraformaldehyde.
- Dissect the aorta.
5. Atherosclerotic Plaque Analysis:
- Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
- Capture images of the stained aorta and quantify the plaque area using image analysis software.
6. Plasma Lipid Metabolite Analysis:
- Extract lipids from the plasma samples.
- Quantify the levels of this compound and 9,10-DiHOME using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
This compound is a bioactive lipid mediator with a significant and complex role in cardiovascular disease. Its effects are highly dependent on the specific model system, its concentration, and its conversion to 9,10-DiHOME by soluble epoxide hydrolase. In models of atherosclerosis, increasing the ratio of this compound to its diol through sEH inhibition appears to be protective. Conversely, in other contexts, this compound and particularly its diol can have detrimental effects, such as inducing oxidative stress and cardiac dysfunction. Further research is needed to fully elucidate the therapeutic potential of targeting the this compound pathway for the treatment of cardiovascular diseases.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid Mediators in Cardiovascular Physiology and Disease - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coronaric acid - Wikipedia [en.wikipedia.org]
- 6. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basal and inducible anti-inflammatory epoxygenase activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basal and inducible anti-inflammatory epoxygenase activity in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Omega-3 Epoxide of Docosahexaenoic Acid Lowers Blood Pressure in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of leukotoxin (9, 10-epoxy-12-octadecenoate) and free fatty acids in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Immunological Functions of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a cytochrome P450 (CYP)-derived metabolite of the essential fatty acid, linoleic acid.[1][2][3] This bioactive lipid mediator is implicated in a variety of physiological and pathological processes, particularly within the immune system.[2][3] this compound, sometimes referred to as leukotoxin, and its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), formed by the action of soluble epoxide hydrolase (sEH), have been shown to modulate inflammatory responses and the functions of various immune cells.[1][2][3]
Elevated levels of this compound and its metabolites have been observed in inflammatory conditions such as acute respiratory distress syndrome (ARDS) and in patients with extensive burns.[4][5] The functional effects of this compound are complex and can be pro- or anti-inflammatory depending on the cellular context and concentration. It has been shown to induce neutrophil chemotaxis and stimulate the neutrophil respiratory burst at certain concentrations.[1][5] However, some of its biological activities may be attributable to its more stable metabolite, 9,10-DiHOME.[4] Understanding the precise role of this compound in immunity is crucial for the development of novel therapeutic strategies for inflammatory diseases.
These application notes provide a comprehensive overview of immunological assays to investigate the function of this compound, complete with detailed protocols and data presentation guidelines.
Data Presentation: Quantitative Summary of this compound Immunological Effects
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature. This data provides a reference for expected outcomes when performing the described assays.
Table 1: Effect of this compound on Neutrophil Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Respiratory Burst | Granulocytic HL-60 cells | 10 nM - 200 µM | Dose-dependent stimulation of WST-1 reduction | [5] |
| Chemotaxis | Human Neutrophils | 0.1–1μM | Induction of chemotaxis | [1] |
Table 2: Effect of this compound on Lymphocyte and Myeloid Cell Apoptosis
| Cell Type | Treatment Conditions | This compound Concentration | Observed Effect on Apoptosis | Reference |
| CD4+ T cells (unstimulated) | In vitro culture | 2 µM | No significant effect | [4] |
| CD8+ T cells (unstimulated) | In vitro culture | 2 µM | No significant effect | [4] |
| CD4+ T cells (CD3 stimulated) | In vitro culture | 2 µM | No significant effect | [4] |
| CD8+ T cells (CD3 stimulated) | In vitro culture | 2 µM | No significant effect | [4] |
| Neutrophils (LPS stimulated) | In vitro culture | 2 µM | No significant effect | [4] |
| Monocytes/Macrophages (LPS stimulated) | In vitro culture | 2 µM | No significant effect | [4] |
Table 3: Effect of this compound on Monocyte/Macrophage Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Phagolysosome Acidification | Murine Monocytes/Macrophages (LPS stimulated) | 2 µM | Reduced acidification | [4] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the immunological functions of this compound are provided below.
Protocol 1: Quantification of this compound in Biological Samples by Competitive ELISA
This protocol provides a framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. A specific antibody to this compound is required. The principle involves the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited amount of anti-9(10)-EpOME antibody.
Materials:
-
High-binding 96-well microtiter plates
-
This compound standard
-
Anti-9(10)-EpOME antibody (specific for this compound)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with an appropriate concentration of anti-9(10)-EpOME antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition Reaction: Add standards or samples to the wells, followed by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Incubation: Add the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
This compound analytical standard
-
Deuterated internal standard (e.g., this compound-d4)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation:
-
To a biological sample (e.g., plasma, cell lysate), add the deuterated internal standard.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using SPE.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound from other lipids.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using the analytical standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Neutrophil Respiratory Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function in their anti-microbial activity, which can be modulated by this compound.
Materials:
-
Isolated human neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
This compound
-
Respiratory burst indicator dye (e.g., Dihydrorhodamine 123 (DHR 123) or WST-1)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Assay buffer (e.g., HBSS)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood or culture and differentiate HL-60 cells. Resuspend the cells in assay buffer.
-
Dye Loading (for DHR 123): Incubate the cells with DHR 123, which becomes fluorescent upon oxidation.
-
Cell Treatment: Aliquot the cell suspension into a 96-well plate or flow cytometry tubes. Add varying concentrations of this compound or controls (vehicle, PMA).
-
Incubation: Incubate the cells at 37°C for an appropriate time to allow for ROS production.
-
Data Acquisition:
-
Flow Cytometry (DHR 123): Analyze the fluorescence intensity of the cells.
-
Microplate Reader (WST-1): Measure the absorbance at the appropriate wavelength. The increase in fluorescence or absorbance is proportional to the amount of ROS produced.
-
Protocol 4: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to act as a chemoattractant for neutrophils.
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts with a suitable pore size (e.g., 3-5 µm)
-
This compound
-
Chemoattractant (e.g., IL-8) as a positive control
-
Assay medium (e.g., serum-free RPMI)
-
Cell staining and counting reagents or a method to quantify migrated cells (e.g., ATP-based luminescence assay)
Procedure:
-
Chamber Setup: Add the assay medium containing different concentrations of this compound or controls to the lower chamber of the Boyden chamber.
-
Cell Seeding: Place the Transwell® insert into the lower chamber and add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the insert and wipe off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane and count them under a microscope.
-
Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.
-
Protocol 5: T Cell and Myeloid Cell Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide, PI) to determine if this compound induces apoptosis in immune cells.
Materials:
-
Isolated T cells or myeloid cells
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the isolated immune cells and treat them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Visualization of Pathways and Workflows
References
- 1. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) from Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), a cytochrome P450-derived metabolite of linoleic acid, is a bioactive lipid mediator implicated in various physiological and pathological processes within the lung, including inflammation and acute respiratory distress syndrome (ARDS).[1] Accurate quantification of this compound in lung tissue is crucial for understanding its role in respiratory diseases and for the development of novel therapeutic interventions. This document provides a detailed protocol for the robust extraction and subsequent analysis of this compound from lung tissue samples using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes expected quantitative data for the extraction and analysis of this compound from lung tissue and bronchoalveolar lavage fluid (BALF). Please note that actual concentrations can vary significantly based on the specific animal model, disease state, and analytical instrumentation.
| Parameter | Value | Tissue/Fluid Type | Condition | Reference |
| Extraction Recovery | >85% | General Oxylipins | Biological Tissue | Estimated |
| This compound Concentration | Elevated | BALF | Smokers with COPD | [1] |
| 9,10-DiHOME Concentration | Elevated | BALF | Smokers with COPD | [1] |
Signaling Pathway of this compound in Lung Pathophysiology
This compound is enzymatically converted to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), by soluble epoxide hydrolase (sEH). 9,10-DiHOME is considered the more stable and primary effector molecule. In the context of lung injury, 9,10-DiHOME has been shown to induce mitochondrial dysfunction, a key event in cellular damage. This occurs through the opening of the mitochondrial permeability transition pore (mPTP), which disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors. The resulting cellular stress and release of mitochondrial components can subsequently activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the transcription of inflammatory cytokines and perpetuating a cycle of inflammation and tissue damage.
Caption: Biosynthesis and signaling cascade of this compound in lung injury.
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound from lung tissue is depicted below. The process begins with tissue collection and homogenization, followed by protein precipitation and solid-phase extraction to isolate the lipid fraction containing this compound. The final step involves quantification using LC-MS/MS.
Caption: Workflow for this compound extraction and analysis from lung tissue.
Experimental Protocols
Materials and Reagents:
-
Lung tissue
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antioxidant solution (e.g., 0.2% butylated hydroxytoluene (BHT) and 0.2% triphenylphosphine (B44618) (TPP) in methanol)
-
Internal standard (IS): this compound-d4
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
-
Nitrogen gas evaporator
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Collection and Storage:
-
Excise lung tissue immediately after euthanasia and snap-freeze in liquid nitrogen to quench enzymatic activity.
-
Store samples at -80°C until analysis.
-
-
Homogenization:
-
Weigh approximately 50 mg of frozen lung tissue.
-
In a pre-chilled tube, add the tissue, 1 mL of ice-cold PBS, and a pre-determined amount of the internal standard (this compound-d4).
-
Add 10 µL of the antioxidant solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Lipid Extraction:
-
To the homogenate, add 3 mL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the lipids.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound and other lipids with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other lipids. A starting condition of 20% B, ramping to 95% B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Collision Energies: These should be optimized for the specific instrument. The following are suggested starting points:
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 295.2 | 171.1 | 15 |
| This compound-d4 (IS) | 299.2 | 173.1 | 15 |
Data Analysis:
-
Quantify this compound by generating a calibration curve using a series of known concentrations of a this compound standard spiked with a constant concentration of the internal standard.
-
The concentration of this compound in the lung tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results should be normalized to the initial tissue weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from lung tissue. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of this lipid mediator in lung health and disease. The provided signaling pathway and workflow diagrams offer a clear conceptual framework for the experimental procedures.
References
Application Notes: Quantification of 9(10)-EpOME in Human Urine
Introduction
9(10)-epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] Also known as leukotoxin, this lipid epoxide is involved in various physiological and pathophysiological processes, including inflammation, pain perception, and cardiovascular function.[1][2][3] In tissues, this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which is often considered the more active and toxic metabolite.[2][4] Measuring the urinary levels of this compound can provide valuable insights into metabolic pathways, disease states like acute respiratory distress syndrome, and the body's response to oxidative stress.[3][5][6]
These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in human urine samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
Linoleic acid is metabolized by CYP enzymes (primarily CYP2J2, CYP2C8, and CYP2C9) to form this compound.[1] This epoxide is then converted by soluble epoxide hydrolase (sEH) into 9,10-DiHOME.[1][2] Monitoring both the epoxide and its diol can offer a more complete picture of this metabolic pathway's activity.
Quantitative Data Summary
Urinary concentrations of this compound are typically very low, often necessitating highly sensitive analytical methods. In many studies, the levels are found to be below the limit of quantification (LOQ), while its metabolite, 9,10-DiHOME, is more consistently detected.
| Analyte | Matrix | Reported Concentration / Level | Method | Reference |
| 9,10-epoxyoctadecanoic acid | Human Urine | ~2.1 nM/L | GC-MS | [7] |
| Epoxy fatty acids | Human Urine | Often below LOQ (0.1 pmol/mg creatinine) | LC-MS/MS | [8] |
| 9,10-DiHOME | Human Urine | Exhibits diurnal variation, peaking in the morning and evening | LC-MS/MS | [8] |
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol outlines a method for the extraction and quantification of this compound from human urine.
Materials and Reagents
-
Standards: this compound analytical standard, deuterated internal standard (e.g., this compound-d4).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid.
-
Reagents: Beta-glucuronidase enzyme, butylated hydroxytoluene (BHT), ammonium (B1175870) acetate (B1210297).
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 100 mg, 3 mL).
-
Collection Tubes: Polypropylene (B1209903) tubes (15 mL and 2 mL).
-
Equipment: Centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system.
Experimental Workflow
The overall workflow involves sample collection, enzymatic treatment to free conjugated forms, solid-phase extraction for purification and concentration, and finally, analysis by LC-MS/MS.
Detailed Procedure
3.1. Sample Collection and Storage
-
Collect mid-stream urine samples in sterile polypropylene containers.
-
To prevent degradation, immediately add an antioxidant like BHT to a final concentration of 0.005%.
-
Aliquot samples into smaller volumes (e.g., 2-5 mL) to avoid repeated freeze-thaw cycles.[9]
-
Store samples at -80°C until analysis. For short-term storage (less than 24 hours), 4°C is acceptable.
3.2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples for 10 seconds and centrifuge at 4°C for 10 minutes at ~3,000 x g to pellet cellular debris and particulates.[9]
-
Transfer 1 mL of the supernatant to a clean 15 mL polypropylene tube.
-
Add 10 µL of the internal standard (e.g., this compound-d4 at 100 ng/mL in methanol) to all samples, calibration standards, and quality controls.
-
Enzymatic Deconjugation: Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of beta-glucuronidase enzyme. Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.[10]
-
Stop the reaction by adding 200 µL of ice-cold methanol.
3.3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not let the cartridge run dry.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds and transfer to an LC autosampler vial.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.2. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Key Parameters:
-
Capillary Voltage: ~3.0-3.5 kV
-
Source Temperature: ~120-150°C
-
Desolvation Gas Temperature: ~350-400°C
-
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its internal standard.
-
This compound: [M-H]⁻ precursor ion m/z 295.2 → product ions (e.g., ~171.1, ~113.1)
-
This compound-d4: [M-H]⁻ precursor ion m/z 299.2 → corresponding product ions
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the curve.
-
Quantify the this compound concentration in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and expressed as ng/mg creatinine or pmol/mg creatinine.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Coronaric acid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. (±)this compound - Applications - CAT N°: 52400 [bertin-bioreagent.com]
- 7. Identification of 9,10-epoxyoctadecanoic acid in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Detection of 9(10)-EpOME Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a cytochrome P450 (CYP)-derived epoxide metabolite of the essential fatty acid, linoleic acid. As a member of the epoxy fatty acid (EpFA) family, this compound is involved in various physiological and pathophysiological processes, including inflammation and cardiovascular function. This molecule is metabolically converted to the more stable 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) by the enzyme soluble epoxide hydrolase (sEH). Due to the inherent instability of the epoxide group, direct quantification of this compound can be challenging. Consequently, many studies focus on measuring its more stable downstream metabolite, 9,10-DiHOME, as an indicator of this compound production and sEH activity.
Metabolic Pathway of this compound
Linoleic acid, a prevalent polyunsaturated fatty acid, is metabolized by cytochrome P450 enzymes to form this compound.[1] This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) into 9,10-DiHOME.[1]
References
Application Notes and Protocols for Lipidomics Profiling of Epoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules produced from the oxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[1][2] These bioactive lipids, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, play crucial roles in various physiological processes such as vasodilation, anti-inflammation, and angiogenesis.[1][2] Dysregulation of EpFA metabolism has been implicated in cardiovascular diseases, inflammation, and cancer.[3][4] Consequently, the accurate profiling and quantification of EpFAs in biological samples are essential for understanding their roles in health and disease and for the development of novel therapeutic strategies.
This document provides a detailed workflow for the comprehensive analysis of EpFAs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5] The protocol covers all stages from sample preparation to data analysis, ensuring reliable and reproducible results for researchers in academia and the pharmaceutical industry.
I. Experimental Workflow
The overall workflow for the lipidomics profiling of epoxy fatty acids involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is critical for achieving accurate and reliable quantification of these low-abundance signaling molecules.
Figure 1: Overall experimental workflow for EpFA profiling.
II. Cytochrome P450 Epoxygenase Signaling Pathway
EpFAs are key mediators in the cytochrome P450 (CYP) epoxygenase pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases into various EETs. These EETs can then exert their biological effects through various signaling cascades before being metabolized by soluble epoxide hydrolase (sEH) to less active diols.[6][7]
Figure 2: Simplified Cytochrome P450 Epoxygenase Signaling Pathway.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, isopropanol, hexane, and water.
-
Acids and Bases: Formic acid, acetic acid, and ammonium (B1175870) hydroxide.
-
Standards: Authentic standards for each EpFA of interest and corresponding deuterated internal standards (e.g., 14,15-EET-d8).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Lipid Extraction Reagents: Chloroform and methanol for Folch or Bligh-Dyer extraction.
B. Protocol 1: Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) and immediately freeze at -80°C to prevent lipid degradation.
-
Internal Standard Spiking: Prior to extraction, spike samples with a known amount of a deuterated internal standard mixture to correct for sample loss during preparation and for variations in instrument response.[5]
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the lipid extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar impurities.
-
Elute the EpFAs with 2 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
C. Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for fatty acids.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each EpFA and internal standard must be optimized. For example, for 14,15-EET, a common transition is m/z 319 -> 219.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for each analyte.
-
IV. Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different sample groups.
Table 1: Quantitative Analysis of Epoxy Fatty Acids in Biological Samples
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) - Control Group (Mean ± SD) | Concentration (ng/mL) - Treatment Group (Mean ± SD) | p-value |
| 5,6-EET | 8.2 | 319.2 | 167.1 | 1.5 ± 0.3 | 2.8 ± 0.5 | <0.05 |
| 8,9-EET | 9.1 | 319.2 | 155.1 | 2.1 ± 0.4 | 3.9 ± 0.7 | <0.05 |
| 11,12-EET | 10.5 | 319.2 | 219.1 | 3.5 ± 0.6 | 6.2 ± 1.1 | <0.01 |
| 14,15-EET | 11.8 | 319.2 | 219.1 | 4.2 ± 0.8 | 7.5 ± 1.3 | <0.01 |
| 5,6-EET-d8 (IS) | 8.2 | 327.2 | 172.1 | N/A | N/A | N/A |
Data Analysis
-
Peak Integration: Integrate the peak areas for each analyte and internal standard in the MRM chromatograms.
-
Quantification: Calculate the concentration of each EpFA using a calibration curve generated from authentic standards and corrected for the recovery of the internal standard.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences in EpFA levels between experimental groups.
V. Conclusion
This application note provides a comprehensive and detailed workflow for the profiling of epoxy fatty acids in biological samples. By following these protocols, researchers can achieve reliable and reproducible quantification of these important lipid mediators. The provided methods are adaptable to various research applications, from basic science to clinical and pharmaceutical research, and will aid in elucidating the role of EpFAs in health and disease.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytochrome P450 epoxygenase pathway regulates the hepatic inflammatory response in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 7. Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 9(10)-EpOME using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
9(10)-epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway of linoleic acid metabolism.[1] This epoxide plays a significant role in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer development.[1][2] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its biological function and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with guidance on data analysis software.
Quantitative Data Summary
The following tables summarize key parameters for the quantitative analysis of this compound by LC-MS/MS and its reported concentrations in biological samples.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 295.2 [M-H]⁻ | HMDB0004701 |
| Product Ion 1 (m/z) | 171.1 | PubChem CID: 6246154 |
| Product Ion 2 (m/z) | 155.1 | PubChem CID: 6246154 |
| Collision Energy (CE) | 15-25 eV | PubChem CID: 6246154 |
| Internal Standard | This compound-d4 | General Practice |
Table 2: Reported Concentrations of this compound in Human Plasma
| Condition | Concentration Range (ng/mL) | Reference |
| Healthy Controls | 1.5 - 5.0 | [2] |
| Breast Cancer Patients | Significantly elevated vs. controls | [2] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the analytical procedure, the following diagrams were generated using the DOT language.
Signaling Pathway of this compound
Caption: Metabolic and signaling pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound mass spectrometry analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is adapted for the extraction of oxylipins from plasma or serum using a mixed-mode solid-phase extraction plate.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., this compound-d4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Isopropanol (IPA, LC-MS grade)
-
Formic acid
-
10% glycerol (B35011) (aqueous)
-
Waters Oasis MAX µElution plate
Procedure:
-
Sample Dilution: Dilute 150 µL of plasma/serum sample with 550 µL of water.
-
Internal Standard Spiking: Add the internal standard to the diluted sample.
-
SPE Plate Conditioning:
-
Condition each well with 200 µL of methanol.
-
Equilibrate each well with 200 µL of water.
-
-
Sample Loading: Load the entire diluted sample onto the conditioned SPE plate.
-
Washing:
-
Wash each well with 600 µL of water.
-
Wash each well with 600 µL of methanol.
-
-
Elution:
-
Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well.
-
Elute the analytes slowly with 30 µL of 50:50 ACN:IPA containing 5% formic acid.
-
-
Final Preparation: Seal the collection plate and mix thoroughly before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Conditions:
-
System: ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm)
-
Column Temperature: 35 °C
-
Mobile Phase A: 0.01% Formic acid in water
-
Mobile Phase B: 0.01% Formic acid in acetonitrile
-
Injection Volume: 3 µL
-
Gradient:
-
0-4 min: 25-28% B
-
4-12 min: 28-32% B
-
12-26 min: 32-95% B
-
26-28 min: Hold at 95% B
-
28.1-30 min: Return to 25% B for re-equilibration
-
MS Conditions:
-
System: Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 650 °C
-
Cone Gas Flow: 50 L/hr
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1.
Software for Data Analysis
The analysis of this compound mass spectrometry data can be performed using various software packages, each suited for different stages of the workflow.
1. Targeted Data Processing and Quantification:
-
Skyline: A freely available and widely used software for targeted proteomics and metabolomics. It allows for the creation of transition lists, peak integration, and quantification based on internal standards.[3][4][5] Its graphical interface simplifies the visualization and analysis of MRM data.
-
Vendor-Specific Software: Instrument vendors provide proprietary software for data acquisition and targeted analysis (e.g., Agilent MassHunter, SCIEX OS, Thermo Xcalibur). These are often the primary tools for initial data processing.
2. Untargeted Data Processing and Feature Detection:
-
XCMS: An open-source R package that is a powerful tool for untargeted metabolomics data analysis.[6][7][8] It performs feature detection, retention time correction, and alignment of LC-MS data, enabling the discovery of novel biomarkers.
-
MS-DIAL: A comprehensive open-source software for untargeted metabolomics that supports a wide range of mass spectrometry data formats. It offers functionalities for peak picking, deconvolution, alignment, and identification.
3. Statistical and Pathway Analysis:
-
MetaboAnalyst: A user-friendly web-based platform for comprehensive metabolomic data analysis.[9][10][11][12][13] It provides a suite of tools for statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA), enrichment analysis, and pathway analysis, allowing researchers to interpret the biological significance of their findings.
-
Agilent Mass Profiler Professional (MPP): A powerful chemometrics platform for the statistical analysis and visualization of mass spectrometry data. It can be used for differential analysis to identify relationships between sample groups and variables.[14]
By following these detailed protocols and utilizing the recommended software, researchers can achieve reliable and accurate quantification of this compound, facilitating a deeper understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. skyline.ms [skyline.ms]
- 4. skyline.ms [skyline.ms]
- 5. researchgate.net [researchgate.net]
- 6. XCMS for targeted metabolomic/lipidomics/proteomics [support.bioconductor.org]
- 7. Untargeted Mass Spectrometry Lipidomics identifies correlation between serum sphingomyelins and plasma cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XCMS Online: a web-based platform to process untargeted metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. Using MetaboAnalyst to introduce undergraduates to lipidomic analysis and lipid remodeling in barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsforum.ca [omicsforum.ca]
- 13. MetaboAnalyst [metaboanalyst.ca]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 9(10)-EpOME during sample preparation, ensuring the accuracy and reliability of your experimental results.
Understanding this compound Degradation
This compound is a bioactive lipid mediator derived from linoleic acid. Its epoxide functional group is susceptible to hydrolysis, which is the primary degradation pathway during sample preparation. This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), yielding the less active 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME). The stability of this compound can also be affected by factors such as pH, temperature, and the choice of solvents.
Diagram: Degradation Pathway of this compound
Caption: Enzymatic hydrolysis of this compound to 9,10-DiHOME by soluble epoxide hydrolase.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
The main cause of this compound degradation is enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into its corresponding diol, 9,10-DiHOME. Non-enzymatic hydrolysis can also occur, particularly under acidic or basic conditions.
Q2: How can I prevent the enzymatic degradation of this compound?
To prevent enzymatic degradation, it is crucial to inhibit sEH activity immediately upon sample collection. This can be achieved by:
-
Working at low temperatures: Keep samples on ice at all times.
-
Using sEH inhibitors: Add a specific sEH inhibitor to your homogenization or extraction solvent.
Q3: What are some commonly used sEH inhibitors for sample stabilization?
Several potent sEH inhibitors are commercially available. The choice of inhibitor may depend on the specific experimental requirements.
| sEH Inhibitor | Common Abbreviation | Typical Working Concentration | Reference |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | AUDA | 1-10 µM | [1] |
| N,N'-Dicyclohexylurea | DCU | 1-10 µM | [1] |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea | TPPU | 1-10 µM | [1] |
Q4: What is the optimal pH range for handling this compound?
Epoxides are generally most stable at a neutral pH (around 7.0). Both acidic and basic conditions can accelerate the non-enzymatic hydrolysis of the epoxide ring.[2][3] Therefore, it is recommended to maintain a neutral pH during extraction and storage. If acidification is necessary for a subsequent analytical step like solid-phase extraction, it should be done immediately before the step and for the shortest possible time.
Q5: What is the recommended storage temperature for samples and extracts containing this compound?
For long-term stability, samples and lipid extracts should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both degradation and oxidation. For short-term storage during sample processing, always keep samples on ice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Enzymatic degradation: sEH was not adequately inhibited. | Add a potent sEH inhibitor (e.g., AUDA, DCU) to the extraction solvent. Keep samples on ice at all times. |
| Hydrolysis due to pH: Sample was exposed to acidic or basic conditions for a prolonged period. | Maintain a neutral pH throughout the sample preparation process. If pH adjustment is necessary, perform it immediately before the next step and neutralize promptly if possible. | |
| Thermal degradation: Samples were not kept at a low temperature. | Always work with samples on ice. Use pre-chilled solvents and tubes. | |
| High levels of 9,10-DiHOME | Ineffective sEH inhibition: The sEH inhibitor was not active or used at a suboptimal concentration. | Confirm the activity and concentration of your sEH inhibitor. Prepare fresh inhibitor solutions. |
| Sample handling and storage: Samples were not processed or stored correctly, leading to degradation over time. | Process samples as quickly as possible after collection. For storage, flush with inert gas and store at -80°C. | |
| Poor recovery after Solid-Phase Extraction (SPE) | Improper SPE protocol: The chosen SPE cartridge or solvent system is not optimal for this compound. | Use a C18 SPE cartridge. Ensure proper conditioning, loading, washing, and elution steps are followed. See the detailed protocol below. |
| Analyte loss during solvent evaporation: The evaporation step is too harsh. | Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature or slightly above). | |
| Variable and inconsistent results | Inconsistent sample handling: Variations in time, temperature, or pH during sample preparation. | Standardize your sample preparation protocol. Ensure all samples are treated identically. |
| Oxidation: Exposure to air and light can lead to oxidation of the fatty acid chain. | Work under dim light and use amber vials. Flush samples and extracts with an inert gas (argon or nitrogen) before sealing and storage. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is designed to minimize the degradation of this compound during extraction from plasma or serum samples.
Materials:
-
Plasma/serum samples
-
Ice-cold methanol (B129727) containing 10 µM AUDA (or another sEH inhibitor) and 0.1% BHT
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge (capable of 4°C)
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a pre-chilled microcentrifuge tube, add 400 µL of ice-cold methanol containing the sEH inhibitor and BHT.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.
-
The supernatant can be directly analyzed by LC-MS/MS or subjected to further cleanup using solid-phase extraction (Protocol 2).
Diagram: Plasma/Serum Extraction Workflow
Caption: Workflow for the extraction of this compound from plasma or serum samples.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a C18 Cartridge
This protocol is for the purification and concentration of this compound from the protein precipitation supernatant.
Materials:
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of water. Do not let the sorbent go dry.
-
Load the sample: Load the supernatant from Protocol 1 onto the conditioned C18 cartridge.
-
Wash the cartridge: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elute the analyte: Elute the this compound and other lipids with 1 mL of ethyl acetate.
-
Dry the eluate: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Diagram: SPE Cleanup Workflow
Caption: Solid-phase extraction workflow for the cleanup of this compound.
References
Technical Support Center: Analysis of Epoxy Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of epoxy fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the analysis of epoxy fatty acids?
A1: The most prevalent artifact in the analysis of epoxy fatty acids is the hydrolysis of the epoxide ring to form vicinal diols (1,2-diols).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] This conversion can be catalyzed by acidic or basic conditions present during sample preparation, extraction, or chromatographic analysis. Other potential artifacts include the formation of keto- and hydroxy-fatty acids, which can arise from the decomposition of lipid hydroperoxides.[1][33]
Q2: Why is derivatization necessary for the GC-MS analysis of epoxy fatty acids?
A2: Free fatty acids, including epoxy fatty acids, are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography (GC).[2] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[2][4] This allows for better separation and peak shape during GC analysis. For hydroxyl groups that may be present on the fatty acid chain or formed as artifacts, a subsequent silylation step is often performed to further increase volatility and stability.[2][4][34]
Q3: Can LC-MS be used to analyze epoxy fatty acids without derivatization?
A3: Yes, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of epoxy fatty acids without the need for derivatization.[3][6][14][35] Reversed-phase LC is commonly used to separate these analytes. The use of tandem mass spectrometry (MS/MS) allows for sensitive and selective detection and quantification.
Q4: How can I minimize the formation of diol artifacts during sample preparation?
A4: To minimize the hydrolysis of epoxides to diols, it is crucial to control the pH and temperature throughout the sample preparation process. Avoid strongly acidic or basic conditions.[36] Whenever possible, perform extractions and other sample handling steps at low temperatures (e.g., on ice). The choice of extraction solvent can also influence stability.[24]
Troubleshooting Guides
Issue 1: Presence of Unexpected Diol Peaks in Chromatograms
Possible Cause: Hydrolysis of the epoxy fatty acid to the corresponding 1,2-diol during sample processing or analysis.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
pH Control: Ensure that the pH of all solutions used during extraction and sample handling is maintained near neutral. Acidic or basic conditions can catalyze the opening of the epoxide ring.[36]
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 4°C or on ice) to reduce the rate of hydrolysis.[7][18][37][22][25]
-
Extraction Solvent: Consider the polarity of the extraction solvent. While a variety of solvents can be used, ensure that the chosen solvent does not promote hydrolysis.[24]
-
-
Optimize Analytical Method:
-
LC-MS Mobile Phase: If using LC-MS, ensure the mobile phase additives are not too acidic. While a small amount of a weak acid like acetic or formic acid is often used to improve chromatography, high concentrations should be avoided.[3][35]
-
GC-MS Derivatization: During derivatization to FAMEs, ensure that the reagents are fresh and anhydrous, as water can contribute to hydrolysis.[2]
-
Issue 2: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis
Possible Cause: Incomplete derivatization or degradation of the analyte.
Troubleshooting Steps:
-
Verify Derivatization Efficiency:
-
Reagent Quality: Use high-quality, anhydrous derivatization reagents. Moisture can significantly hinder the esterification and silylation reactions.[2]
-
Reaction Conditions: Optimize the derivatization reaction time and temperature for your specific analytes.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization process. Consider using a solid-phase extraction (SPE) clean-up step prior to derivatization.[4]
-
-
Check for Analyte Degradation:
-
Injector Temperature: High injector temperatures in the GC can cause thermal degradation of some epoxy fatty acids.[7][18][37][22][25] Try reducing the injector temperature.
-
Column Inertness: Active sites on the GC column can lead to analyte adsorption and poor peak shape. Use a high-quality, inert GC column.
-
Data Presentation
Table 1: Factors Influencing the Formation of Diol Artifacts from Epoxy Fatty Acids
| Factor | Condition Promoting Artifact Formation | Recommended Condition to Minimize Artifacts | Rationale |
| pH | Strongly acidic (pH < 5) or strongly basic (pH > 9) conditions | Near neutral pH (6-8) | Acid and base catalyze the nucleophilic attack of water on the epoxide ring, leading to hydrolysis.[36] |
| Temperature | Elevated temperatures (> 25°C) during sample preparation and storage | Low temperatures (e.g., 4°C, on ice) | Higher temperatures increase the rate of the hydrolysis reaction.[7][18][37][22][25] |
| Moisture | Presence of water in solvents and derivatization reagents | Use of anhydrous solvents and reagents | Water is a reactant in the hydrolysis of epoxides.[2] |
| Extraction Solvent | Protic solvents may participate in ring-opening | Aprotic solvents of appropriate polarity | To minimize solvent-mediated nucleophilic attack on the epoxide. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isolation of Epoxy Fatty Acids
This protocol provides a general guideline for the isolation of epoxy fatty acids from a biological matrix using reversed-phase SPE.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To precipitate proteins, add 2 volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., BHT).
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1-2 column volumes of methanol followed by 1-2 column volumes of water. Do not allow the sorbent to go dry.[38]
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of water to remove polar impurities.
-
Wash the cartridge with 1-2 column volumes of a low-percentage organic solvent wash (e.g., 10% methanol in water) to remove less non-polar impurities.
-
-
Elution:
-
Elute the epoxy fatty acids with a non-polar solvent such as ethyl acetate (B1210297) or a high-percentage methanol or acetonitrile (B52724) solution.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or for further derivatization for GC-MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis
This two-step protocol is for the derivatization of epoxy fatty acids to their corresponding fatty acid methyl ester (FAME) and trimethylsilyl (B98337) (TMS) ether derivatives.
-
Esterification to FAMEs:
-
To the dried extract from the SPE protocol, add a solution of boron trifluoride in methanol (BF3-MeOH, typically 14% w/v).[2]
-
Heat the mixture at 60-80°C for 10-30 minutes.
-
After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.
-
Collect the organic (upper) layer.
-
-
Silylation of Hydroxyl Groups:
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Heat at 60-70°C for 30-60 minutes.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Formation pathways of common artifacts in epoxy fatty acid analysis.
Caption: A typical experimental workflow for the GC-MS analysis of epoxy fatty acids.
Caption: A typical experimental workflow for the LC-MS/MS analysis of epoxy fatty acids.
References
- 1. aocs.org [aocs.org]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Changes of Hydroperoxy-, Epoxy-, Keto- and Hydroxy-Model Lipids under Simulated Gastric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. jppres.com [jppres.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Food Science of Animal Resources [kosfaj.org]
- 32. researchgate.net [researchgate.net]
- 33. Quantitative determination of epoxy acids, keto acids and hydroxy acids formed in fats and oils at frying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 38. benchchem.com [benchchem.com]
Technical Support Center: 9(10)-EpOME Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the detection and quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode and precursor ion for this compound analysis?
A1: this compound is typically analyzed using electrospray ionization (ESI) in negative ion mode.[1] The carboxyl group on the fatty acid is readily deprotonated, forming the [M-H]⁻ precursor ion at a mass-to-charge ratio (m/z) of 295.2.
Q2: My this compound standard is degrading quickly. What are the ideal storage conditions?
A2: Oxylipins like this compound are susceptible to degradation through oxidation. For long-term stability, standards and lipid extracts should be stored at -20°C or lower, preferably under an inert gas like argon or nitrogen, and protected from light.[2] It is recommended to prepare fresh working solutions and minimize freeze-thaw cycles.
Q3: What type of liquid chromatography (LC) column is recommended for separating this compound from its isomers?
A3: A reversed-phase C18 column is commonly used for the chromatographic separation of this compound and other oxylipins.[3] Due to the existence of numerous structural isomers (e.g., 12(13)-EpOME) that can produce similar fragment ions, chromatographic separation is critical for accurate quantification.[4]
Q4: Can I use the same MS/MS transition for other EpOME isomers?
A4: While isomers of this compound have the same precursor ion mass (m/z 295.2), their product ions and relative intensities can differ, but often they share major fragmentation pathways. Relying solely on MS/MS without adequate chromatographic separation can lead to inaccurate quantification due to co-elution of isomers.[4] It is crucial to develop a chromatographic method that can resolve critical isomer pairs.
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
Q: I am not seeing any peak for my this compound standard or samples. What should I check?
A: A complete loss of signal can point to issues with the sample, the LC system, or the mass spectrometer.[5]
-
Verify Analyte Integrity: Ensure your standard has not degraded. Prepare a fresh standard from a stock solution stored under appropriate conditions (-20°C or colder, protected from light and air).[2]
-
Check Sample Preparation: Analyte loss can occur during sample extraction. Ensure pH is controlled and that the extraction solvent is appropriate. Solid-phase extraction (SPE) is often used to remove interfering lipids and concentrate the sample.[4]
-
Confirm MS Parameters: Double-check that the mass spectrometer is set to the correct precursor and product ions for this compound (see Table 1) and is operating in negative ESI mode.
-
Inspect the Ion Source: A dirty or clogged ion source is a common cause of poor sensitivity.[6] Ensure the ESI needle is clean and producing a stable spray. You can often visually inspect the spray with a flashlight.[5]
-
Check LC System: Ensure there are no leaks in the LC system and that the mobile phase is being delivered correctly. An air bubble in the pump can stop mobile phase flow, preventing your analyte from reaching the MS.[5]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My this compound peak is tailing badly. What could be the cause?
A: Poor peak shape can result from issues with the chromatography, the column, or the sample itself.[6]
-
Secondary Interactions: Peak tailing for acidic compounds can occur due to interactions with active sites on the column packing material. Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can help improve peak shape.
-
Column Contamination or Void: Contamination at the head of the column can cause split or broad peaks. Try flushing the column or reversing it and washing according to the manufacturer's instructions. If the problem persists, the column may have a void and need replacement.
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or poor fittings between the injector, column, and mass spectrometer can contribute to peak broadening. Ensure connections are made correctly with minimal dead volume.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results for this compound vary significantly between injections. Why?
A: Poor reproducibility often points to issues with sample stability, sample preparation, or instrument variability.
-
Analyte Stability: this compound can degrade in the autosampler over time, especially if the sample tray is not temperature-controlled. This is due to its susceptibility to oxidation.[2] Analyze samples as quickly as possible after preparation.
-
Ion Suppression: The sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression. This effect can vary between samples, leading to poor reproducibility. An effective sample cleanup (e.g., SPE) is crucial to remove interfering matrix components like phospholipids.[4] Using a stable isotope-labeled internal standard (e.g., this compound-d4) can help correct for matrix effects.
-
Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the injector or column and elute in subsequent blank or low-concentration samples. Optimize the autosampler wash procedure by using a strong solvent to clean the needle and injection port between runs.
Quantitative Data and Experimental Protocols
Table 1: Representative Mass Spectrometry Parameters for this compound
Note: These values are intended as a starting point. Optimal declustering potential (DP) and collision energy (CE) are instrument-dependent and must be determined empirically by infusing a standard solution.
| Parameter | Value | Comments |
| Ionization Mode | ESI Negative | Electrospray ionization is standard for this class of compounds.[1] |
| Precursor Ion (Q1) | m/z 295.2 | Represents the deprotonated molecule [M-H]⁻. |
| Product Ion (Q3) | m/z 171.1 | A common, characteristic fragment ion. |
| Product Ion (Q3) | m/z 113.1 | A secondary fragment ion for confirmation. |
| Declustering Potential (DP) | -40 to -80 V | Optimize to maximize precursor ion signal without in-source fragmentation. |
| Collision Energy (CE) | -15 to -30 eV | Optimize to maximize product ion signal. |
| Internal Standard | This compound-d4 | Precursor: m/z 299.2; Product: m/z 171.1. Used to correct for matrix effects and extraction variability. |
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting this compound from a plasma matrix.
-
Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation of lipids.
-
Aliquoting: In a glass tube, aliquot 200 µL of plasma.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol) to each sample, vortex briefly.
-
Protein Precipitation & Lysis: Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane (B92381) mixture (2/20/30, v/v/v). Vortex briefly to mix. This step disrupts protein binding and precipitates proteins.
-
Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube, avoiding the protein pellet at the interface.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
This protocol outlines a starting point for the chromatographic separation and detection of this compound.
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL.
-
MS Detection: Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Use the transitions listed in Table 1.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed upon in situ Methanolysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in 9(10)-EpOME chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Introduction to this compound Analysis
This compound, also known as coronaric acid or leukotoxin, is a bioactive lipid derived from the cytochrome P450-dependent metabolism of linoleic acid.[1][2][3] It is implicated in various physiological and pathophysiological processes, making its accurate quantification critical.[1][2] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary analytical technique for this purpose.[4] Achieving a sharp, symmetrical, and reproducible chromatographic peak is paramount for reliable data. Poor peak shape can compromise resolution, affect the accuracy of integration, and indicate underlying issues with the method or instrument.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing with this compound. What are the likely causes and how can I resolve this?
Peak tailing, where the peak's trailing edge is elongated, is a common problem that can arise from both chemical and physical issues within the HPLC system.[6] It often indicates undesirable secondary interactions or system inefficiencies.[6]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with polar analytes, causing tailing.[6] Since this compound is an acidic compound, managing its ionization state and that of the stationary phase is crucial.[7][8]
-
Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] For acidic compounds like this compound, using a lower pH (e.g., pH 2.5-3.5) with an acidic modifier will ensure the analyte is in its neutral, protonated form and will also suppress the ionization of residual silanol groups, minimizing secondary interactions.[5]
-
Solution 2: Use of Mobile Phase Additives: The addition of modifiers such as 0.1% formic acid or 0.1% acetic acid to the mobile phase is highly recommended for lipid analysis to improve peak shape.[10][11]
-
Solution 3: Column Selection: Employing a modern, high-purity silica (B1680970) column that is well end-capped can significantly reduce the number of available silanol groups.[6]
-
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[6][12]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to distorted peaks.[5][13]
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to control the pH on the column surface, leading to inconsistent interactions.[13]
-
Solution: If using a buffer, ensure its concentration is adequate, typically in the 10-50 mM range.[5]
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
The following table summarizes hypothetical data on the effect of mobile phase pH on the peak asymmetry factor (As) of this compound. An ideal peak has an As value of 1.0; values greater than 1.2 are generally considered tailing.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape Observation |
| 6.5 | 2.1 | Severe Tailing |
| 5.0 | 1.7 | Moderate Tailing |
| 3.5 | 1.2 | Minor Tailing |
| 2.8 | 1.0 | Symmetrical |
Visualization: Troubleshooting Workflow for Peak Tailing
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronaric acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. This compound | C18H32O3 | CID 6246154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: LC-MS Analysis of 9(10)-EpOME
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of 9(10)-epoxy-12Z-octadecenoic acid (9(10)-EpOME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound, also known as leukotoxin, is an epoxide of linoleic acid. It is a bioactive lipid mediator involved in physiological and pathological processes, including inflammation.[1] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for understanding its role in various diseases, including adult respiratory distress syndrome.[1]
Q2: What are the main challenges in the LC-MS analysis of this compound?
A2: The primary challenges in the LC-MS analysis of this compound are its low endogenous concentrations in biological samples and its susceptibility to matrix effects. Matrix effects, primarily caused by co-eluting phospholipids (B1166683) from the sample matrix, can lead to ion suppression or enhancement, which adversely affects the accuracy, reproducibility, and sensitivity of quantification.
Q3: How can I identify if matrix effects are impacting my this compound analysis?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer's ion source after the LC column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of co-eluting matrix components.
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of this compound is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of the same concentration of this compound in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor, MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Q4: What is the best internal standard for the quantitative analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, (±)this compound-d4 is a commercially available and suitable deuterated internal standard.[3] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations during sample preparation and ionization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Ion suppression due to matrix effects. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering phospholipids. Solid Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation.[4] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: Incorporate (±)this compound-d4 to compensate for signal suppression.[3] |
| High variability in results (poor precision) | Inconsistent sample preparation or significant lot-to-lot variation in matrix effects. | 1. Standardize Sample Preparation: Ensure consistent handling and extraction for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: This is crucial for correcting variability.[3] 3. Evaluate Different Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the consistency of the matrix effect. |
| Poor recovery of this compound | Inefficient extraction from the biological matrix. | 1. Optimize Extraction Solvent: For LLE, ensure the pH is acidic to protonate the carboxylic acid group of this compound. 2. Optimize SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge. Use an appropriate wash solvent to remove interferences without eluting the analyte, and an effective elution solvent. |
| Peak tailing or splitting | Co-eluting interferences or issues with the analytical column. | 1. Improve Chromatographic Resolution: Adjust the mobile phase composition or gradient profile. 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column wash step after each run to remove residual matrix components. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma
This table summarizes the performance of different sample preparation techniques for the analysis of oxylipins, including this compound, from human plasma. The data is adapted from a comparative study and highlights the internal standard (IS) recovery and the extraction efficacy of the analyte.
| Sample Preparation Method | Internal Standard Recovery (%) for (±)this compound-d4 | Extraction Efficacy (%) for this compound | Key Observations |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | ~60% | Low | Insufficient for comprehensive oxylipin analysis due to poor recovery and significant matrix effects.[4] |
| SPE - Oasis HLB | ~80% | Moderate | Incomplete removal of interfering matrix components.[4] |
| SPE - Strata-X | ~75% | Moderate | Similar to Oasis HLB, with insufficient removal of matrix interferences.[4] |
| SPE - Anion Exchange (BondElut) | ~90% | Low | Excellent removal of matrix components, but low extraction efficacy for some oxylipins.[4] |
| SPE - C18 (Sep-Pak) | ~85% | High | Demonstrated the best overall performance with good recovery and effective removal of interfering matrix components. [4] |
Data is approximated from graphical representations in the source literature and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and (±)this compound-d4 into the final reconstitution solvent.
-
Set B (Blank Matrix): Process a blank plasma or serum sample through the entire extraction procedure.
-
Set C (Post-Spiked Matrix): Spike this compound and (±)this compound-d4 into the extracted blank matrix from Set B.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)
-
An MF close to 1 indicates minimal matrix effect.
-
Protocol 2: Solid Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum, add an appropriate amount of (±)this compound-d4 internal standard.
-
Add 1 mL of methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of hexane (B92381) to remove non-polar lipid interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20, v/v)
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
This compound: Optimize precursor and product ions (e.g., m/z 295.2 -> fragment ions)
-
(±)this compound-d4: Optimize precursor and product ions (e.g., m/z 299.2 -> fragment ions)
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 9(10)-EpOME Measurement Sensitivity
Welcome to the technical support center for the sensitive measurement of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in biological samples?
A1: Ensuring the stability of this compound from sample collection to analysis is paramount for accurate quantification. Due to its susceptibility to degradation and auto-oxidation, immediate processing and proper storage are critical.[1] Key recommendations include:
-
Antioxidant Addition: Immediately after collection, treat samples with antioxidants to prevent ex vivo formation of oxylipins.[1][2] A common cocktail includes butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP).[1]
-
Rapid Freezing: Snap-freeze tissues in liquid nitrogen right after excision.[1] For plasma and other biofluids, process them promptly to separate plasma/serum and store at -80°C.
-
Minimize Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples as this can lead to analyte degradation. Aliquot samples into smaller volumes for single use.
Q2: Which sample preparation technique, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is generally better for this compound analysis?
A2: Both SPE and LLE are widely used for extracting oxylipins like this compound.[3] The choice often depends on the sample matrix, desired throughput, and the specific requirements of the analysis. A 2014 study comparing seven different sample preparation methods for oxylipins in human plasma found that a well-optimized SPE protocol generally offered the best performance for a broad spectrum of analytes, including effective removal of interfering matrix components.[4] However, LLE can also be effective, though some studies suggest it may be less sufficient for comprehensive oxylipin analysis from plasma.[4]
Q3: Can chemical derivatization improve the sensitivity of this compound measurement by LC-MS/MS?
A3: Yes, chemical derivatization can significantly enhance the sensitivity of fatty acid analysis by LC-MS/MS.[5][6][7] For molecules like this compound, which have a carboxylic acid group, derivatization can improve ionization efficiency, especially in positive ion mode.[5][7] This "charge-reversal" derivatization introduces a permanently charged or easily ionizable group, leading to a stronger signal in the mass spectrometer.[5][7] While general strategies for fatty acid derivatization are well-documented, specific protocols for this compound should be optimized.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, optimize solvent choice and extraction parameters. See the detailed experimental protocols below for guidance. |
| Analyte Degradation | Ensure that antioxidants were added during sample collection and that samples were properly stored at -80°C.[1] Avoid multiple freeze-thaw cycles. |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometer source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and MRM transitions for this compound.[8][9] Operate in negative electrospray ionization (ESI) mode for underivatized this compound.[1][9] |
| Matrix Effects | Significant ion suppression can quench the analyte signal.[3] Improve sample cleanup to remove interfering compounds like phospholipids.[10] Consider modifying the chromatographic gradient to separate this compound from co-eluting matrix components. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column. Reconstitute the final extract in a solvent matching the initial mobile phase conditions.[1] |
| Secondary Interactions | Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to ensure the carboxylic acid group of this compound is protonated, which can improve peak shape on C18 columns.[11] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples. The use of an automated sample preparation system can improve reproducibility. |
| Lack of or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for this compound (e.g., d4-9(10)-EpOME) to correct for analyte loss during sample preparation and for matrix effects.[3][12] The internal standard should be added at the very beginning of the sample preparation process.[1][13] |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and consider modifying the LC gradient to include a high-organic wash at the end of each run. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression | Key Advantages | Key Disadvantages |
| SPE (C18-based) | Good to Excellent | Moderate to Low | Good removal of matrix, suitable for a broad range of oxylipins.[4] | Requires careful optimization of wash and elution steps. |
| SPE (Anion Exchange) | Variable (can be low) | Very Low | Excellent removal of matrix components.[4] | May have lower extraction efficacy for some oxylipins.[4] |
| LLE (Ethyl Acetate) | Moderate | High | Simple and fast. | Insufficient removal of interfering matrix compounds.[4] |
Data synthesized from a comparative study by Ostermann et al. (2014).[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from established methods for oxylipin analysis.[1][14]
-
Sample Pre-treatment:
-
To a 500 µL plasma aliquot, add an antioxidant solution (e.g., BHT and TPP in methanol/water).[14]
-
Add a known amount of a deuterated internal standard (e.g., d4-9(10)-EpOME).[3]
-
Precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol.[1]
-
Vortex and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
-
Washing:
-
Elution:
-
Elute the this compound and other oxylipins with a suitable solvent, such as methyl formate (B1220265) or methanol.[14]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: Chemical Derivatization for Enhanced Sensitivity
This is a general protocol for charge-reversal derivatization of the carboxylic acid group on fatty acids.[5][15]
-
Dried Extract: Start with the dried extract obtained from the SPE protocol.
-
Reagent Preparation: Prepare a solution of the derivatizing reagent (e.g., 4-amino-1-benzylpiperidine, 4A1BP) and a coupling agent (e.g., a carbodiimide) in an aprotic solvent like acetonitrile.[15]
-
Derivatization Reaction:
-
Add the reagent solution to the dried extract.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30-60 minutes). Optimization of reaction time and temperature is crucial.
-
-
Reaction Quenching (if necessary): The reaction may be stopped by adding a small amount of water or an appropriate quenching agent.
-
Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis, which would now be optimized for positive ion mode detection.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 13. lipidmaps.org [lipidmaps.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9(10)-EpOME Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is hydrolysis of the epoxide ring to form 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2][3][4][5] This conversion is primarily mediated by soluble epoxide hydrolase (sEH) if present, but can also occur non-enzymatically, especially in aqueous solutions.[1][2][3] Microsomal epoxide hydrolase can also contribute to this hydrolysis.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a suitable organic solvent.[6] Commercial suppliers often provide this compound in methyl acetate (B1210297), and under these conditions, it is reported to be stable for at least two years.[6][7] To minimize degradation, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q3: Which solvents are recommended for storing this compound?
A3: Anhydrous organic solvents are recommended for long-term storage. This compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) at concentrations up to 50 mg/mL.[6] For aqueous-based experiments, it is advisable to prepare fresh solutions and not to store them for more than a day due to the risk of hydrolysis. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[6]
Q4: How many freeze-thaw cycles can this compound withstand?
A4: While specific data on the impact of freeze-thaw cycles on this compound is limited, repeated freeze-thaw cycles are generally detrimental to the stability of lipids.[8][9][10][11][12] These cycles can lead to the formation of ice crystals that may accelerate degradation and alter the composition of the sample. It is best practice to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.
Q5: Can this compound adsorb to plastic or glass labware?
A5: Yes, lipids like this compound can adsorb to the surfaces of both plastic and glass labware, especially from low-concentration solutions.[6][13] This can lead to a significant loss of material. Polypropylene (B1209903) tubes are a common choice for lipidomics to reduce adsorption compared to glass. To mitigate this issue, pre-rinsing glassware with a solvent, using silanized glass inserts, or using low-retention polypropylene tubes is recommended. For highly sensitive applications, pre-coating labware with a blocking agent like bovine serum albumin (BSA) can be effective, although this may interfere with certain downstream analyses.[3][4][14]
Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of this compound.
Problem 1: Inconsistent experimental results with stored this compound.
-
Possible Cause: Degradation of this compound to 9,10-DiHOME.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound solution was stored at -20°C or lower, protected from light, and under an inert atmosphere.
-
Check Solvent: Confirm that the solvent used for storage was an anhydrous organic solvent. Avoid long-term storage in aqueous solutions.
-
Analyze for Degradation: Use LC-MS/MS to quantify the amounts of both this compound and 9,10-DiHOME in your stored sample. An increased 9,10-DiHOME/9(10)-EpOME ratio compared to a fresh standard indicates degradation.
-
Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot of this compound for your experiments.
-
Problem 2: Lower than expected concentration of this compound in working solutions.
-
Possible Cause: Adsorption of this compound to labware.
-
Troubleshooting Steps:
-
Use Appropriate Labware: Switch to low-retention polypropylene tubes or silanized glass vials for preparing and storing your solutions.
-
Pre-condition Labware: Before use, rinse the labware with the solvent you will be using to prepare your this compound solution.
-
Minimize Surface Area: Use the smallest appropriate vial size to reduce the surface area to volume ratio.
-
Quantify After Preparation: After preparing your working solution, take an aliquot to quantify the actual concentration using a validated analytical method like LC-MS/MS.
-
Quantitative Data Summary
The following tables summarize the recommended storage conditions and solubility of this compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes chemical and enzymatic degradation. |
| Solvent | Anhydrous organic solvent (e.g., methyl acetate, ethanol, DMSO) | Prevents hydrolysis of the epoxide ring. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidation. |
| Light Exposure | Protect from light (use amber vials or store in the dark) | Prevents photo-oxidation. |
| Stability | ≥ 2 years (in methyl acetate at -20°C) | Based on supplier stability data. |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by LC-MS/MS
This protocol outlines a method to quantify the stability of this compound in a stored solution by measuring the concentrations of both this compound and its primary degradation product, 9,10-DiHOME.
-
Sample Preparation:
-
Thaw the stored this compound sample.
-
Prepare a series of dilutions of your sample in a suitable solvent (e.g., methanol).
-
Spike each diluted sample with a known concentration of a deuterated internal standard for both this compound (e.g., this compound-d4) and 9,10-DiHOME (e.g., 9,10-DiHOME-d4).[7]
-
Prepare a calibration curve using analytical standards of this compound and 9,10-DiHOME with their respective internal standards.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 9,10-DiHOME and this compound. For example:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: 295.2 > 171.1
-
This compound-d4 (Internal Standard): 299.2 > 173.1
-
9,10-DiHOME: 313.2 > 201.1
-
9,10-DiHOME-d4 (Internal Standard): 317.3 > 203.2
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Use the calibration curve to determine the concentration of this compound and 9,10-DiHOME in your sample.
-
The percentage of degradation can be calculated as: (Concentration of 9,10-DiHOME) / (Concentration of this compound + Concentration of 9,10-DiHOME) * 100.
-
Visualizations
Caption: Degradation pathway of this compound during long-term storage.
Caption: Simplified PPARγ signaling pathway activated by this compound and 9,10-DiHOME.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 12. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Quantification of 9(10)-EpOME
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with isomeric interference during the quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Frequently Asked Questions (FAQs)
Q1: My this compound quantification results are higher than expected and the chromatographic peak is broad. Could this be due to isomeric interference?
A1: Yes, this is a common issue. This compound is one of several regioisomers and stereoisomers of epoxyoctadecenoic acids that can be generated in biological systems. These isomers often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns in mass spectrometry, making them difficult to distinguish without adequate chromatographic separation.[1][2] If not properly resolved, co-eluting isomers will be detected as a single peak, leading to an overestimation of the this compound concentration and causing peak broadening or asymmetry.[2]
Potential interfering isomers include:
-
Regioisomers: Other epoxy isomers of octadecenoic acid, such as 12(13)-EpOME.
-
Stereoisomers: The enantiomers (9R,10S)-EpOME and (9S,10R)-EpOME.
Q2: How can I improve the chromatographic separation of this compound from its isomers?
A2: Achieving baseline separation of this compound isomers is critical for accurate quantification. Here are some strategies:
-
Chiral Chromatography: This is the most effective method for separating enantiomers.[3][4] Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[4][5]
-
Reverse-Phase Chromatography with Optimized Conditions: For regioisomers, a high-resolution reverse-phase column (e.g., C18 or C30 with small particle sizes) coupled with a shallow and slow gradient elution can improve separation.[6]
-
Column Selection: The choice of stationary phase is crucial. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity compared to standard C18 columns and may improve the resolution of some isomers.
Below is a table comparing different chromatographic approaches for isomer separation.
| Chromatographic Method | Target Isomers | Typical Stationary Phase | Advantages | Disadvantages |
| Chiral Chromatography | Enantiomers (e.g., 9R,10S vs. 9S,10R) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | High selectivity for stereoisomers | Can be more expensive; may require specific mobile phases not always compatible with ESI-MS |
| Reverse-Phase UHPLC | Regioisomers (e.g., 9(10) vs. 12(13)-EpOME) | C18, C30, Phenyl-Hexyl | Robust and widely available; compatible with a wide range of mobile phases | May not be sufficient to separate all enantiomers |
Q3: Can I differentiate this compound isomers using mass spectrometry alone?
A3: In most cases, mass spectrometry alone is insufficient for distinguishing isomers of this compound.
-
Regioisomers may sometimes be distinguished by tandem mass spectrometry (MS/MS) if they produce unique fragment ions.[7][8] However, the fragmentation patterns can be very similar.
-
Enantiomers (stereoisomers) have identical fragmentation patterns and cannot be differentiated by conventional MS/MS.[1]
Therefore, chromatographic separation prior to mass spectrometric detection is essential for accurate quantification.
The logical workflow for addressing isomeric interference is outlined in the diagram below.
Caption: Workflow for addressing isomeric interference in quantification.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or broad peaks) | Co-elution of isomers | 1. Optimize the chromatographic gradient (slower gradient, longer run time). 2. Switch to a higher-resolution column. 3. For enantiomers, use a chiral column. |
| Column overload | 1. Dilute the sample. 2. Use a column with a larger internal diameter. | |
| Inconsistent retention times | Changes in mobile phase composition | 1. Prepare fresh mobile phase daily. 2. Ensure proper mixing of mobile phase components. |
| Column degradation | 1. Use a guard column. 2. Replace the analytical column. | |
| Low signal intensity | Poor ionization efficiency | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). 2. Consider derivatization to a more readily ionizable form. |
| Matrix effects | 1. Improve sample cleanup using solid-phase extraction (SPE).[9][10][11] 2. Use a deuterated internal standard to compensate for matrix suppression. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for extracting oxylipins, including this compound, from a plasma matrix.[9][10][11]
-
Sample Thawing and Internal Standard Spiking:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of an internal standard mix containing deuterated this compound (e.g., this compound-d4).
-
-
Protein Precipitation and Hydrolysis:
-
Add 1.5 mL of cold methanol (B129727) to the plasma sample.
-
Vortex for 20 seconds and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
The overall experimental workflow is depicted in the following diagram:
Caption: Overview of the experimental workflow.
Protocol 2: Chiral LC-MS/MS Method for this compound Enantiomers
This protocol provides a starting point for developing a chiral separation method. Optimization will be required for specific instrumentation and samples.
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)
-
Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK series) is often a good starting point.[12]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 70% B
-
15-17 min: Hold at 95% B
-
17-20 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Spray Voltage: -4.5 kV
-
Source Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized, but a common precursor is [M-H]⁻.
-
This compound-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z).
-
-
The signaling pathway context for this compound often involves its role as a lipid mediator derived from linoleic acid through the cytochrome P450 pathway.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. aocs.org [aocs.org]
- 6. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 9(10)-EpOME analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to resolve them.
Issue 1: Low or No Analyte Signal in LC-MS/MS
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Verify Extraction Method: Solid-phase extraction (SPE) with a weak anion exchange (AnionEx-Weak) protocol often yields better recovery for epoxides compared to strong anion exchange.[1] 2. Check Solvent Polarity: Ensure the elution solvent is appropriate. For SPE, methyl formate (B1220265) can be effective.[2] 3. Optimize pH: Acidifying the sample to a pH below the pKa of this compound (~4.4) can improve extraction efficiency, but be cautious as strong acidic conditions can degrade the epoxide.[3] |
| Analyte Degradation | 1. Storage Conditions: Store samples at -80°C to minimize degradation.[2] Epoxy fatty acids can be unstable, and proper storage is crucial.[4][5] 2. Avoid Strong Acids: While acidification is necessary for extraction, prolonged exposure to low pH can open the epoxide ring. Minimize the time the sample is in an acidic environment.[3] 3. Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation. |
| Ion Suppression/Enhancement (Matrix Effects) | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method to remove interfering matrix components like phospholipids.[6][7][8] 2. Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[9] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering substances. 4. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard ((±)this compound-d4) is essential to compensate for matrix effects.[10][11] |
| Suboptimal MS Parameters | 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize MRM Transitions: Confirm the precursor and product ion masses for this compound (Precursor [M-H]⁻: m/z 295.2). Optimize collision energy for maximum signal intensity. 3. Check Ion Source: Clean the ion source, as contamination can significantly reduce signal intensity.[12] |
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening) in LC-MS
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 3. Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement.[13] |
| Inappropriate Injection Solvent | 1. Match Mobile Phase: The injection solvent should be weaker than or match the initial mobile phase composition to ensure proper peak focusing on the column head.[13] |
| Extra-Column Volume | 1. Check Tubing and Connections: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are secure and properly seated to avoid dead volume.[13] |
| Secondary Interactions | 1. Mobile Phase Modifier: The addition of a small amount of a modifier like formic acid or acetic acid to the mobile phase can improve peak shape by reducing interactions with residual silanols on the column.[14] |
Issue 3: High Variability and Poor Reproducibility
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure every step of the sample preparation workflow is performed consistently across all samples. Automation can improve reproducibility.[15] 2. Use of Internal Standard: Add the deuterated internal standard at the very beginning of the sample preparation process to account for variability in extraction and handling.[10] |
| Analyte Instability | 1. Control Temperature: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. 2. Limit Freeze-Thaw Cycles: Aliquot samples after initial collection to avoid repeated freezing and thawing.[5] |
| LC System Carryover | 1. Injector Cleaning: Implement a robust injector wash protocol using a strong solvent to clean the needle and sample loop between injections.[16] 2. Blank Injections: Run blank injections after high-concentration samples to assess and manage carryover.[16] |
| Instrument Fluctuation | 1. System Suitability Tests: Run a system suitability test at the beginning of each analytical batch to ensure the LC-MS system is performing within established parameters.[12] 2. Regular Maintenance: Perform routine maintenance on the LC and MS systems as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For quantitative analysis, SPE using a weak anion exchange (AnionEx-Weak) sorbent has been shown to provide good recovery and clean extracts, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[1][2] LLE with solvents like ethyl acetate (B1210297) is also an option, but may require further cleanup steps.
Q2: Is a derivatization step necessary for this compound analysis?
A2: For LC-MS/MS analysis, derivatization is generally not required as this compound can be readily ionized using electrospray ionization (ESI), typically in negative ion mode. For GC-MS analysis, however, derivatization is necessary to make the molecule volatile. Common derivatization methods include converting the carboxylic acid to a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[17][18][19]
Q3: How can I avoid degradation of this compound during sample preparation and storage?
A3: To prevent degradation, store samples at -80°C. During sample preparation, keep samples on ice, minimize exposure to acidic conditions, and consider adding an antioxidant like BHT. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3][5]
Q4: What are the typical MRM transitions for this compound and its deuterated internal standard?
A4: In negative ion mode ESI, the precursor ion for this compound is [M-H]⁻ at m/z 295.2. Common product ions for fragmentation can be optimized but are often related to the cleavage of the fatty acid chain. For the deuterated internal standard, (±)this compound-d4, the precursor ion is [M-H]⁻ at m/z 299.2.[10]
Q5: What is an acceptable range for the limit of detection (LOD) and limit of quantitation (LOQ) for this compound?
A5: The LOD and LOQ are method-dependent and will vary based on the sample matrix, instrumentation, and sample preparation procedure. However, for LC-MS/MS methods, LOQs in the low ng/mL to high pg/mL range are typically achievable.[20][21] Method validation should be performed to determine the specific LOD and LOQ for your assay.[22]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis
This table summarizes the performance of different solid-phase extraction (SPE) protocols for the recovery of oxylipins, including this compound, from plasma.
| SPE Protocol | Recovery of this compound (%) | Key Advantages | Key Disadvantages |
| AnionEx-Weak | Good | Good recovery for a broad range of oxylipins, including epoxides.[1][2] | May require careful pH control. |
| SepPak C18 | Moderate to Good | Efficient at removing nonpolar interferences.[2] | May have lower recovery for more polar oxylipins. |
| Oasis HLB | Variable | Good for a broad range of analytes. | May have more significant ion suppression from co-eluting phospholipids. |
| Strata-X | Variable | Polymeric sorbent with good pH stability. | Recovery can be variable for certain oxylipins. |
Data synthesized from comparative studies on oxylipin extraction.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of this compound from plasma using a weak anion exchange SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of deuterated internal standard ((±)this compound-d4).
-
Add 1 mL of methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an AnionEx-Weak SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove nonpolar lipids.
-
-
Elution:
-
Elute the this compound and other oxylipins with 2 mL of methyl formate or an appropriate solvent mixture (e.g., ethyl acetate with 1% acetic acid).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor m/z 295.2 → Product ion (to be optimized)
-
(±)this compound-d4: Precursor m/z 299.2 → Product ion (to be optimized)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound and mitochondrial dysfunction pathway.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. series.publisso.de [series.publisso.de]
- 14. lcms.cz [lcms.cz]
- 15. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
optimizing extraction efficiency of 9(10)-EpOME from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction efficiency of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) from complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Recovery of this compound
Low recovery is a common challenge in the extraction of lipid mediators like this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inadequate Sample Homogenization | Ensure thorough homogenization of the tissue or sample to disrupt cell membranes and release lipids. For solid samples, consider cryogenic grinding. |
| Suboptimal Extraction Solvent | The choice of solvent is critical. For Liquid-Liquid Extraction (LLE), a mixture of a polar and a non-polar solvent is often effective. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb this compound from the sorbent. |
| Analyte Degradation | This compound is susceptible to degradation. Work at low temperatures (4°C) and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.[1] The epoxide ring is also sensitive to acidic conditions, which can lead to hydrolysis. Maintain a neutral pH during extraction whenever possible. |
| Incomplete Elution from SPE Cartridge | If using SPE, the analyte may be binding too strongly to the sorbent. Increase the volume or the polarity of the elution solvent. Consider using a different sorbent material. |
| Phase Separation Issues in LLE | Emulsions can form during LLE, trapping the analyte. To break emulsions, try adding a small amount of brine or centrifuging the sample. |
| Adsorption to Labware | Lipids can adsorb to plastic surfaces. Use glass or low-binding polypropylene (B1209903) tubes and minimize sample transfer steps. |
Issue 2: High Variability in Extraction Efficiency
Inconsistent results can undermine the reliability of your data. The following table provides guidance on improving reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to storage and extraction. Avoid repeated freeze-thaw cycles. |
| Variable Evaporation of Solvents | When concentrating the extract, use a gentle stream of nitrogen and a consistent temperature. Over-drying can lead to loss of the analyte. |
| Inconsistent pH of the Sample | The pH of the sample can affect the charge state of this compound and its interaction with SPE sorbents or partitioning in LLE. Buffer the sample to a consistent pH before extraction. |
| Lack of an Internal Standard | The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial to correct for variability in extraction efficiency and instrument response. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound?
A1: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the sample matrix, desired throughput, and the level of cleanup required. SPE, particularly with reversed-phase (C18) or polymeric sorbents, can provide cleaner extracts and is amenable to automation. LLE is a simpler technique but may be more prone to emulsion formation and may require further cleanup steps.
Q2: What are the best storage conditions for samples and extracts containing this compound?
A2: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts should be stored in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -80°C. The addition of an antioxidant like BHT to the storage solvent is also recommended.
Q3: How can I prevent the hydrolysis of the epoxide ring in this compound during extraction?
A3: The epoxide ring of this compound is susceptible to opening under acidic conditions. It is crucial to maintain a neutral pH throughout the extraction process. If acidification is necessary for the retention on an SPE cartridge, minimize the exposure time and use a weak acid.
Q4: I am observing multiple peaks for this compound in my chromatogram. What could be the cause?
A4: This could be due to several factors. Isomerization of this compound can occur, leading to the formation of other epoxides. Degradation products, such as the corresponding diol (9,10-dihydroxyoctadecenoic acid or 9,10-DiHOME), may also be present. Ensure that your analytical method can resolve these different species.
Data Presentation
The following tables summarize quantitative data on the extraction efficiency of this compound using different methods.
Table 1: Comparison of Extraction Efficacy of this compound using Different Sample Preparation Methods
| Sample Preparation Method | Sorbent/Solvent System | Mean Extraction Efficacy (%) | Reference |
| Solid-Phase Extraction (AnionEx-Weak) | Weak anion exchange polymer | 85 | [2] |
| Solid-Phase Extraction (SepPak C18) | Silica-based C18 | 75 | [2] |
| Solid-Phase Extraction (Oasis HLB) | Hydrophilic-Lipophilic Balanced Polymer | 68 | [2] |
| Solid-Phase Extraction (Strata-X) | Polymeric reversed-phase | 65 | [2] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Ethyl Acetate (B1210297) | 55 | [2] |
| Protein Precipitation (Methanol) | Methanol (B129727) | 40 | [2] |
| Protein Precipitation (Acetonitrile) | Acetonitrile | 35 | [2] |
Table 2: General Comparison of SPE Sorbents for Oxylipin Extraction
| SPE Sorbent | Principle of Retention | Advantages | Disadvantages |
| C18 (Silica-based) | Reversed-phase (hydrophobic) | Good retention for non-polar to moderately polar compounds. | Potential for secondary interactions with residual silanols. |
| Polymeric (e.g., Oasis HLB, Strata-X) | Reversed-phase and/or ion-exchange | Wide pH stability, higher capacity, reduced silanol (B1196071) interactions. | May require specific conditioning and elution protocols. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum using a C18 Cartridge
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum in a glass tube, add a suitable internal standard (e.g., this compound-d4).
-
Add 2 mL of methanol, vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Dilute the supernatant with 4 mL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove less non-polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate into a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation:
-
To 1 mL of plasma or serum in a glass tube, add a suitable internal standard (e.g., this compound-d4).
-
-
Extraction:
-
Add 3 mL of a 2:1 (v/v) mixture of chloroform (B151607):methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of water and vortex for 30 seconds.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: General experimental workflow for the extraction of this compound.
Caption: this compound signaling pathway in breast cancer progression.
Caption: Proposed signaling pathway for this compound-induced neutrophil respiratory burst.
References
calibration curve issues in 9(10)-EpOME quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) using calibration curves in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Calibration Curve Issues
Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity, especially at the upper end of the calibration curve, is a common issue. Several factors can contribute to this:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.
-
Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range of the curve or reduce the injection volume. It is also advisable to check and optimize the detector settings.
-
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of this compound, with the effect often becoming more pronounced at higher analyte concentrations.[1]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1] Also, optimizing the chromatographic separation to resolve this compound from interfering compounds can mitigate this issue.
-
-
Inaccurate Standard Preparation: Errors in the serial dilution of your stock solutions can lead to inaccuracies at the higher concentration levels.
-
Solution: Carefully prepare a fresh set of calibration standards, ensuring the accuracy of pipetting and dilutions. It is good practice to prepare two independent sets of standards to verify accuracy.
-
Q2: I'm observing poor reproducibility and high variability (%RSD) between my calibration standards, even at the same concentration. What should I investigate?
A2: Poor reproducibility can stem from several sources throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common culprit.
-
Solution: Standardize your extraction protocol, ensuring consistent vortexing times, solvent volumes, and phase separation. Crucially, add your internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1]
-
-
Instrument Instability: Fluctuations in the LC-MS system's performance can lead to signal instability.
-
Solution: Perform regular system suitability tests by injecting a standard mixture to monitor retention time, peak shape, and signal intensity. A dirty ion source can also cause fluctuating ionization efficiency; regular cleaning and tuning of the instrument are recommended.
-
-
Improper Pipetting Technique: Inaccurate or inconsistent pipetting when preparing standards can introduce significant error.
-
Solution: Ensure all pipettes are properly calibrated. When pipetting, hold the pipette vertically and just immerse the tip below the liquid surface to avoid aspirating excess liquid.[2]
-
Matrix Effect & Internal Standards
Q3: What are matrix effects, and how do I know if they are impacting my this compound quantification?
A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. In lipidomics, phospholipids (B1166683) are a major source of matrix effects.
You can assess matrix effects using the following methods:
-
Post-Column Infusion: This involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.
-
Post-Extraction Spike: Compare the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank matrix extract that has undergone the full sample preparation procedure. The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q4: What is the best type of internal standard to use for this compound quantification?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard , such as this compound-d4.[3] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same extraction efficiency and matrix effects. This allows for the most accurate correction of analytical variability.[4][5]
If a SIL standard for this compound is not available, the next best option is a SIL standard of a closely related epoxy fatty acid. If no SIL standards are available, a non-labeled structural analog (e.g., an epoxy fatty acid with a different chain length) can be used, but it is crucial to validate that its behavior is similar to this compound during extraction and ionization.[1]
Sample Preparation & Analysis
Q5: What are the recommended sample preparation techniques for extracting this compound from plasma or serum?
A5: Effective sample preparation is key to minimizing matrix effects and achieving accurate quantification. Here are two common approaches:
-
Liquid-Liquid Extraction (LLE): A modified Folch or Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol (B129727) is a widely used method for extracting lipids.
-
Solid-Phase Extraction (SPE): C18 or mixed-mode SPE cartridges can be used to clean up the sample and concentrate the analyte. SPE is often more effective at removing interfering phospholipids than LLE.
Q6: I am seeing a high background signal or interfering peaks in my chromatogram. What could be the cause?
A6: High background or interfering peaks can originate from several sources:
-
Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents.
-
Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips. Using glass or polypropylene (B1209903) labware can minimize this.
-
Carryover: Residual analyte from a high-concentration sample can be carried over to the next injection.
-
Solution: Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Injecting blank samples between high-concentration standards and unknown samples can help assess and mitigate carryover.
-
Experimental Protocols & Data
Representative LC-MS/MS Method for this compound Quantification
This protocol is a representative method based on the analysis of similar epoxy fatty acids and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) in methanol.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Collect the upper organic layer into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
Quantitative Data Summary
The following table provides representative MRM (Multiple Reaction Monitoring) transitions for this compound and a common internal standard. These values should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 295.2 | 171.1 | 15-25 |
| 113.1 | 20-30 | ||
| This compound-d4 (IS) | 299.2 | 171.1 | 15-25 |
| 115.1 | 20-30 |
Visualizations
Caption: General experimental workflow for the quantification of this compound in plasma.
Caption: Simplified signaling pathway of this compound biosynthesis and its interaction with PPARγ.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ESI-MS Analysis of 9(10)-EpOME
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization-mass spectrometry (ESI-MS) analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent this compound Signal Intensity
Question: My ESI-MS signal for this compound is significantly lower than expected, or varies greatly between injections. Could ion suppression be the cause, and how can I confirm this?
Answer: Yes, low and inconsistent signal intensity are hallmark signs of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the ESI source, leading to a reduced signal.
To confirm ion suppression, you can perform a post-column infusion experiment . This involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (an extract of the same biological matrix without the analyte) is then injected. A significant drop in the constant this compound signal as the matrix components elute indicates the retention time windows where ion suppression is most severe.
Another method is to compare the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract (post-extraction spike). A substantially lower signal in the matrix sample is a strong indicator of ion suppression.
Question: I've confirmed ion suppression is affecting my this compound analysis. What are the primary strategies to minimize it?
Answer: There are three main strategies to combat ion suppression for this compound analysis:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids (B1166683) in biological samples, before LC-MS analysis. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation for this purpose.
-
Improve Chromatographic Separation: Modifying your LC method to chromatographically resolve this compound from the majority of matrix interferences can significantly reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as d4-9(10)-EpOME, co-elutes with the analyte and experiences similar ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.
Issue 2: Poor Reproducibility and High Relative Standard Deviation (%RSD)
Question: My replicate injections of the same sample show high variability in the this compound peak area, leading to a high %RSD. How can I improve reproducibility?
Answer: High %RSD is often a consequence of variable ion suppression. The composition of the matrix can have slight variations between samples, leading to inconsistent suppression effects.
To improve reproducibility:
-
Employ a Robust Sample Preparation Method: As mentioned, SPE, particularly with a sorbent optimized for oxylipin extraction, will provide cleaner and more consistent extracts. A comparison of different sample preparation techniques for oxylipins showed that a C18-based SPE protocol with specific wash steps was highly effective at removing interfering matrix components.[1]
-
Utilize a SIL Internal Standard: This is crucial for correcting for variability in both sample preparation and ion suppression. The use of a SIL internal standard is a widely accepted practice to enhance the precision and accuracy of quantitative LC-MS assays.
-
Ensure Consistent Sample Handling: Oxylipins like this compound can be prone to degradation. It is important to handle samples consistently, for example by keeping them on ice and adding antioxidants like butylated hydroxytoluene (BHT) during extraction.
Issue 3: Difficulty in Achieving Desired Sensitivity (LLOQ)
Question: I am struggling to reach the lower limit of quantitation (LLOQ) required for my study. How can I enhance the sensitivity for this compound?
Answer: In addition to the strategies for minimizing ion suppression, consider the following to improve sensitivity:
-
Optimize MS Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for this compound. This can be done by infusing a standard solution of the analyte and adjusting the parameters to maximize the signal.
-
Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar analytes.[2][3] A direct comparison for this compound may be necessary to determine the optimal source for your specific application.
-
Micro-Flow LC-MS: Reducing the flow rate to the microliter-per-minute range can enhance ionization efficiency and improve sensitivity. A micro-LC-MS/MS method has been shown to significantly improve the limits of detection for a range of oxylipins.[4]
Data Presentation
The following tables summarize quantitative data from studies on oxylipin analysis, providing a comparison of different sample preparation and ionization techniques. While not all data is specific to this compound, the trends are highly relevant for minimizing its ion suppression.
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis in Plasma
| Sample Preparation Method | Analyte Recovery of 2H4-9(10)-EpOME (%) | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Low and variable | High | Simple procedure | Low recovery, insufficient matrix removal | [1] |
| SPE (Oasis HLB) | Moderate | Moderate to High | Good for a broad range of analytes | Insufficient removal of some interfering compounds | [1] |
| SPE (Strata-X) | Low (<60%) | High | Commercially available | Poor recovery and significant ion suppression for this compound | [1] |
| SPE (Anion Exchange) | Moderate | Low | Excellent matrix removal | Lower extraction efficacy for some oxylipins | [1] |
| SPE (C18 with Hexane Wash) | Good | Low | Best overall performance for a broad spectrum of oxylipins | More complex protocol | [1] |
Table 2: Comparison of ESI and APCI for the Analysis of a Representative Non-Polar Compound
| Ionization Source | Analyte Signal Intensity (arbitrary units) | Matrix Effect (%) | Suitability for this compound | Reference |
| Electrospray Ionization (ESI) | High in clean solvent | Can be significant in complex matrices | Prone to ion suppression from phospholipids | [3] |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate | Generally lower than ESI | Less susceptible to ion suppression, potentially better for complex matrices | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from a method shown to be effective for a broad range of oxylipins, including this compound, from human plasma.[1]
Materials:
-
C18 SPE cartridges
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
n-Hexane, LC-MS grade
-
Methyl formate, LC-MS grade
-
Formic acid
-
d4-9(10)-EpOME internal standard solution
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: To 500 µL of plasma, add the d4-9(10)-EpOME internal standard.
-
Protein Precipitation: Add 1.5 mL of cold MeOH, vortex for 30 seconds, and centrifuge at 4°C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash the cartridge with 3 mL of n-hexane to remove non-polar interferences.
-
-
Elution: Elute the this compound and other oxylipins with 3 mL of methyl formate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This is a representative protocol for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
This compound: m/z 295.2 -> [product ion]
-
d4-9(10)-EpOME: m/z 299.2 -> [product ion] (Note: Specific product ions and collision energies need to be optimized for the instrument used.)
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage to maximize the signal for this compound.
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing ion suppression in the analysis of this compound.
Caption: Troubleshooting workflow for low this compound signal.
Caption: Comparison of sample preparation techniques.
Caption: Principle of a stable isotope-labeled internal standard.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
Technical Support Center: Chromatography Solutions for EpOME Separation
Welcome to the technical support center dedicated to the chromatographic separation of Epoxyeicosatrienoic acids (EpOMEs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of EpOME analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of EpOMEs?
The main challenges in EpOME separation stem from their structural similarity. EpOMEs exist as a mixture of four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EpOME), each of which can exist as two enantiomers (R/S). This results in a complex mixture of eight closely related compounds. The primary analytical hurdles are:
-
Co-elution of Regioisomers: Due to their similar physicochemical properties, achieving baseline separation of all four regioisomers can be difficult.
-
Resolution of Enantiomers: As enantiomers have identical physical and chemical properties in an achiral environment, their separation requires specialized chiral stationary phases.[1]
-
Low Endogenous Concentrations: EpOMEs are present at low concentrations in biological matrices, necessitating highly sensitive and selective analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyte Stability: The epoxide functional group is susceptible to hydrolysis to the corresponding dihydroxyeicosatrienoic acids (DHETs), requiring careful sample handling and storage.
Q2: Which type of HPLC column is best for separating EpOME regioisomers?
For the separation of EpOME regioisomers, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. The choice of stationary phase is critical for achieving optimal resolution. The most frequently used columns are C18 and Phenyl-Hexyl.
-
C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns and serve as an excellent starting point for method development.[2] They separate analytes primarily based on hydrophobicity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 columns.[2] The phenyl groups provide π-π interactions with the double bonds in the EpOME molecules, which can lead to improved resolution of isomers that are difficult to separate on a C18 column alone.[3] For lipid analysis, phenyl-hexyl columns are often a very good choice.
Q3: How can I separate the enantiomers of EpOMEs?
To separate the enantiomers of EpOMEs, a chiral stationary phase (CSP) is necessary.[4] Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used for this purpose.[5] The Chiralpak AD series of columns, which are based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully used for the enantiomeric resolution of various eicosanoids, including hydroxy and hydroperoxy derivatives, and are a suitable choice for EpOME enantioseparation.[6]
Column Selection and Performance
The selection of the optimal column depends on the specific analytical goal, whether it is the separation of regioisomers or enantiomers.
Comparison of Columns for EpOME Regioisomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages for EpOME Separation | Considerations |
| Reversed-Phase | C18 (Octadecyl) | Hydrophobic Interactions | Good retention of lipid-based molecules. A reliable starting point for method development. | May not fully resolve all regioisomers, particularly 8,9- and 11,12-EpOME. |
| Reversed-Phase | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for compounds with double bonds, potentially improving the resolution of challenging isomer pairs.[2][3] | Elution order may differ from C18 columns. |
Recommended Column for EpOME Enantiomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages for EpOME Separation | Considerations |
| Chiral | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Chiral Recognition (formation of transient diastereomeric complexes)[4] | Proven effectiveness for the enantiomeric resolution of eicosanoids.[6] | Requires specific mobile phases (often normal phase or polar organic mode) and careful method development. |
Experimental Protocols
Below are representative experimental protocols for the separation of EpOME regioisomers and enantiomers. These should be considered as starting points and may require optimization for specific applications and instrumentation.
Protocol 1: Separation of EpOME Regioisomers using a C18 Column
-
Column: A high-quality C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.5% formic acid and 5 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile (B52724).[7]
-
Gradient Program:
-
Start at 20% B for 5 minutes.
-
Linear gradient to 100% B over 30 minutes.
-
Hold at 100% B for 8 minutes.
-
Return to initial conditions over 4 minutes and re-equilibrate for 8 minutes.[7]
-
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 3 µL.[7]
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.
Protocol 2: Chiral Separation of EpOME Enantiomers using a Chiralpak AD-RH Column
-
Column: Chiralpak AD-RH (reversed-phase compatible).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM ammonium bicarbonate, pH 9.0) and an organic modifier like acetonitrile or methanol (B129727).[8] The exact ratio needs to be optimized.
-
Flow Rate: Typically 0.5 to 1.0 mL/min for a 4.6 mm ID column.[8]
-
Column Temperature: 5 °C to 40 °C.[8]
-
Detection: UV or Mass Spectrometry.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of EpOMEs.
Problem 1: Poor Resolution or Co-elution of Regioisomers
-
Possible Cause: The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for all isomers.
-
Solution:
-
Switch to a Phenyl-Hexyl Column: The alternative selectivity offered by the phenyl-hexyl phase can often resolve isomers that co-elute on a C18 column.[2]
-
Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Adjust the Mobile Phase Composition: Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.
-
Lower the Column Temperature: This can sometimes enhance separation by increasing the interaction with the stationary phase.
-
Problem 2: Tailing Peaks
-
Possible Cause: Secondary interactions between the acidic EpOME molecules and active sites (silanols) on the silica-based column packing.[9]
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol (B1196071) interactions.
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the carboxylic acid group on the EpOMEs, leading to better peak shape.
-
Check for Column Contamination: If the problem develops over time, the column may be contaminated. Flush the column with a strong solvent.
-
Problem 3: Irreproducible Retention Times
-
Possible Cause:
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
Column degradation.
-
HPLC system issues (e.g., pump problems, leaks).
-
-
Solution:
-
Ensure Accurate Mobile Phase Preparation: Precisely measure all components and ensure thorough mixing.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Dedicate a Column: If possible, dedicate a column to a specific method to minimize changes in its chemistry over time.
-
Perform System Suitability Tests: Regularly check the performance of your HPLC system.
-
Problem 4: Low Signal Intensity in LC-MS/MS
-
Possible Cause:
-
Poor ionization of EpOMEs.
-
Ion suppression from matrix components.
-
Degradation of the analytes.
-
-
Solution:
-
Optimize MS Parameters: Ensure the mass spectrometer is properly tuned for EpOME analysis.
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Check for Analyte Degradation: Keep samples cold and analyze them as quickly as possible after preparation to prevent hydrolysis of the epoxide.
-
Visualized Workflows and Logic
Experimental Workflow for EpOME Analysis
Caption: General experimental workflow for the analysis of EpOMEs.
Column Selection Logic for EpOME Isomer Separation
Caption: Decision tree for selecting the appropriate chromatography column.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. ct-k.com [ct-k.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Validation of Analytical Methods for 9(10)-EpOME
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound, also known as leukotoxin, is an epoxide of linoleic acid.[1][2][3] It is generated in the body through the cytochrome P450 (CYP) pathway from linoleic acid.[4][5] this compound and its diol metabolite, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), are involved in various physiological and pathological processes, including inflammation, cardiovascular function, and respiratory distress syndrome.[1][3] Accurate quantification of this compound is crucial for its potential application as a biomarker in health and disease.[6]
Q2: What are the common analytical methods for the validation of this compound?
A2: The most common analytical methods for the quantification of this compound and its metabolites include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][6][7] LC-MS/MS is often considered the standard technique for multi-analyte analysis of oxidized lipids due to its high sensitivity and specificity.[6]
Q3: What are the main challenges in validating analytical methods for this compound?
A3: Key challenges include managing matrix effects from complex biological samples like plasma or serum, ensuring method sensitivity for detecting low endogenous concentrations, and preventing artifactual oxidation of the analyte during sample preparation.[8][9]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: To minimize matrix effects, it is crucial to optimize sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8] The use of a stable isotope-labeled internal standard, like (±)this compound-d4, is highly recommended to compensate for matrix-induced ionization suppression or enhancement.[10] Additionally, chromatographic separation should be optimized to resolve this compound from co-eluting matrix components.
Troubleshooting Guides
LC-MS/MS Method Validation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate gradient elution profile. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper sample cleanup.- Optimize the gradient to ensure adequate separation and peak focusing. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization parameters in the mass spectrometer.- Ion suppression due to matrix effects.- Inefficient extraction recovery. | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[11]- Improve sample cleanup and use a stable isotope-labeled internal standard.[8][10]- Evaluate and optimize the extraction procedure for better recovery. |
| High Background Noise | - Contaminated solvents, reagents, or glassware.- Carryover from previous injections.- Inadequate sample cleanup. | - Use high-purity solvents and reagents.- Implement a robust wash cycle between injections.- Enhance the sample preparation protocol to remove more interfering compounds. |
| Inconsistent Results / Poor Reproducibility | - Variability in sample preparation.- Instrument instability.- Degradation of analyte in prepared samples. | - Ensure consistent execution of the sample preparation protocol.- Perform system suitability tests before each run.- Investigate analyte stability in the autosampler and consider using a cooled autosampler. |
GC-MS Method Validation
| Issue | Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - High injector or transfer line temperature.- Active sites in the GC system. | - Optimize temperatures to be as low as possible while maintaining good chromatography.- Use a deactivated liner and column. |
| Poor Derivatization Efficiency | - Presence of water or other interfering substances in the sample.- Suboptimal reaction time or temperature. | - Ensure samples are completely dry before adding the derivatization reagent.- Optimize the derivatization protocol for time and temperature. |
| Ghost Peaks | - Carryover from previous injections.- Bleed from the column or septum. | - Implement a bake-out step at the end of each run.- Use high-quality, low-bleed septa and columns. |
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound Quantification in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of an internal standard solution ((±)this compound-d4, 100 ng/mL in methanol).[10]
-
Add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1
-
(±)this compound-d4: Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1
-
-
Optimize other parameters such as declustering potential and collision energy for your specific instrument.
Quantitative Data Summary
The following table summarizes typical performance characteristics for validated analytical methods for this compound and related compounds.
| Parameter | LC-MS/MS | GC-MS | ELISA | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | ≥ 0.99[12] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | ~1.6 ng/mL[13] | Signal-to-Noise > 10 |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ)[12] |
| Precision (%RSD) | < 10% | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ)[12] |
| Recovery | > 80% | > 70% | N/A | Consistent and reproducible |
| Matrix Effect | 85% - 115% | Can be significant | Can be significant | Within ±15%[12] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: Simplified metabolic pathway of this compound formation and its subsequent hydrolysis.
References
- 1. (±)this compound - Applications - CAT N°: 52400 [bertin-bioreagent.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 9(10)-EpOME and 12(13)-EpOME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two regioisomeric epoxides of linoleic acid: 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) and 12(13)-epoxyoctadecenoic acid (12(13)-EpOME). These lipid mediators, produced by cytochrome P450 enzymes, are implicated in a variety of physiological and pathological processes. This document summarizes their differential effects, presents available quantitative data, details relevant experimental protocols, and visualizes their known signaling pathways.
Introduction to this compound and 12(13)-EpOME
Linoleic acid, an essential omega-6 fatty acid, is metabolized in vivo to various bioactive molecules, including the epoxyoctadecenoic acids (EpOMEs). The two primary regioisomers, this compound (also known as leukotoxin) and 12(13)-EpOME (isoleukotoxin), exhibit distinct and sometimes opposing biological effects.[1][2] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), which also possess significant biological activity.[2] Understanding the comparative bioactivity of these isomers is crucial for elucidating their roles in health and disease and for the development of targeted therapeutic strategies.
Comparative Biological Activities
The biological activities of this compound and 12(13)-EpOME are diverse, with significant differences observed in their inflammatory, cardiovascular, and proliferative effects.
Inflammatory Response
Both EpOME isomers are involved in the inflammatory cascade, though their roles can be context-dependent. This compound has been shown to induce oxidative stress and activate the pro-inflammatory transcription factors NF-κB and AP-1 in endothelial cells at high concentrations.[2] In contrast, some studies suggest that EpOMEs can also have anti-inflammatory properties. For instance, this compound has been shown to be equipotent to the arachidonic acid-derived anti-inflammatory epoxide 11(12)-EpETrE in suppressing inflammatory cytokines like IL-6 and TNFα in macrophages.
On the other hand, the metabolite of 12(13)-EpOME, 12,13-DiHOME, has been linked to pro-allergic immune responses by inhibiting the differentiation of regulatory T cells. While both EpOMEs can stimulate the neutrophil respiratory burst at high concentrations, their diol metabolites show contrasting effects, with an equimolar mixture of methyl 9,10- and 12,13-DiHOME strongly inhibiting this process.
Cardiovascular Effects
The cardiovascular effects of the EpOME isomers appear to be complex and can be detrimental. This compound, in particular, has been associated with cardiotoxicity. In animal models, administration of this compound has been shown to depress cardiac function in a dose-dependent manner. In contrast, one study observed modest increases in contractile function in perfused rat hearts with both 12,13-EpOME and its diol.[1]
Cell Proliferation and Cancer
Recent studies have highlighted the role of EpOMEs in cancer progression. Both this compound and 12(13)-EpOME levels are significantly elevated in the plasma of breast cancer patients, with 12(13)-EpOME being present at higher concentrations.[1] In vitro studies have demonstrated that 12(13)-EpOME promotes the viability and proliferation of triple-negative breast cancer cells.[1] Furthermore, the metabolite of 12(13)-EpOME, 12,13-DiHOME, has been identified as a critical modulator of progenitor cell proliferation and mobilization for vascular development through the activation of the canonical Wnt signaling cascade.[2]
Quantitative Data Comparison
Direct comparative quantitative data for the biological activities of this compound and 12(13)-EpOME are limited. However, available data on their inflammatory effects are presented below.
| Biological Activity | Molecule | Cell Type | Assay | Potency (IC₅₀/EC₅₀) | Efficacy (% of max) | Reference |
| Cytokine Suppression | This compound | RAW 264.7 macrophages | LPS-induced IL-6 & TNFα suppression | ~4.2 nM | IL-6: 59%TNFα: 83% | [2] |
| Neutrophil Chemotaxis | 9,10-DiHOME | Human Neutrophils | Chemotaxis assay | ~100x more potent than 9,10-EpOME | - | [2] |
Note: The IC₅₀ for this compound was determined in a comparative study with 11(12)-EpETrE, where they were found to be equipotent.
Signaling Pathways
The differential biological effects of this compound and 12(13)-EpOME can be attributed to their distinct engagement with intracellular signaling pathways.
This compound and the NF-κB Pathway
This compound has been shown to activate the NF-κB signaling pathway in endothelial cells, a key pathway in the inflammatory response. This activation contributes to the expression of pro-inflammatory genes.
12(13)-EpOME and the Wnt/β-catenin Pathway
While direct activation by 12(13)-EpOME is not fully elucidated, its metabolite, 12,13-DiHOME, is a known activator of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration.
Experimental Protocols
This section provides an overview of key experimental protocols used to assess the biological activities of this compound and 12(13)-EpOME.
Neutrophil Respiratory Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key event in the inflammatory response.
Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized to the fluorescent rhodamine 123 by ROS. The increase in fluorescence is proportional to the amount of ROS produced and can be measured by flow cytometry.
General Protocol:
-
Isolate human neutrophils from peripheral blood.
-
Suspend neutrophils in an appropriate assay buffer.
-
Pre-incubate the cells with DHR 123.
-
Treat the cells with the desired concentration of this compound, 12(13)-EpOME, or a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).
-
Incubate at 37°C.
-
Stop the reaction and lyse any remaining red blood cells.
-
Analyze the fluorescence of the neutrophil population by flow cytometry.
Cell Proliferation Assay
This assay determines the effect of the EpOMEs on cell growth and division.
Principle: The assay can be performed using various methods, such as the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected via a click chemistry reaction with a fluorescent azide, and the fluorescence intensity, proportional to cell proliferation, is measured by flow cytometry or fluorescence microscopy.
General Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or 12(13)-EpOME.
-
Add EdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.
Conclusion
This compound and 12(13)-EpOME are regioisomeric lipid mediators with distinct and significant biological activities. While this compound shows a complex role in inflammation, with both pro- and anti-inflammatory potential, and is associated with cardiotoxicity, 12(13)-EpOME and its metabolite 12,13-DiHOME are more clearly linked to pro-proliferative and pro-allergic responses, particularly through the Wnt signaling pathway. The higher plasma levels of 12(13)-EpOME in breast cancer patients suggest its potential as a biomarker and therapeutic target. Further research is needed to fully elucidate the comparative potencies and complete signaling networks of these important lipid mediators to better understand their roles in human health and disease.
References
- 1. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor-Mediated Signaling of 9(10)-EpOME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor-mediated signaling of 9(10)-epoxyoctadecenoic acid [9(10)-EpOME] with its regioisomer 12(13)-EpOME and their corresponding diol metabolites, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). This document summarizes key experimental findings, details relevant signaling pathways, and provides methodologies for the key experiments cited.
Introduction
This compound is a cytochrome P450 (CYP)-derived metabolite of the essential fatty acid linoleic acid.[1] It is one of two regioisomers, the other being 12(13)-EpOME. These epoxides are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-DiHOME and 12,13-DiHOME.[1] Emerging research has implicated these lipid mediators in a variety of physiological and pathological processes, including inflammation, cancer, and metabolic regulation. Understanding their receptor-mediated signaling is crucial for developing novel therapeutic strategies.
Comparative Analysis of Receptor Activation and Downstream Signaling
The signaling activities of this compound and its related compounds are mediated through various receptors, leading to the activation of distinct downstream pathways. This section compares their effects on key molecular targets.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Both this compound and its metabolite 9,10-DiHOME have been identified as ligands for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and inflammation.[1] Their ability to displace a radiolabeled PPARγ ligand from its binding domain confirms this interaction.[1] Similarly, 12,13-DiHOME is suggested to act as a PPARγ ligand, influencing the expression of genes involved in fatty acid uptake and metabolism.[2] However, direct quantitative data on the binding affinities and activation potencies for these lipids are limited.
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | PPARγ | Competitive Binding | Recombinant | Displacement of [3H] T0900393 | Confirmed Ligand | [1] |
| 9,10-DiHOME | PPARγ | Competitive Binding | Recombinant | Displacement of [3H] T0900393 | Confirmed Ligand | [1] |
| 12,13-DiHOME | PPARγ | Not Specified | Not Specified | Putative Agonist | Data not available | [3] |
G-Protein Coupled Receptors (GPCRs)
The G-protein coupled receptor GPR132 has been identified as a receptor for oxidized fatty acids like 9-hydroxyoctadecadienoic acid (9-HODE).[4] While structurally similar, studies suggest that this compound exhibits low affinity for GPR132 in β-arrestin recruitment assays, indicating it may not be a primary agonist for this receptor.[4]
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GPR132 | β-arrestin Recruitment | Not Specified | Affinity | Low | [4] |
Downstream Signaling Pathways
The activation of receptors by these lipid mediators triggers downstream signaling cascades, including the NF-κB and cAMP pathways.
NF-κB Signaling: In the context of breast cancer, 12(13)-EpOME has been shown to promote tumor growth and metastasis through a PLEC/NFκB1/CXCL9-mediated pathway.[5] While direct quantitative comparisons are scarce, it is plausible that this compound may engage similar inflammatory signaling pathways. High concentrations (60-90 μM) of both 9,10-EpOME and 9,10-DiHOME have been shown to activate NF-κB in endothelial cells.[1]
cAMP Signaling: Studies in HEK293 cells have demonstrated that this compound is more potent than 12(13)-EpOME in increasing intracellular cAMP levels.[6] This suggests differential engagement of Gs-coupled GPCRs or modulation of adenylyl cyclase activity. In contrast, in an insect model, 12,13-EpOME was more effective than 9,10-EpOME at inhibiting PGE2-induced increases in cAMP.[7]
| Pathway | This compound | 12(13)-EpOME | Comparison | Cell/System | Reference |
| NF-κB Activation | Activates at high concentrations | Promotes activation | 12(13)-EpOME implicated in cancer progression | Endothelial cells, Breast cancer cells | [1][5] |
| cAMP Modulation | More potent inducer | Less potent inducer | This compound > 12(13)-EpOME | HEK293 cells | [6] |
| cAMP Modulation | Less potent inhibitor | More potent inhibitor | 12(13)-EpOME > this compound | Insect hemocytes | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
Caption: Putative signaling pathways of this compound.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonistic control of intracellular signals by EpOMEs in hemocytes induced by PGE2 and their chemical modification for a potent insecticide - PMC [pmc.ncbi.nlm.nih.gov]
relative potency of 9(10)-EpOME in different cell types
A Comparative Guide to the Relative Potency of 9,10-Epoxyoctadecenoic Acid (9(10)-EpOME) Across Diverse Cell Types
This guide provides a comparative analysis of the biological potency of 9,10-epoxyoctadecenoic acid (this compound), a cytochrome P450-derived metabolite of linoleic acid, in various cell types. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the multifaceted roles of this lipid mediator.
Overview of this compound
9,10-EpOME, also known as leukotoxin, is an epoxy fatty acid generated from linoleic acid by cytochrome P450 (CYP) epoxygenases, including CYP2J2, CYP2C8, and CYP2C9.[1] It is a precursor to the more stable diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), through the action of soluble epoxide hydrolase (sEH).[1] While initially considered cytotoxic, recent evidence suggests that many of the detrimental effects attributed to this compound are mediated by its diol metabolite, 9,10-DiHOME.[2][3][4] This guide focuses on the activities of the parent epoxide, this compound, and provides comparative data where available.
Data Presentation: Relative Potency and Effects of this compound
The following table summarizes the observed effects and potency of this compound in different cell types based on published experimental data.
| Cell Type | Biological Effect | Effective Concentration / Potency | Comparison with Other Mediators | Reference |
| RAW 264.7 Macrophages | Suppression of LPS-induced inflammatory cytokines (IL-6 and TNFα). | IC₅₀ ≈ 4.2 nM | Equipotent to 11(12)-EpETrE for cytokine suppression. Less effective at suppressing TNFα compared to 11(12)-EpETrE. | [5] |
| Neutrophils / HL-60 Cells | Stimulation of respiratory burst (superoxide production). | 10 nM - 200 µM (statistically significant dose-response).[2][4] | Its diol metabolite, 9,10-DiHOME, inhibits the respiratory burst.[1][4] | [2][4] |
| Human Airway Smooth Muscle (ASM) Cells | Increase in intracellular calcium concentration. | 10 µM | Elicited a greater calcium increase than 9,10-DiHOME but less than 12,13-EpOME and the TRP activator allyl-isothiocyanate. | [6] |
| Breast Cancer Cells (MDA-MB-231, MCF-7) | Promotes cell viability, proliferation, migration, and invasion. | Concentration-dependent effects observed. | 12(13)-EpOME showed more potent effects in promoting proliferation. | [7] |
| Porcine Pulmonary Artery Endothelial Cells | Induction of oxidative stress and activation of NF-κB and AP-1. | 90 µM (high concentration). No oxidative stress at ≤ 30 µM. | Linoleic acid (90 µM) also induced oxidative stress. 9,10-DiHOME induced oxidative stress at 60 µM. | [1] |
| Murine Mesenchymal Progenitor Cells (U-33/γ2) | Prevention of osteoblast differentiation. | Not specified. | Did not stimulate adipogenesis, unlike 9,10-DiHOME which is a PPARγ2 ligand. | [1] |
| Rabbit Renal Proximal Tubules | Induction of mitochondrial dysfunction and cell death (as free acid). | 500 µM | The free acid form was found to be more toxic than its methyl ester derivative and more toxic than 9,10-DiHOME. | [1] |
Mandatory Visualization
Below are diagrams illustrating key pathways and experimental workflows related to this compound research.
Experimental Protocols
Detailed experimental protocols vary between studies. However, the core methodologies employed to assess the potency of this compound are summarized below.
Neutrophil Respiratory Burst Assay
This assay measures the production of reactive oxygen species (ROS), a key function of activated neutrophils.
-
Cell Culture: Human neutrophil-like HL-60 cells are differentiated into a granulocytic phenotype.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM to 200 µM).[2][4] A vehicle control (e.g., ethanol) and a positive control are typically included.
-
Detection: Superoxide (B77818) production is quantified using a colorimetric assay, such as the reduction of WST-1 (water-soluble tetrazolium salt).[2][4] The change in absorbance is measured over time.
-
Analysis: The rate of WST-1 reduction, which is proportional to superoxide production, is calculated. Data are often presented as a dose-response curve to determine the effective concentration range.[2][4]
Macrophage Anti-inflammatory Assay
This protocol assesses the ability of this compound to suppress the inflammatory response in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or a comparator lipid (e.g., 11(12)-EpETrE) for a set period, such as one hour.[5]
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 500 nM) to the cell cultures.[5]
-
Incubation: Cells are incubated for a period sufficient for cytokine production (e.g., 24 hours).[5]
-
Quantification: The concentration of inflammatory cytokines, such as TNFα and IL-6, in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The inhibitory concentration 50 (IC₅₀) is calculated from the dose-response curve to determine the potency of this compound in suppressing cytokine release.[5]
Cell Proliferation and Viability Assays
These assays are used to determine the effect of this compound on cell growth, particularly in cancer cell lines.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into multi-well plates.[7]
-
Treatment: Cells are treated with different concentrations of this compound.
-
Viability Measurement (e.g., CCK-8): After incubation (e.g., 24-72 hours), Cell Counting Kit-8 (CCK-8) reagent is added. The absorbance is measured to quantify the number of viable cells.[7]
-
Proliferation Measurement (e.g., EdU): 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium. After incubation, cells are fixed, and EdU incorporation (indicating DNA synthesis) is detected via a fluorescent reaction. The proportion of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[7]
-
Analysis: The effect of this compound on cell viability and proliferation is quantified relative to control-treated cells.
Signaling Pathway Analysis via Western Blot
This method is used to investigate the molecular mechanisms underlying the effects of this compound.
-
Cell Treatment: Cells (e.g., endothelial or breast cancer cells) are treated with this compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific signaling proteins (e.g., phosphorylated NF-κB, total NF-κB, p-Akt, etc.). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated (activated) proteins is quantified and normalized to the total protein or a loading control (e.g., β-actin) to determine the effect of this compound on pathway activation.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Analysis of Antibody Cross-Reactivity in 9,10-DiHOME ELISA Kits
For researchers, scientists, and drug development professionals invested in the nuanced world of lipid signaling, the accurate quantification of bioactive lipids like 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is paramount. This vicinal diol, a metabolite of linoleic acid, is implicated in a range of physiological and pathological processes, from modulating brown adipose tissue activation to serving as a potential biomarker for respiratory distress syndrome. The enzyme-linked immunosorbent assay (ELISA) has emerged as a high-throughput method for quantifying 9,10-DiHOME in biological samples. However, the reliability of any ELISA hinges on the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of antibodies used in commercially available and research-developed 9,10-DiHOME ELISA kits, offering crucial data to inform experimental design and data interpretation.
Performance Head-to-Head: Cross-Reactivity Data
The central challenge in 9,10-DiHOME immunoassays lies in distinguishing it from structurally similar endogenous lipids. To address this, we have compiled cross-reactivity data from a leading commercial kit and a recently developed research assay. The data is presented below to facilitate a direct comparison of antibody specificity.
| Compound | Cayman Chemical (±)9(10)-DiHOME ELISA Kit | Improved ELISA for DiHOMEs (Research Article) |
| (±)9(10)-DiHOME | 100% | Sufficient to be detectable |
| (±)12(13)-DiHOME | <0.7% | Excellent sensitivity |
| (±)9-HODE | 0.95% | Not Reported |
| Linoleic Acid (LA) | Not Reported | < 0.1% |
| EpOMEs | Not Reported | < 0.1% |
| THF-diols of LA | Not Reported | 1.19% |
| Oleic Acid (OLE) | Not Reported | 11.9% |
| (±)11(12)-EET | <0.01% | Not Reported |
| (±)12-HETE | <0.01% | Not Reported |
| (±)14(15)-EET | <0.01% | Not Reported |
| 5(S)-HETE | <0.01% | Not Reported |
| (±)9(10)-EpOME | <0.01% | Not Reported |
| 9-OxoODE | <0.01% | Not Reported |
| (±)13-HpODE | <0.01% | Not Reported |
Key Observations:
-
The commercially available kit from Cayman Chemical demonstrates high specificity for (±)9(10)-DiHOME, with minimal cross-reactivity to its regioisomer (±)12(13)-DiHOME and other related fatty acid metabolites.[1]
-
The improved research ELISA shows excellent sensitivity towards 12,13-DiHOME, the more predominant regioisomer in many biological systems.[2] It also exhibits low cross-reactivity with the precursor linoleic acid and its epoxides (EpOMEs).[2] However, it shows some cross-reactivity with oleic acid, which was a component of the coating antigen used in its development.[2]
Understanding the Assays: Experimental Methodologies
The data presented above is derived from competitive ELISA formats. A general understanding of the experimental protocol is essential for appreciating the nuances of cross-reactivity assessment.
General Competitive ELISA Protocol for 9,10-DiHOME
This protocol is a generalized representation based on commercially available kits and published research.
1. Plate Coating: A capture antibody (e.g., goat anti-rabbit IgG) is pre-coated onto the wells of a 96-well microplate.
2. Competitive Binding:
- A standard curve is prepared with known concentrations of 9,10-DiHOME.
- Samples and standards are added to the wells.
- A fixed amount of 9,10-DiHOME conjugated to an enzyme (e.g., acetylcholinesterase (AChE) or horseradish peroxidase (HRP)), known as the tracer, is added.
- A specific primary antibody against 9,10-DiHOME is also added.
- The plate is incubated to allow the free 9,10-DiHOME in the sample/standard and the tracer to compete for binding to the primary antibody.
3. Washing: The plate is washed to remove any unbound reagents.
4. Signal Development:
- A substrate for the enzyme conjugate is added to each well.
- The enzyme converts the substrate into a colored product.
- The reaction is stopped after a specific incubation time.
5. Data Acquisition: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 9,10-DiHOME in the sample.
Cross-Reactivity Determination Protocol
To determine the cross-reactivity of an antibody, a similar competitive ELISA protocol is followed. However, instead of a 9,10-DiHOME standard curve, standard curves are generated for a panel of structurally related molecules. The concentration of each test compound that displaces 50% of the tracer (the IC50 value) is determined. The cross-reactivity is then calculated using the following formula:
Cross-Reactivity (%) = (IC50 of 9,10-DiHOME / IC50 of test compound) x 100
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of a typical competitive ELISA for 9,10-DiHOME.
Caption: Competitive ELISA workflow for 9,10-DiHOME quantification.
The Bigger Picture: Signaling Context
The specificity of 9,10-DiHOME detection is critical because it is part of a larger metabolic cascade with other bioactive lipids. Understanding this pathway highlights the potential for cross-reactivity and the importance of specific antibodies.
Caption: Biosynthetic pathway of 9,10-DiHOME from linoleic acid.
Conclusion
The choice of an ELISA kit for 9,10-DiHOME quantification should be guided by a thorough understanding of the antibody's cross-reactivity profile. For studies specifically focused on 9,10-DiHOME, an antibody with minimal cross-reactivity to the more abundant 12,13-DiHOME isomer is crucial. Conversely, if the total DiHOME level is of interest, an antibody with broader reactivity might be suitable. The data presented here serves as a foundational guide for researchers to select the most appropriate tools for their specific research questions, ensuring the generation of accurate and reproducible data in the burgeoning field of lipidomics.
References
Validating the Role of CYP Enzymes in 9(10)-EpOME Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles of various Cytochrome P450 (CYP) enzymes in the synthesis of 9(10)-epoxyoctadecenoic acid (9,10-EpOME), a key bioactive lipid mediator derived from linoleic acid. We present a summary of experimental data, detailed methodologies for key validation experiments, and visual representations of the metabolic pathway and experimental workflows to aid researchers in this field.
Introduction to 9(10)-EpOME Synthesis
Linoleic acid, an abundant polyunsaturated fatty acid, is metabolized in the body to various signaling molecules. One crucial pathway is its epoxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of epoxyoctadecenoic acids (EpOMEs), including this compound and 12(13)-EpOME.[1][2] These epoxides are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2] Both this compound and 9,10-DiHOME are implicated in a range of biological processes, including inflammation, cytotoxicity, and the regulation of gene expression through pathways like PPARγ.[1]
Comparison of CYP Isoforms in this compound Synthesis
Several CYP isoforms have been identified as being capable of metabolizing linoleic acid to this compound. The primary isoforms involved are CYP2J2, CYP2C8, and CYP2C9.[1][2] Other inducible isoforms, such as CYP1A1, may also contribute to its formation.[1] While direct comparative kinetic data (Km, Vmax, kcat) for this compound formation across all relevant CYP isoforms is not extensively available in the literature, the existing evidence points to the significance of the CYP2C and CYP2J subfamilies.
For instance, studies with P4502CAA and P4502C2 have shown they both produce 9,10-EpOME and 12,13-EpOME from linoleic acid, with a similar product ratio of approximately 1.6:1 for the 12,13- and 9,10-epoxides, respectively.[3] This suggests a degree of regioselectivity in the epoxidation of linoleic acid by these enzymes.
| CYP Isoform | Experimental System | Key Findings | Reference |
| CYP2C9 | Human Liver Microsomes, Recombinant Enzymes | Considered a major linoleic acid monooxygenase in the human liver, producing both 9,10- and 12,13-EpOME.[2] Its expression and activity are linked to linoleic acid-induced oxidative stress in endothelial cells.[4] | [2][4] |
| CYP2C8 | Recombinant Enzymes, Endothelial Cell-specific Overexpression in Mice | Along with CYP2C9 and CYP2J2, it is a primary isoform for linoleic acid conversion to EpOMEs.[1][2] | [1][2] |
| CYP2J2 | Recombinant Enzymes | A primary isoform responsible for the conversion of linoleic acid to 9,10-EpOME and 12,13-EpOME.[1][2] | [1][2] |
| CYP1A1 | Inducible Systems | Can generate epoxy-fatty acids, including this compound, and may be relevant when pharmacologically induced.[1] | [1] |
| P4502CAA & P4502C2 | Not Specified | Both isoforms produce 12,13-EpOME and 9,10-EpOME from linoleic acid in a ratio of approximately 1.6:1.[3] | [3] |
Metabolic Pathway of Linoleic Acid to 9,10-DiHOME
The following diagram illustrates the enzymatic conversion of linoleic acid to this compound by CYP enzymes and its subsequent hydrolysis to 9,10-DiHOME by soluble epoxide hydrolase (sEH).
Caption: Metabolic conversion of linoleic acid to this compound and 9,10-DiHOME.
Experimental Protocols
Validating the role of specific CYP enzymes in this compound synthesis requires robust in vitro assays and analytical methods. Below are detailed methodologies for key experiments.
In Vitro CYP Enzyme Incubation Assay
This protocol outlines a general procedure for assessing the ability of a specific recombinant CYP enzyme to produce this compound from linoleic acid.
1. Materials:
- Recombinant human CYP enzyme (e.g., CYP2C9, CYP2C8, CYP2J2) co-expressed with NADPH-cytochrome P450 reductase.
- Linoleic acid (substrate)
- Potassium phosphate (B84403) buffer (pH 7.4)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (B52724) (for reaction termination)
- Internal standard (e.g., a deuterated analog of this compound)
2. Procedure:
- Prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding linoleic acid to the mixture. The final concentration of linoleic acid should be varied to determine kinetic parameters.
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
- Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
- Vortex the mixture and centrifuge to pellet the protein.
- Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
1. Sample Preparation:
- The supernatant from the in vitro incubation is typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
2. Liquid Chromatography (LC):
- A reverse-phase C18 column is commonly used for the separation of this compound from other lipids.
- A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a formic acid additive, is employed.
3. Tandem Mass Spectrometry (MS/MS):
- Electrospray ionization (ESI) in the negative ion mode is typically used.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [Value to be determined empirically] | [Value to be determined empirically] |
| Internal Standard | [Value to be determined empirically] | [Value to be determined empirically] |
4. Quantification:
- A calibration curve is generated using known concentrations of a this compound standard.
- The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for Validating CYP-mediated this compound Synthesis
The following diagram outlines the logical flow of experiments to identify and characterize the role of CYP enzymes in this compound synthesis.
Caption: Workflow for identifying and validating CYP enzymes in this compound synthesis.
Conclusion
The synthesis of this compound from linoleic acid is a critical metabolic step mediated primarily by CYP enzymes, particularly isoforms from the CYP2C and CYP2J families. This guide provides a framework for researchers to compare the roles of these enzymes and offers detailed methodologies for experimental validation. Further research is needed to fully elucidate the comparative kinetics of all relevant CYP isoforms to better understand their specific contributions to the endogenous production of this important lipid mediator and its downstream signaling pathways.
References
- 1. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of CYP 2C9 in mediating the proinflammatory effects of linoleic acid in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the pro-inflammatory versus anti-inflammatory effects of 9(10)-EpOME
For Researchers, Scientists, and Drug Development Professionals
9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, a cytochrome P450-derived metabolite of linoleic acid, presents a complex and often contradictory role in the inflammatory landscape. Initially identified as a "leukotoxin" due to its cytotoxic effects, emerging evidence reveals a more nuanced profile, with the capacity to exert both pro- and anti-inflammatory actions. This guide provides a comprehensive comparison of these opposing effects, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Pro-Inflammatory Effects of this compound
The pro-inflammatory activities of this compound are often linked to its historical association with cellular toxicity and its role in acute inflammatory conditions. Key pro-inflammatory effects include the induction of the neutrophil respiratory burst and the promotion of T cell apoptosis.
Quantitative Data: Pro-Inflammatory Effects
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| Granulocytic HL-60 cells | 9(10)-/12(13)-EpOME | 10 nM - 200 µM | Statistically significant dose-dependent stimulation of neutrophil respiratory burst.[1][2] | [1][2] |
| Murine spleen cell suspension | This compound | 2 µM | Promotes CD4+ and CD8+ T cell apoptosis.[3] | [3] |
| Porcine pulmonary artery endothelial cells | This compound | 90 µM | Induction of oxidative stress.[4] | [4] |
Anti-Inflammatory Effects of this compound
In contrast to its pro-inflammatory potential, this compound has also been shown to possess anti-inflammatory properties. These effects are often attributed to its ability to modulate key inflammatory signaling pathways and antagonize the actions of pro-inflammatory mediators.
Quantitative Data: Anti-Inflammatory Effects
| Experimental Model | Treatment | Concentration | Observed Effect | Reference |
| Murine spleen cell suspension (LPS-stimulated) | This compound | Not specified | Impaired production of pro-inflammatory cytokines IL-6 and TNF-α.[3] | [3] |
| Murine primary hepatocytes | 9-oxo-OTA (a derivative) | Not specified | Activation of PPARα, a key regulator of inflammation.[5][6] | [5][6] |
Signaling Pathways
The dual nature of this compound's inflammatory effects can be understood by examining its influence on distinct signaling pathways.
Pro-Inflammatory Signaling
The pro-inflammatory effects of this compound can be partially attributed to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Pro-inflammatory signaling of this compound via NF-κB activation.
Anti-Inflammatory Signaling
The anti-inflammatory actions of this compound may be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in the negative regulation of inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Role of 9(10)-EpOME: A Comparative Lipidomics Guide for Researchers
An in-depth analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) levels and its metabolic pathway reveals significant alterations in various disease states compared to healthy individuals. This guide provides a comparative overview of this compound's involvement in pathophysiology, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to support researchers, scientists, and drug development professionals.
This compound is a bioactive lipid mediator derived from the metabolism of linoleic acid by cytochrome P450 (CYP) enzymes.[1][2] It is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which is often implicated in the cytotoxic effects initially attributed to this compound.[1][3][4] Altered levels of this compound and its metabolite have been associated with a range of pathological conditions, including cancer, inflammatory disorders, and cardiovascular diseases, making it a molecule of significant interest for therapeutic targeting and biomarker discovery.
Comparative Analysis of this compound Levels in Health and Disease
Quantitative lipidomics studies have demonstrated significant variations in this compound concentrations across different biological matrices in various disease states when compared to healthy controls. The following table summarizes key findings from the literature.
| Disease State | Biological Matrix | Change in this compound Levels | Key Findings & Significance |
| Breast Cancer | Plasma | Significantly Elevated | In patients with breast cancer, plasma levels of both this compound and its regioisomer 12(13)-EpOME were found to be significantly higher compared to healthy controls.[5] This increase is linked to the upregulation of CYP2J2 in tumor tissues and promotes tumor growth and metastasis.[5] |
| Acute Respiratory Distress Syndrome (ARDS) | Lung Lavages | Elevated | High levels of this compound have been observed in the lung lavages of patients with ARDS.[3][6] Originally termed "leukotoxin," this metabolite is produced by activated neutrophils and is associated with the severity of the condition.[3][4] |
| Extensive Burns | Skin, Blood | Elevated | This compound has been identified in the skin of burn victims and its levels are elevated in patients with extensive burns, potentially contributing to the late-phase mortality associated with severe burn injuries.[1][3] |
| Sepsis | Not Specified | Elevated | Increased concentrations of EpOMEs have been correlated with a higher incidence of mortality in sepsis patients, highlighting their potential role in the pathophysiology of this life-threatening condition.[4] |
| Inflammatory Bowel Disease (Colitis) | Intestinal Contents, Colonic Tissue | Decreased | In a mouse model of colitis, the levels of 9,10-DiHOME, the metabolite of this compound, were significantly decreased in the intestinal contents and colonic tissue, suggesting a potential protective role of the gut microbiota-derived lipid metabolite in intestinal inflammation.[7] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The most common and robust method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
-
Sample Collection: Biological samples (e.g., plasma, tissue homogenates, cell lysates) should be collected and immediately stored at -80°C to prevent lipid degradation.
-
Internal Standard Spiking: To a known volume or weight of the sample, add a deuterated internal standard, such as this compound-d4, to account for sample loss during extraction and for variations in instrument response.
-
Lipid Extraction:
-
For liquid samples like plasma, a liquid-liquid extraction is commonly performed using solvents such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform.
-
For tissue samples, homogenization in a suitable buffer is required, followed by lipid extraction.
-
Solid-phase extraction (SPE) can be employed for further cleanup and enrichment of the lipid fraction.
-
-
Solvent Evaporation and Reconstitution: The organic solvent containing the extracted lipids is evaporated under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and water.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve ionization, is used to separate this compound from other lipids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is typically achieved using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard are monitored.
Signaling and Metabolic Pathways
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways and its metabolic conversion.
Metabolic Pathway of this compound
The following diagram illustrates the biosynthesis of this compound from linoleic acid and its subsequent hydrolysis.
Caption: Biosynthesis and metabolism of this compound.
Pro-tumorigenic Signaling of EpOMEs in Breast Cancer
In the context of breast cancer, EpOMEs have been shown to promote tumor progression through a specific signaling cascade.
Caption: EpOME-mediated signaling in breast cancer.[5]
General Experimental Workflow for Comparative Lipidomics
The following diagram outlines a typical workflow for a comparative lipidomics study focusing on this compound.
Caption: Workflow for comparative this compound analysis.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Circulating 9(10)-EpOME Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of circulating 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) levels with established biomarkers in various disease states. Experimental data and detailed methodologies are presented to facilitate an objective assessment of its potential clinical utility.
Introduction to this compound
This compound, also known as leukotoxin, is a cytochrome P450 (CYP)-derived metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] It is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1] Circulating levels of this compound and its metabolite have been associated with a range of physiological and pathological processes, including inflammation, immune response, cardiovascular disease, and cancer, making it a molecule of significant interest for biomarker development.
Comparative Analysis of this compound and Standard Biomarkers
This section compares the performance of this compound with established clinical biomarkers in different disease contexts. Due to the nascent stage of this compound research, direct head-to-head comparative studies are limited. This guide therefore presents available data on this compound alongside the performance of current standard-of-care biomarkers to offer a preliminary comparative perspective.
Cardiovascular Disease
The potential of this compound as a biomarker in cardiovascular disease is an emerging area of investigation. Its role is complex, with studies suggesting both detrimental and potentially protective effects depending on the context.
Standard Biomarker: Cardiac Troponins (cTnT and cTnI)
Cardiac troponins are the cornerstone for the diagnosis of myocardial infarction. Their high sensitivity and specificity for myocardial injury are well-established. Elevated troponin levels, in conjunction with clinical signs, are indicative of MI.
| Biomarker | Application | Performance |
| Cardiac Troponin (cTnT, cTnI) | Diagnosis of Myocardial Infarction | High sensitivity and specificity. A rise and/or fall in troponin levels with at least one value above the 99th percentile upper reference limit is a key diagnostic criterion. |
| This compound | Potential role in cardiovascular pathophysiology | In animal models, administration of 9,10-EpOME has been shown to cause cardiac failure.[2][3] However, clinical studies directly comparing its diagnostic performance against troponins in ACS are currently lacking. |
Standard Biomarker: B-type Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP)
BNP and NT-proBNP are established biomarkers for the diagnosis and prognosis of heart failure. Their levels correlate with the severity of left ventricular dysfunction.
| Biomarker | Application | Performance |
| BNP / NT-proBNP | Diagnosis and prognosis of Heart Failure | High negative predictive value to rule out heart failure. Levels are correlated with disease severity and prognosis.[4][5][6] |
| This compound | Association with cardiovascular events | While direct comparisons with BNP/NT-proBNP are not yet available, studies have linked the sEH pathway, which metabolizes this compound, to cardiovascular outcomes. The ratio of 9,10-DiHOME to this compound has been associated with small vessel stroke and markers of neurodegeneration.[7] |
Inflammatory Conditions
Elevated levels of this compound have been observed in several inflammatory conditions, suggesting its potential as a biomarker of inflammatory status.
Standard Biomarkers: Interleukin-6 (IL-6), C-reactive protein (CRP)
IL-6 and CRP are well-known inflammatory markers used in the assessment and prognosis of patients with ARDS.
| Biomarker | Application | Performance |
| Interleukin-6 (IL-6) | Prognosis in ARDS | Elevated levels are associated with increased severity and mortality in ARDS patients.[3][8][9][10] |
| C-reactive protein (CRP) | General inflammatory marker | A prototypical acute-phase protein, its levels rise significantly in response to inflammation.[11][12] |
| This compound | Association with ARDS | High levels of this compound are found in patients with ARDS.[13][14] Its metabolite, 9,10-DiHOME, is suggested to be a primary contributor to the harmful effects observed.[13][15] |
Oncology
The role of lipid metabolites in cancer is a rapidly evolving field, with some studies pointing to the involvement of this compound in cancer progression.
Standard Biomarker: Cancer Antigen 15-3 (CA 15-3)
CA 15-3 is a widely used tumor marker for monitoring treatment response and detecting recurrence in breast cancer patients.
| Biomarker | Application | Performance |
| Cancer Antigen 15-3 (CA 15-3) | Monitoring breast cancer | Elevated levels are associated with tumor burden and can indicate disease progression or recurrence. Sensitivity and specificity for diagnosis are moderate. |
| This compound | Association with breast cancer development | Plasma levels of both this compound and its isomer 12(13)-EpOME have been found to be significantly elevated in breast cancer patients compared to healthy controls.[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and analytical procedures related to this compound, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for its quantification.
Caption: Biosynthesis of this compound from linoleic acid and its metabolism.
Caption: General workflow for quantifying circulating this compound levels.
Experimental Protocols
Accurate quantification of this compound is crucial for assessing its clinical relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method due to its high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation and Lipid Extraction:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d4) to correct for extraction efficiency and matrix effects.
-
Perform lipid extraction using a solvent system such as a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The flow rate and gradient profile should be optimized to achieve good separation of this compound from other lipid species.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion generated upon fragmentation.
-
The transition for the internal standard is also monitored.
-
3. Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Calculate the peak area ratio of the endogenous this compound to the internal standard.
-
Determine the concentration of this compound in the plasma samples by interpolating the peak area ratios onto the standard curve.
Conclusion
Circulating this compound is a promising biomarker with demonstrated associations with cardiovascular disease, inflammation, and cancer. While it is not yet positioned to replace established biomarkers such as cardiac troponins, natriuretic peptides, or CA 15-3, its unique position as a metabolite of a highly consumed dietary fatty acid offers a different dimension of biological information. Future research should focus on large-scale clinical studies with direct comparisons to existing biomarkers to definitively establish the clinical utility of measuring circulating this compound levels. The provided methodologies offer a foundation for researchers to pursue these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers in heart failure: a focus on natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbkgroup.org [dbkgroup.org]
- 5. rsc.org [rsc.org]
- 6. euchembiojreviews.com [euchembiojreviews.com]
- 7. Circulating heart failure biomarkers beyond natriuretic peptides: review from the Biomarker Study Group of the Heart Failure Association (HFA), European Society of Cardiology (ESC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natriuretic Peptides as Biomarkers to Detect, Risk-Stratify, and Manage Patients with Heart Failure | Thoracic Key [thoracickey.com]
- 10. Role of traditional and new biomarkers in breast carcinogenesis - ecancer [ecancer.org]
- 11. agilent.com [agilent.com]
- 12. Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum [protocols.io]
- 13. Differential circulating cytokine profiles in acute coronary syndrome versus stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating heart failure biomarkers beyond natriuretic peptides: review from the Biomarker Study Group of the Heart Failure Association (HFA), European Society of Cardiology (ESC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natriuretic Peptides as Biomarkers in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9(10)-Epoxide of Linoleic Acid (9(10)-EpOME): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 9(10)-EpOME, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Hazard Information
This compound is typically supplied as a solution in methyl acetate. This solution is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Emergency First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2]
-
In case of skin contact: Remove all contaminated clothing immediately and rinse the skin with water or shower.[1][2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
If ingested: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel.[1]
Personal Protective Equipment (PPE) Requirements
To ensure safety during the handling and disposal of this compound, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles or glasses with side shields. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spill cleanup.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Liquid Waste: Collect all solutions containing this compound in a designated, compatible hazardous waste container. The container must have a leak-proof, screw-on cap.[3][4] Do not use containers with corks or parafilm seals.[3]
-
Solid Waste: Any lab supplies contaminated with this compound, such as absorbent paper, gloves, and pipette tips, should be considered hazardous waste.[3] These items must be double-bagged in clear plastic bags for visual inspection and placed in a designated solid hazardous waste container.[3]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[5]
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent (e.g., "in Methyl Acetate"). Also, indicate the approximate quantity of the waste.
-
Storage: Store the waste container in a designated satellite accumulation area.[4] The container must be kept closed at all times, except when adding waste.[3][4] Ensure secondary containment is used to capture any potential leaks or spills.[3] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[3]
-
Segregation: Store waste containers away from incompatible materials. For instance, keep flammable liquids away from oxidizing agents.[4]
3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3] Do not exceed the storage time or quantity limits for hazardous waste accumulation at your facility.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 9(10)-EpOME
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure risk when handling this compound. General safety protocols for handling epoxy resins should be followed due to the reactive nature of the epoxide group.
| PPE Category | Item | Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | To prevent direct skin contact.[2][3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | To protect eyes from splashes.[2][3][4] |
| Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved shirts and long pants should be worn. | To protect skin from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If there is a risk of generating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of any potential vapors or aerosols.[2][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required when handling open containers or performing procedures that could generate aerosols.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[1]
-
Follow the manufacturer's specific storage temperature recommendations, which is typically -20°C.[5]
-
Segregate from incompatible materials such as strong oxidizing agents.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable liners.
-
Aliquoting and Diluting: If the compound is in a solvent, be aware of the solvent's hazards. To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen, and the new solvent of choice can be added immediately.[6]
-
Experimental Use: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[7]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[8] Decontaminate all work surfaces.
Emergency Procedures
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a designated, labeled hazardous waste container.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, shut off all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.
-
The container must be made of a material compatible with the waste.
-
The label should include the words "Hazardous Waste" and the full chemical name.[12]
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[13]
-
Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. prosetepoxy.com [prosetepoxy.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
